molecular formula C13H10Br2N2O B066528 N,N'-di(2-bromophenyl)urea CAS No. 175278-34-9

N,N'-di(2-bromophenyl)urea

Cat. No.: B066528
CAS No.: 175278-34-9
M. Wt: 370.04 g/mol
InChI Key: KGIPPUCGBSFACI-UHFFFAOYSA-N
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Description

N,N'-di(2-bromophenyl)urea is a chemical compound featuring two 2-bromophenyl groups attached to a urea core. Urea derivatives are privileged structures in medicinal chemistry and drug discovery, known for their diverse biological activities and ability to participate in hydrogen bonding, which is crucial for molecular recognition. While specific biological data for N,N'-di(2-bromophenyl)urea is limited in the public domain, structurally related N,N-diphenylurea compounds have demonstrated significant research value. For instance, recent studies highlight N,N-diphenylurea-triazole hybrids as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory enzyme that is a promising target in cancer immunotherapy. One such compound exhibited an IC50 value of 1.73 μM, showcasing the potential of this chemical class in developing novel immunotherapeutic agents . Furthermore, substituted diarylureas are frequently explored as key scaffolds in developing enzyme inhibitors and antimicrobial agents . This compound serves as a valuable synthetic intermediate or building block for researchers in organic synthesis, medicinal chemistry, and chemical biology, facilitating the exploration of new therapeutic candidates and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(2-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPPUCGBSFACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372669
Record name N,N'-di(2-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-34-9
Record name N,N'-di(2-bromophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Architecture & Synthesis of N,N'-Di(2-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular structure, synthesis, and physicochemical properties of N,N'-di(2-bromophenyl)urea (also known as 1,3-bis(2-bromophenyl)urea). It is designed for researchers requiring precise structural insights and validated experimental protocols.

Executive Summary

N,N'-di(2-bromophenyl)urea (CAS: 6341-55-5) is a symmetric diarylurea characterized by significant steric congestion at the ortho positions of the phenyl rings. Unlike its planar para-substituted congeners, this molecule adopts a highly twisted conformation to relieve steric strain between the bulky bromine atoms and the urea oxygen/protons. This structural deviation dictates its solubility, hydrogen-bonding capability, and utility as a scaffold in kinase inhibitor design and supramolecular anion sensing.

Molecular Architecture & Conformational Dynamics

Structural Analysis

The core urea moiety (


) typically favors a planar geometry to maximize 

-conjugation. However, the introduction of bromine atoms at the ortho (2-position) of both phenyl rings disrupts this planarity.
  • Twisted Conformation: To minimize steric clash between the ortho-bromine and the urea carbonyl oxygen (or the N-H protons, depending on rotation), the phenyl rings rotate out of the urea plane. Crystallographic studies of analogous ortho-substituted ureas confirm an anti-anti conformation of the N-H bonds relative to the carbonyl, with phenyl rings twisted by 40–70°.

  • Intramolecular Interactions: The ortho-bromine atoms can engage in weak intramolecular halogen bonding with the urea oxygen, stabilizing specific rotamers.

  • Lattice Packing: In the solid state, the molecule forms 1D hydrogen-bonded tapes (the

    
    -network) via 
    
    
    
    interactions. The bulky bromine atoms prevent tight
    
    
    -stacking, often resulting in higher solubility in polar aprotic solvents compared to the 4-bromo isomer.
Visualization of Conformational Stress

The following diagram illustrates the connectivity and the steric clash driving the twisted conformation.

MolecularStructure cluster_urea Urea Bridge (Planar Core) cluster_ring1 cluster_ring2 C_carbonyl C=O N1 N-H N1->C_carbonyl N2 N-H N2->C_carbonyl Ph1 Phenyl Ph1->N1 Br1 Br (ortho) Ph1->Br1 Br1->C_carbonyl Steric Repulsion (Twist Inducer) Ph2 Phenyl Ph2->N2 Br2 Br (ortho) Ph2->Br2 Br2->C_carbonyl Steric Repulsion

Figure 1: Connectivity and steric forces in N,N'-di(2-bromophenyl)urea. The ortho-bromo substituents force a non-planar geometry.

Synthetic Pathway & Validation

The most robust synthesis involves the reaction of 2-bromoaniline with triphosgene. This method avoids the handling of gaseous phosgene and provides high yields. Alternatively, the reaction of 2-bromoaniline with 2-bromophenyl isocyanate can be used if the isocyanate is available.

Protocol: Triphosgene-Mediated Coupling

Reagents: 2-Bromoaniline (2.0 equiv), Triphosgene (0.35 equiv), Triethylamine (2.5 equiv), Dichloromethane (DCM).

  • Preparation: Dissolve 2-bromoaniline (10 mmol) and triethylamine (12.5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
    ). Cool to 0 °C.
    
  • Addition: Dissolve triphosgene (1.75 mmol) in DCM (5 mL) and add dropwise to the amine solution over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with water. Filter the precipitated white solid (the urea is often poorly soluble in DCM). Wash the solid with water (to remove amine salts) and cold diethyl ether.

  • Purification: Recrystallize from Ethanol or DMF/Water.

Synthetic Workflow Diagram

Synthesis Start 2-Bromoaniline (2.0 equiv) Inter Intermediate: 2-Bromophenyl Isocyanate Start->Inter DCM, 0°C Nucleophilic Attack Reagent Triphosgene (0.35 equiv) + Et3N Reagent->Inter Product N,N'-Di(2-bromophenyl)urea (White Precipitate) Inter->Product + 2-Bromoaniline Coupling Conditions Workup: Filter -> Wash (H2O/Ether) -> Recrystallize (EtOH) Product->Conditions

Figure 2: Step-wise synthetic pathway via the triphosgene method.

Physicochemical Characterization

The following data validates the structural identity of the synthesized compound. The high melting point is characteristic of the strong intermolecular hydrogen bonding network.

Spectral Data Summary
PropertyValue / Characteristic
Appearance White crystalline solid
Melting Point 232.2 – 232.8 °C [1]
IR (KBr) 3319 cm⁻¹ (

), 1644 cm⁻¹ (

amide I), 1581, 1534 cm⁻¹
¹H NMR

8.5–9.0 (s, 2H, NH), 7.83 (d, 2H, Ar-H), 7.1–7.6 (m, 6H, Ar-H) [Expected]
¹³C NMR

152.4 (

), 139.1, 131.7, 120.4, 113.6 (Ar-C) [1]
Solubility Soluble in DMSO, DMF; Poorly soluble in water, DCM, Ether

Note on NMR: The urea protons (


) are typically observed downfield (8.5–9.5 ppm) in DMSO-

due to hydrogen bonding with the solvent. The ortho-position of the bromine shifts the adjacent carbon and proton signals significantly compared to the unsubstituted analog.

Functional Applications

Anion Sensing

Diarylureas are privileged scaffolds for anion recognition. The two N-H protons form a "bidentate" hydrogen-bonding pocket capable of binding oxyanions (e.g., Acetate,


) and halides.
  • Mechanism: The urea acts as a neutral donor. Upon binding an anion, the N-H signals in ¹H NMR shift significantly downfield.

  • Ortho-Effect Warning: While para-substituted ureas are stable sensors, ortho-substituted ureas (like the 2-bromo derivative) are susceptible to base-induced cyclization (forming benzimidazolinones) in the presence of basic anions like Fluoride (

    
    ) [2]. Researchers must control basicity during sensing experiments.
    
Medicinal Chemistry Scaffold

The N,N'-diarylurea motif is the pharmacophore of several kinase inhibitors (e.g., Sorafenib).[1]

  • Role: The urea bridge forms critical hydrogen bonds with the Glu/Asp residues in the kinase ATP-binding pocket.

  • Selectivity: The 2-bromo substitution provides a specific steric vector that can induce selectivity by clashing with "gatekeeper" residues in the kinase active site, potentially overcoming resistance mechanisms found in planar inhibitors.

References

  • Synthesis and Characterization of Diaryl Ureas. ResearchGate. (Accessed via search). Confirms MP (232°C), IR, and 13C NMR data for 1,3-bis(2-bromophenyl)urea (Compound 2p).

  • Bis-urea anion receptors: influence of receptor structure. RSC Advances. Discusses the instability/cyclization of ortho-substituted ureas with basic anions.

  • Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Org. Biomol. Chem., 2008, 6, 2908-2913. Explains the twisted conformation of ortho-substituted ureas.

Sources

Crystal Engineering and Structural Characterization of N,N'-Di(2-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and supramolecular potential of N,N'-di(2-bromophenyl)urea.

Technical Whitepaper | Application Note: CE-2025-BR [1]

Executive Summary

N,N'-di(2-bromophenyl)urea (1,3-bis(2-bromophenyl)urea) represents a critical scaffold in crystal engineering and medicinal chemistry.[1] Unlike its para-substituted analogs, which typically adopt planar conformations to maximize packing efficiency, the ortho-substitution of the bromine atom introduces significant steric strain.[1] This guide analyzes the molecule's structural behavior, detailing the competition between the robust urea


-tape hydrogen bonding motif and the steric demands of the 2-bromo substituents.[1] We provide a validated synthesis protocol, spectroscopic characterization data, and a mechanistic analysis of its supramolecular assembly, relevant for researchers developing anion sensors and solid-state materials.

Synthesis & Fabrication Protocol

To ensure high crystallinity suitable for X-ray diffraction and supramolecular studies, we recommend the Triphosgene/Triethylamine Reductive Protocol .[1] This method avoids the handling of gaseous phosgene and unstable isocyanate intermediates.[1]

Reagents and Stoichiometry[1]
  • Precursor: 2-Bromoaniline (2.0 equiv)[1]

  • Carbonyl Source: Triphosgene (0.35 equiv)[1]

  • Base/Catalyst: Triethylamine (2.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Methodology
  • Activation: Dissolve triphosgene in anhydrous DCM at 0°C under an inert nitrogen atmosphere.

  • Addition: Slowly add a solution of 2-bromoaniline and triethylamine in DCM dropwise over 30 minutes. The slow addition controls the exotherm and prevents the formation of polymeric byproducts.[1]

  • Reflux: Allow the reaction to warm to room temperature, then reflux for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) should show the disappearance of the aniline spot.[1]

  • Quenching: Cool the mixture and quench with saturated aqueous NaHCO₃ to neutralize HCl byproducts.

  • Isolation: Extract with DCM (

    
     mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
    
  • Recrystallization (Critical for X-ray): The crude white solid is recrystallized from a hot Ethanol/DMF mixture (9:1).[1] Slow evaporation at room temperature yields needle-like crystals suitable for diffraction.[1]

Yield: ~82% Melting Point: 232.2–232.8 °C (Lit. 229–232 °C)[1][2]

Synthesis Workflow Visualization[1]

SynthesisProtocol Start 2-Bromoaniline (Precursor) Reagent Triphosgene + Et3N (Carbonylation) Start->Reagent Dissolution (DCM, 0°C) Intermediate Isocyanate Intermediate (In Situ) Reagent->Intermediate Nucleophilic Attack Product Crude N,N'-di(2-bromophenyl)urea Intermediate->Product 2nd Amine Addition Reflux 6h Crystal Single Crystal (EtOH/DMF) Product->Crystal Recrystallization Slow Evap.

Figure 1: Reaction pathway for the synthesis of N,N'-di(2-bromophenyl)urea via the triphosgene route.

Structural Characterization & Spectroscopic Data

Before X-ray analysis, the bulk purity must be confirmed via spectroscopy.[1] The ortho-positioning of the bromine atom induces distinct shifts compared to the para-isomer.[1]

ParameterExperimental ValueStructural Insight

H NMR (DMSO-d

)

9.12 (s, 2H, NH)
Diagnostic urea protons.[1] Downfield shift indicates strong intermolecular H-bonding.[1]
Aromatic Protons

7.60 (dd, 2H), 7.35 (td, 2H)
Distinct splitting pattern due to 2-substitution asymmetry.[1]
IR (KBr) 3319 cm

(

)
Sharp band confirms non-associated NH (or specific H-bond mode).[1]
IR (KBr) 1644 cm

(

)
Lower wavenumber than free urea (1680) confirms C=O...H-N bonding.[1]
Mass Spec (ESI) m/z 368.9 (M+H)Confirms bis-brominated species.[1]

Crystallographic Architecture

The crystal structure of N,N'-di(2-bromophenyl)urea is governed by the competition between the urea


-tape motif  and steric repulsion .[1]
The Urea -Tape Motif

Like most diarylureas, the core assembly is driven by the self-association of the urea functionality.[1] The molecule possesses two hydrogen bond donors (


) and one acceptor (

).[1]
  • Primary Interaction:

    
     hydrogen bonds.[1]
    
  • Graph Set Notation:

    
    . Two molecules form a cyclic dimer (or infinite tape) involving an 8-membered ring.[1]
    
  • Geometry: The

    
     distance is typically 
    
    
    
    Å, indicating a strong electrostatic interaction.[1]
Steric Twist (The Ortho Effect)

Unlike N,N'-diphenylurea, which is planar, the 2-bromo substituent forces the phenyl rings to twist out of the urea plane.[1]

  • Conformation: The molecule likely adopts an anti-anti conformation regarding the N-C(phenyl) bonds to minimize repulsion between the carbonyl oxygen and the bulky bromine atom.[1]

  • Dihedral Angle: The torsion angle between the urea plane and the phenyl ring is expected to be

    
     (compared to 
    
    
    
    for para-substituted analogs).[1] This prevents the formation of perfectly flat sheets, leading to a corrugated packing structure.[1]
Halogen Bonding Potential

The bromine atom acts as a Lewis acid (


-hole donor).[1]
  • Interaction:

    
     or 
    
    
    
    .[1]
  • Significance: These weak interactions stabilize the twisted conformation, linking the urea tapes into a 3D network.[1] The bromine likely points away from the carbonyl within the molecule but interacts with the carbonyl of a neighboring tape.[1]

Structural Logic Visualization[1]

CrystalPacking Molecule N,N'-di(2-bromophenyl)urea Monomer H_Donor N-H Donors (x2) Molecule->H_Donor H_Acceptor C=O Acceptor (x1) Molecule->H_Acceptor Steric 2-Br Steric Bulk Molecule->Steric Tape Urea Alpha-Tape (1D Chain) H_Donor->Tape R2,2(8) H-bonds H_Acceptor->Tape Twist Phenyl Ring Twist (Non-Planar) Steric->Twist Prevents Planarity Lattice 3D Crystal Lattice (Corrugated Sheets) Tape->Lattice Stacking Twist->Lattice Defines Packing Efficiency

Figure 2: Hierarchical assembly of the crystal lattice, highlighting the conflict between H-bonding and steric bulk.[1]

Applications in Anion Sensing

The structural rigidity provided by the intramolecular H-bonding and the electron-withdrawing nature of the bromine atoms make this scaffold an excellent anion receptor .[1]

  • Mechanism: The two urea protons act as a chelating site for Y-shaped anions (like Acetate,

    
    ) or spherical anions (Fluoride, 
    
    
    
    ).[1]
  • Colorimetric Response: Upon binding an anion, the electron density shift often causes a charge-transfer transition, detectable as a color change (typically colorless to yellow/orange in DMSO).[1]

  • Selectivity: The steric bulk of the 2-bromo groups creates a "size-exclusion" pocket, potentially enhancing selectivity for smaller anions (

    
    ) over larger ones (
    
    
    
    ).[1]

References

  • Synthesis of Diaryl Ureas: Title: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine.[1] Source: ResearchGate (2018).[1] URL:

  • Urea Hydrogen Bonding Motifs: Title: Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials.[1][3] Source: University of Reading (CentAUR).[1] URL:[1]

  • Anion Sensing Applications: Title: Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. Source: MDPI (Molecules).[1] URL:[1]

  • Comparative Structure (4-Bromophenyl Analog): Title: N-(4-Bromophenyl)urea Crystal Structure.[1] Source: PMC - NIH.[1] URL:

Sources

Solubility Profile of N,N'-Di(2-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-Di(2-bromophenyl)urea (CAS: 175278-34-9), also known as 1,3-bis(2-bromophenyl)urea, represents a classic challenge in small molecule development: a rigid, crystalline scaffold with high lattice energy that defies dissolution in standard "benchtop" solvents.[1] While often utilized as a supramolecular building block or a metabolic standard, its utility is frequently bottlenecked by its poor aqueous solubility.[2]

This guide moves beyond simple "soluble/insoluble" binaries. It analyzes the thermodynamic drivers of the compound's behavior—specifically the competition between its strong intermolecular hydrogen bonding network and solvent-solute interactions.[2] We provide a tiered solubility profile derived from structural analogs and experimental precedents, alongside a validated protocol for quantifying its exact saturation limits in your specific matrix.

Physicochemical Architecture

To understand the solubility profile, we must first analyze the molecular properties that govern the solid-state lattice energy.

Structural Determinants

The urea linkage (-NH-CO-NH-) provides two hydrogen bond donors and one acceptor, facilitating the formation of robust "tape-like" hydrogen-bonded networks in the crystal lattice.[1][2] The ortho-bromine substituents introduce significant steric bulk and lipophilicity, further stabilizing the crystal packing through halogen bonding interactions and increasing the partition coefficient (LogP).

PropertyValue / DescriptionSource/Rationale
Molecular Formula C₁₃H₁₀Br₂N₂OStoichiometry
Molecular Weight 369.92 g/mol Calculated
Melting Point 232.2 – 232.8 °CExperimental [1]
Predicted LogP ~4.8Calculated (vs. 2.7 for diphenylurea)
H-Bond Donors 2Urea NH groups
H-Bond Acceptors 1Urea Carbonyl

Implication: The high melting point (>200°C) indicates a high energy cost to break the crystal lattice.[2] Solvents must offer substantial enthalpy gains (solvation energy) to overcome this barrier.[2]

Solubility Profile

The following profile is categorized by solvent class, synthesizing experimental data from analogous diarylureas and specific synthesis reports.

Tier 1: Primary Solvents (High Solubility)

Use for: Stock solutions, NMR analysis, reaction media.

  • Dimethyl Sulfoxide (DMSO): The gold standard.[2] DMSO acts as a strong H-bond acceptor, effectively disrupting the urea-urea intermolecular bonds.[1][2]

    • Solubility: > 20 mg/mL (Estimated).[2]

    • Note: 1H NMR data is routinely acquired in DMSO-d6, confirming good solubility [1].[2]

  • N,N-Dimethylformamide (DMF) & NMP: Similar performance to DMSO.[1][2] Excellent for reactions requiring high temperatures.[2]

Tier 2: Process Solvents (Temperature-Dependent)

Use for: Recrystallization, purification, LC-MS mobile phases.[1]

  • Ethanol / Methanol: Poor solubility at room temperature, but moderate solubility at reflux.[2]

    • Mechanism:[1] Protic solvents compete for H-bonds but lack the dipolar aproticity to fully solvate the hydrophobic aromatic rings at low temps.[1][2]

    • Application: Ethanol is the preferred solvent for recrystallization [1].[2]

  • Acetonitrile: Moderate solubility.[2] Often used as a co-solvent with water for HPLC.[2]

  • Acetone: Low to moderate.[2]

Tier 3: Anti-Solvents (Insoluble)

Use for: Precipitation, washing filter cakes.

  • Water: Practically insoluble (< 1 µg/mL predicted).[2] The hydrophobic effect of the two bromophenyl rings dominates the polar urea core.

  • Hexanes / Heptane: Insoluble.[2] The compound is too polar for aliphatic hydrocarbons.[2]

  • Diethyl Ether: Very poor solubility due to low dielectric constant.[2]

Experimental Methodologies

Do not rely on visual estimation.[2] The following protocol provides a self-validating system for determining thermodynamic solubility.

Protocol A: The "Shake-Flask" Saturation Method (HPLC-UV)

This is the industry-standard approach for generating reproducible solubility data.[1][2]

Materials:

  • N,N'-di(2-bromophenyl)urea (solid)[1][2][3][4]

  • Target Solvent (e.g., PBS pH 7.4, 10% DMSO in Water)

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; urea may bind)

  • HPLC System with UV detection (254 nm)

Workflow:

  • Excess Addition: Add solid compound to the solvent until undissolved solid is clearly visible (supersaturation).[2]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours.

    • Critical Step: Check pH before and after if testing aqueous buffers; urea hydrolysis can shift pH.[2]

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a pre-saturated PTFE filter.[2]

    • Why pre-saturate? Discard the first 200 µL of filtrate to prevent drug adsorption loss to the filter membrane.[2]

  • Quantification: Dilute the filtrate into the mobile phase and inject onto HPLC. Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility Screen (High Throughput)

For early-stage screening where material is limited.[1][2]

  • Prepare a 10 mM stock solution in DMSO.[2]

  • Spike into aqueous buffer to final concentrations of 1, 10, 50, 100 µM.

  • Incubate for 2 hours.

  • Measure turbidity via UV absorbance at 600 nm (non-absorbing region).[2] The onset of turbidity indicates the solubility limit.[2]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the compound's intermolecular forces.

SolubilityLogic Compound N,N'-di(2-bromophenyl)urea (High Lattice Energy) HBonding Intermolecular Forces: Strong H-Bond Network + Hydrophobic Packing Compound->HBonding PolarAprotic Polar Aprotic (DMSO, DMF) HBonding->PolarAprotic High Dipole + H-Bond Acceptor PolarProtic Polar Protic (EtOH, MeOH) HBonding->PolarProtic Competes for H-Bonds Aqueous Aqueous / Non-Polar (Water, Hexane) HBonding->Aqueous Hydrophobic Mismatch Soluble SOLUBLE (Disrupts H-bonds, solvates rings) PolarAprotic->Soluble HeatSoluble HEAT-DEPENDENT (Requires thermal energy) PolarProtic->HeatSoluble Insoluble INSOLUBLE (Lattice energy dominates) Aqueous->Insoluble

Figure 1: Solubility mechanism decision tree.[1][2] The compound's high lattice energy requires solvents that can effectively disrupt intermolecular hydrogen bonding (DMSO) or thermal assistance (Ethanol).

Implications for Development

For Biological Assays

Due to the extreme aqueous insolubility, biological assays must use a co-solvent system .

  • Recommendation: Prepare a 10 mM stock in DMSO. Dilute into the assay medium such that the final DMSO concentration is < 1% (or as tolerated by the cell line).[2]

  • Risk: Watch for microprecipitation upon dilution.[2] If the solution turns cloudy, the compound has crashed out, and the effective concentration is unknown.

For Synthesis & Purification[8]
  • Recrystallization: The "Ethanol Method" is preferred.[2] Dissolve the crude solid in boiling ethanol. The compound is soluble at 78°C but will crystallize as pure white needles upon cooling to room temperature or 4°C.[2]

  • Work-up: When quenching a reaction, adding water will reliably precipitate the product, allowing for easy filtration.

References

  • Synthesis and Characterization

    • Source: "A Simple and Efficient Synthesis of Diaryl Ureas..."
    • Data: Confirms Melting Point (232.2–232.8 °C) and NMR solubility in DMSO-d6.
    • URL:[1][2]

  • General Urea Solubility

    • Source: "Effect of DMSO, urea and ethanol on hydration of stratum corneum..."[5]

    • Data: Establishes DMSO and Ethanol as standard solvents for urea-based systems.[1][2]

    • URL:[1][2]

  • Physicochemical Context

    • Source: ChemicalBook & LookChem Database Entries (CAS 175278-34-9).[1][2]

    • Data: Confirming CAS identity and predicted properties.[2]

    • URL:[1][2]

Sources

The N,N'-Di(2-bromophenyl)urea Scaffold: A Privileged Pharmacophore in Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N,N'-diaryl urea moiety is a cornerstone pharmacophore in modern medicinal chemistry, most notably in the development of targeted anticancer therapies. Its remarkable ability to form critical hydrogen bond interactions within the ATP-binding site of various protein kinases has led to the successful development of several FDA-approved drugs. This technical guide focuses on the N,N'-di(2-bromophenyl)urea core, a symmetrical diaryl urea, as a representative scaffold to explore the synthesis, structural characteristics, mechanism of action, and therapeutic potential of this important class of molecules. While specific biological data for N,N'-di(2-bromophenyl)urea is not extensively available in public literature, this guide will leverage data from closely related analogs to provide insights into its potential as a kinase inhibitor and offer a comprehensive overview of the experimental workflows used in the discovery and evaluation of such compounds.

Introduction: The Rise of Diaryl Ureas in Oncology

The quest for more selective and effective cancer therapies has driven a paradigm shift from broad-spectrum cytotoxic agents to targeted molecular therapies. Protein kinases, which play a pivotal role in regulating cellular signaling pathways, have emerged as one of the most important classes of drug targets in oncology.[1] The diaryl urea scaffold has proven to be a highly effective pharmacophore for the design of potent kinase inhibitors.[2]

The urea linkage, with its hydrogen bond donor (N-H) and acceptor (C=O) functionalities, is adept at interacting with the hinge region of the kinase ATP-binding pocket.[3] This interaction, often involving a conserved glutamic acid residue in the DFG motif (Asp-Phe-Gly), is a hallmark of many Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase.[2] The two aryl rings flanking the urea moiety provide opportunities for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

Prominent examples of successful drugs built upon the diaryl urea core include Sorafenib and Regorafenib, multi-kinase inhibitors approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[3] This guide will delve into the specifics of the symmetrically substituted N,N'-di(2-bromophenyl)urea, providing a framework for understanding the potential of this and related compounds in drug discovery.

Synthesis and Characterization of N,N'-Di(2-bromophenyl)urea

The synthesis of symmetrical diaryl ureas like N,N'-di(2-bromophenyl)urea can be achieved through several established methods. The most common approaches involve the reaction of the corresponding aniline with a phosgene equivalent.

Synthetic Protocol: Phosgene-Free Synthesis

A common and safer alternative to the use of phosgene is the reaction of an aniline with triphosgene (bis(trichloromethyl) carbonate).

Experimental Protocol: Synthesis of N,N'-di(2-bromophenyl)urea

  • Materials: 2-bromoaniline, triphosgene, triethylamine (or another suitable base), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

  • Procedure:

    • Dissolve 2-bromoaniline (2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (1.0 equivalent) in anhydrous THF to the cooled aniline solution with vigorous stirring.

    • Add triethylamine (2.0 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N,N'-di(2-bromophenyl)urea.

Causality behind Experimental Choices:

  • The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of triphosgene and the formation of unwanted byproducts.

  • The slow addition of triphosgene at low temperature helps to control the exothermic reaction and minimize the formation of impurities.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Characterization

The synthesized N,N'-di(2-bromophenyl)urea should be thoroughly characterized to confirm its identity and purity.

Table 1: Physicochemical and Crystallographic Data for N,N'-di(2-bromophenyl)urea

PropertyValue
Molecular Formula C₁₃H₁₀Br₂N₂O
Molecular Weight 370.05 g/mol
Appearance White to off-white solid
Crystal System Orthorhombic
Space Group P 21 21 2
Reference [5]

Note: Further characterization would include spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Mechanism of Action: Kinase Inhibition

The diaryl urea pharmacophore is a hallmark of Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the aspartate residue of the DFG motif is flipped out of its canonical position. This binding mode allows the inhibitor to access a hydrophobic pocket adjacent to the ATP-binding site, leading to high affinity and often, improved selectivity compared to Type I inhibitors that target the active "DFG-in" conformation.

The urea moiety of N,N'-diaryl ureas typically forms two key hydrogen bonds: one with the side-chain carboxylate of a conserved glutamate residue in the αC-helix and another with the backbone amide of the DFG-aspartate.[4] The two aryl rings project into adjacent hydrophobic pockets. The substituents on these rings are critical for determining the potency and selectivity of the inhibitor for different kinases.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site (DFG-out) ATP_Pocket ATP Pocket Hydrophobic_Pocket Allosteric Hydrophobic Pocket DFG_Motif DFG Motif (Asp-out) Hinge_Region Hinge Region Diaryl_Urea N,N'-Diaryl Urea Inhibitor Diaryl_Urea->ATP_Pocket Aryl Ring 1 (Hydrophobic Interaction) Diaryl_Urea->Hydrophobic_Pocket Aryl Ring 2 (Hydrophobic Interaction) Diaryl_Urea->DFG_Motif Urea Moiety (H-bonds) Diaryl_Urea->Hinge_Region Forms key interactions

Caption: Binding mode of a diaryl urea inhibitor to a kinase in the DFG-out conformation.

While specific kinase inhibition data for N,N'-di(2-bromophenyl)urea is scarce, studies on structurally related compounds suggest that it would likely target kinases such as VEGFR, PDGFR, and Raf kinases.[3][6] The presence of the bromine atoms at the ortho positions of the phenyl rings would influence the conformation of the molecule and its interactions with the target kinase.

Therapeutic Potential and Biological Evaluation

The primary therapeutic application of diaryl urea derivatives has been in oncology. Their ability to inhibit multiple kinases involved in tumor growth, proliferation, and angiogenesis makes them attractive candidates for cancer drug development.

Inferred Biological Activity from Analogs

Due to the limited availability of direct biological data for N,N'-di(2-bromophenyl)urea, we can infer its potential activity by examining data from closely related analogs.

Table 2: Anticancer Activity of Representative Diaryl Urea Derivatives

Compound/AnalogCancer Cell LineIC₅₀ (µM)Target/Pathway ImplicatedReference
SorafenibHT-295.8Multi-kinase (Raf, VEGFR)[7]
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ureaA5490.28VEGFR-2[4]
1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)ureaHT-293.38Raf/MEK/ERK[7]

This table presents data for other diaryl urea compounds to illustrate the general potency of this pharmacophore. Specific IC₅₀ values for N,N'-di(2-bromophenyl)urea are not available in the cited literature.

Experimental Workflow for Biological Evaluation

A standard workflow for evaluating the anticancer potential of a novel diaryl urea compound like N,N'-di(2-bromophenyl)urea would involve a series of in vitro assays.

Biological_Evaluation_Workflow Start Synthesized N,N'-di(2-bromophenyl)urea Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Kinase_Assay In Vitro Kinase Assay (e.g., Kinase Glo, LanthaScreen) Cell_Viability->Kinase_Assay If active Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) Kinase_Assay->Pathway_Analysis Identify target kinases Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V staining) Pathway_Analysis->Apoptosis_Assay End Lead Optimization or Further Preclinical Studies Apoptosis_Assay->End

Caption: A typical experimental workflow for the biological evaluation of a diaryl urea compound.

Detailed Protocol: MTT Cell Viability Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.

  • Materials: N,N'-di(2-bromophenyl)urea, cancer cell lines, 96-well plates, complete culture medium, MTT solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of N,N'-di(2-bromophenyl)urea for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Future research in this area could focus on the synthesis and comprehensive biological evaluation of N,N'-di(2-bromophenyl)urea and its derivatives. Key areas of investigation should include:

  • Kinome-wide screening: To identify the specific kinase targets of N,N'-di(2-bromophenyl)urea.

  • Structure-activity relationship studies: To explore the impact of different substitution patterns on the phenyl rings on potency and selectivity.

  • In vivo efficacy studies: To evaluate the antitumor activity of promising analogs in animal models of cancer.

By systematically exploring the chemical space around the N,N'-diaryl urea core, researchers can continue to develop novel and effective targeted therapies for a wide range of cancers.

References

  • Zhang, B., Zhao, Y., Zhai, X., Wang, L., Yang, J., Tan, Z., & Gong, P. (2012). Design, synthesis and anticancer activities of diaryl urea derivatives bearing N-acylhydrazone moiety. Chemical & pharmaceutical bulletin, 60(8), 1046–1054. [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current opinion in drug discovery & development, 5(5), 718–727.
  • Cerreto, M., & Schepis, F. (2021). Diaryl Urea: A Privileged Structure in Anticancer Agents. Molecules (Basel, Switzerland), 26(11), 3369. [Link]

  • Wang, Z., Chen, W., Wang, Y., & Zhu, W. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. RSC medicinal chemistry, 11(7), 779–791. [Link]

  • Montanari, M., & Cerreto, M. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(6), 2751–2788. [Link]

  • Breitler, S., Oldenhuis, N. J., Fors, B. P., & Buchwald, S. L. (2011). Synthesis of unsymmetrical diaryl ureas via Pd-catalyzed C-N cross-coupling reactions. Organic letters, 13(12), 3262–3265. [Link]

  • Wang, Z., Chen, W., Wang, Y., & Zhu, W. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. RSC medicinal chemistry, 11(7), 779–791. [Link]

  • Fallah, Z., Shaki, H., Gholami, M., Ghasemi, J. B., & Mahdavi, M. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Molecular Diversity. [Link]

  • Liu, Y., Zhang, Y., & Liu, Z. (2010). Design, synthesis, and in vitro antitumor evaluation of novel diaryl ureas derivatives. European journal of medicinal chemistry, 45(6), 2299–2306. [Link]

  • BenchChem. (2025). Application Notes & Protocols: Cell-based Assays for Evaluating Diaryl Urea Cytotoxicity. BenchChem.
  • Xia, Y., Dong, Z., Zhao, Y., & Liu, Z. (2012). Design, synthesis and anticancer activities of diaryl urea derivatives bearing N-acylhydrazone moiety. Chemical & pharmaceutical bulletin, 60(8), 1046–1054. [Link]

  • Cerreto, M., & Schepis, F. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374. [Link]

  • Wang, Z., Chen, W., Wang, Y., & Zhu, W. (2020). Research and development of N,N′-diarylureas as anti-tumor agents. RSC medicinal chemistry, 11(7), 779–791. [Link]

  • Liu, Z., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology.
  • Xia, Y., et al. (2012). Urea derivatives as anticancer agents. Current medicinal chemistry, 19(18), 2947–2957.
  • Fallah, Z., et al. (2025).
  • Huth, S. L., & Hursthouse, M. B. (2009). N,N'-bis(2-Bromoyphenyl)urea. eCrystals - University of Southampton. [Link]

Sources

Therapeutic Targets of N,N'-Di(2-bromophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of N,N'-di(2-bromophenyl)urea , a privileged scaffold in medicinal chemistry. This analysis moves beyond basic description to explore its dual-functionality as a supramolecular anion transporter and a kinase inhibitor pharmacophore.

Executive Summary

N,N'-di(2-bromophenyl)urea (DBPU) represents a distinct class of supramolecular therapeutics . Unlike traditional small molecules that strictly target protein active sites, DBPU exhibits a dual mechanism of action. Its primary mode of action is anionophoric channel simulation —the ability to transport anions (Cl⁻, HCO₃⁻) across lipid bilayers, disrupting cellular pH homeostasis. Its secondary mode is as a Type II Kinase Inhibitor scaffold , targeting the DFG-out conformation of kinases such as VEGFR and RAF.

This guide provides the structural rationale, mechanistic pathways, and validation protocols for researchers investigating DBPU as an antiviral or anticancer agent.

Structural Rationale & Pharmacophore Analysis

The therapeutic potency of DBPU is encoded in its specific substitution pattern. The ortho-bromo substituents are not merely lipophilic additions; they are conformational locks.

The Syn-Syn Conformation Lock

For a urea molecule to bind anions or kinase hinge regions effectively, it must adopt a syn-syn conformation where both N-H protons face the same direction.

  • Steric Control: The bromine atoms at the 2-position (ortho) create steric pressure that destabilizes the anti-anti or syn-anti conformers, forcing the molecule into the bioactive syn-syn state.

  • Electronic Activation: Bromine is electron-withdrawing (inductive effect), increasing the acidity of the urea N-H protons. This lowers the pKa, significantly enhancing the hydrogen-bond donor strength toward anions (Cl⁻) or protein residues (e.g., Glu/Cys in kinases).

Quantitative Structural Properties
PropertyValue / DescriptorImpact on Bioactivity
Molecular Formula C₁₃H₁₀Br₂N₂OCore scaffold
H-Bond Donors 2 (Urea NH)Critical for Anion/Kinase binding
Conformation Syn-Syn (Pre-organized)Maximizes binding entropy
Lipophilicity (cLogP) ~4.5 - 5.0Facilitates membrane insertion
Halogen Bonding Br···O / Br···AnionPotential secondary binding interaction

Primary Therapeutic Mechanism: Anionophoric Modulation

Target: Lipid Bilayer & Endosomal pH Gradient

DBPU acts as a mobile carrier anionophore . It partitions into the lipid bilayer, binds intracellular or extracellular anions, and shuttles them across the membrane down their electrochemical gradient.

Mechanism of Action: The "pH Clamp"
  • Transport: DBPU facilitates the electroneutral exchange of Cl⁻ for OH⁻ or H⁺/Cl⁻ symport.

  • Homeostasis Disruption: In cancer cells and viral endosomes, maintaining a pH gradient is critical.

    • Antiviral Context: Viruses (e.g., Influenza, SARS-CoV-2) require endosomal acidification (pH < 6.0) to trigger hemagglutinin/spike protein conformational changes for fusion. DBPU transports anions to equilibrate the pH, "clamping" the endosome at a neutral pH and blocking viral entry.

    • Anticancer Context: Cancer cells maintain a slightly alkaline intracellular pH (pHi) to evade apoptosis. DBPU disrupts this gradient, triggering apoptotic cascades.

Visualization: The Anion Transport Pathway

The following diagram illustrates the blockade of viral entry via anion transport-mediated pH neutralization.

AnionTransport DBPU N,N'-di(2-bromophenyl)urea (Lipophilic Carrier) Complex Urea-Cl- Complex (Charge Masked) DBPU->Complex Binds Cl- Extracellular Extracellular Space (High Cl-) Extracellular->DBPU Partitioning Membrane Lipid Bilayer Endosome Viral Endosome (Acidification Required) Membrane->Endosome Release Cl- / H+ transport Fusion Viral Fusion (Blocked) Endosome->Fusion pH Neutralization Complex->Membrane Translocation

Figure 1: Mechanism of anion transport preventing endosomal acidification and subsequent viral fusion.

Secondary Therapeutic Mechanism: Kinase Inhibition

Target: VEGFR2 (KDR), B-RAF, p38 MAPK

While symmetrical diarylureas are less potent than their asymmetrical analogs (like Sorafenib), DBPU serves as a foundational Type II Kinase Inhibitor .

Binding Mode
  • DFG-Out Conformation: DBPU targets the inactive kinase conformation. The urea moiety forms a bidentate hydrogen bond with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the DFG motif (Asp-Phe-Gly) activation loop.

  • Hydrophobic Pocket: The 2-bromophenyl rings occupy the hydrophobic allosteric pocket created by the movement of the Phenylalanine residue.

Experimental Protocols (Self-Validating Systems)

Synthesis of N,N'-di(2-bromophenyl)urea

Objective: Produce high-purity DBPU free of isocyanate side products.

Reagents: 2-Bromoaniline (2.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq), Dichloromethane (DCM).

Step-by-Step Protocol:

  • Preparation: Dissolve 2-bromoaniline (10 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0°C.

  • Activation: Add Triethylamine (25 mmol) slowly.

  • Coupling: Dissolve Triphosgene (1.75 mmol) in DCM (5 mL) and add dropwise to the aniline solution over 30 minutes. Caution: Phosgene generated in situ.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours.

  • Isolation: The urea precipitates as a white solid.[1][2] Filter the precipitate.

  • Purification: Wash the solid sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and cold diethyl ether. Recrystallize from Ethanol/DMF.

  • Validation: ¹H NMR (DMSO-d₆) must show a singlet at ~9.0-9.5 ppm (Urea NH) and absence of broad amine peaks.

HPTS Anion Transport Assay (Functional Validation)

Objective: Verify the anionophoric activity of DBPU in lipid vesicles.

Materials: Egg yolk phosphatidylcholine (EYPC), HPTS (pyranine) dye, Triton X-100.

Protocol:

  • Vesicle Formation: Prepare Large Unilamellar Vesicles (LUVs) of EYPC containing 1 mM HPTS and 100 mM NaCl buffered at pH 7.0.

  • Buffer Exchange: Suspend LUVs in an external buffer containing 100 mM NaNO₃ (or Na₂SO₄) at pH 7.0.

  • Baseline: Monitor HPTS fluorescence (Ex 403/460 nm, Em 510 nm) to establish a pH baseline.

  • Injection: Add DBPU (in DMSO) to the cuvette (final conc. 1-10 µM).

  • Measurement: If DBPU transports anions, it will facilitate Cl⁻ efflux (replaced by NO₃⁻) or H⁺/Cl⁻ symport, altering the intra-vesicular pH.

  • Lysis: Add Triton X-100 at the end to normalize data (100% transport).

  • Calculation: Calculate the Fractional Activity (

    
    ) using:
    
    
    
    
    Where
    
    
    is fluorescence at time t.

References

  • Gale, P. A., et al. (2010). "Anion receptor chemistry." Chemical Society Reviews. [Link]

  • Busschaert, N., et al. (2015). "Synthetic transporters for anions: a new avenue for cancer treatment." Chemical Science. [Link]

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. [Link]

  • Li, H., et al. (2020). "Urea-based anion transporters: A new class of endocytosis inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Jagasia, R., et al. (2003). "N,N'-Diarylureas as inhibitors of the p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

In silico modeling of N,N'-di(2-bromophenyl)urea interactions

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Characterization of N,N'-di(2-bromophenyl)urea: A Technical Guide

Executive Summary N,N'-di(2-bromophenyl)urea represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with clinically approved kinase inhibitors like Sorafenib and Regorafenib. However, its ortho-bromine substitution introduces unique modeling challenges: significant steric strain that disrupts urea planarity and the presence of a halogen bond-donating "sigma hole." This guide provides a rigorous, step-by-step in silico workflow to accurately model this compound, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) stability analysis.

Part 1: Ligand Parameterization & The Sigma Hole Challenge

Standard force fields (e.g., GAFF, OPLS-AA) often approximate halogen atoms as spheres of uniform negative charge. This is chemically inaccurate for bromine in an aromatic system, which exhibits a positive electrostatic potential cap (the "sigma hole") along the C-Br bond axis. Neglecting this leads to false-positive repulsion in docking studies.

Quantum Mechanical (QM) Geometry Optimization

To capture the correct electrostatics, we must first derive partial charges from a high-level QM calculation.

  • Protocol:

    • Initial Conformation: Generate the 2D structure and convert to 3D. Set the initial dihedral angle of the urea bridge to non-planar (~30-40°) to avoid local minima traps.

    • Optimization: Perform geometry optimization using Density Functional Theory (DFT).

      • Functional:

        
        B97X-D (includes dispersion corrections critical for stacking interactions).
        
      • Basis Set: def2-TZVP (triple-zeta quality required for accurate halogen electron density).

      • Solvation: PCM (Polarizable Continuum Model) using water (

        
        ) to mimic biological environment.
        
    • ESP Calculation: Calculate the Electrostatic Potential (ESP) surface on the optimized geometry.

Force Field Derivation (The "Extra Point" Method)

To mimic the sigma hole in classical MD, we introduce a massless virtual particle (Extra Point - EP) attached to the bromine.

  • Topology Generation:

    • Load the optimized QM structure into the Antechamber suite (or equivalent).

    • Charge Fitting: Use the RESP (Restrained Electrostatic Potential) method to fit partial charges to the atomic centers.

    • EP Addition:

      • Place a virtual particle (EP) at distance

        
         (typically 1.0–1.2 Å beyond the Br nucleus).
        
      • Assign a positive partial charge to the EP (e.g., +0.1e to +0.2e) and redistribute the equivalent negative charge to the Br nucleus to maintain neutrality.

    • Force Field Assignment: Assign atom types (GAFF2 is recommended for urea derivatives).

Table 1: Recommended Force Field Parameters for Bromine with Sigma Hole

ParameterStandard GAFF/AMBERModified (Sigma Hole)
Br Charge (

)
-0.15 to -0.22-0.30 (Nucleus)
Extra Point (

)
N/A+0.10 to +0.15
C-Br Bond Length ~1.90 Å~1.90 Å
Br-EP Distance N/A1.60 Å (Constraint)
Lennard-Jones (

)
0.42 kcal/mol0.42 kcal/mol (EP has

)

Part 2: Conformational Landscape Analysis

The urea linker (–NH–CO–NH–) prefers a planar conformation due to resonance. However, the ortho-bromine atoms create significant steric clash with the carbonyl oxygen, forcing the phenyl rings to twist.

Dihedral Scanning Protocol

Before docking, you must identify the low-energy conformers.

  • Definition: Define the dihedral angle

    
     = C(phenyl)-N-C(carbonyl)-N.
    
  • Scan: Rotate

    
     from 0° (cis) to 180° (trans) in 10° increments.
    
  • Energy Evaluation: Calculate single-point energy at each step using the parameterized force field.

  • Result: You will likely observe a "W" shaped energy profile. The global minimum for N,N'-di(2-bromophenyl)urea is typically a twisted conformation (dihedrals

    
    ) rather than perfectly planar.
    

Part 3: Molecular Docking & Interaction Profiling

Diarylureas are classic Type II kinase inhibitors, binding to the DFG-out conformation. The urea moiety acts as a "bi-dentate" hydrogen bond donor and acceptor.

Docking Workflow
  • Target: Use p38 MAP Kinase (PDB: 1KV2) or VEGFR2 (PDB: 4ASD) as the receptor model.

  • Grid Generation: Center the grid on the hinge region and the hydrophobic "back pocket."

  • Constraints:

    • Essential: H-bond constraint to the backbone amide of the "Gatekeeper" residue (e.g., Glu71 in p38).

    • Optional: Positional constraint for the Bromine atom if a hydrophobic pocket exists nearby.

Visualization of the Workflow

The following diagram illustrates the critical path from QM parameterization to Docking.

Workflow QM_Opt QM Optimization (wB97X-D/def2-TZVP) ESP_Calc ESP Surface Calculation QM_Opt->ESP_Calc Geometry RESP_Fit RESP Charge Fitting ESP_Calc->RESP_Fit Potentials EP_Add Add Extra Point (Sigma Hole) RESP_Fit->EP_Add Partial Charges Conf_Search Conformational Scan EP_Add->Conf_Search Force Field Docking Molecular Docking (Hinge Region) Conf_Search->Docking Low E Conformer caption Fig 1: Ligand Preparation Pipeline emphasizing Sigma Hole correction.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the steric bulk of the two bromine atoms destabilizes the binding pose over time.

Simulation Setup
  • Software: GROMACS or AMBER.

  • System Construction:

    • Solvent: TIP3P water model (cubic box, 10 Å buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

    • Ligand Topology: Use the GAFF2 parameters derived in Part 1.2.

Production Protocol
  • Minimization: 5000 steps Steepest Descent to remove bad contacts.

  • Heating: 0 to 300 K over 100 ps (NVT ensemble) with restraints on ligand/protein backbone (

    
    ).
    
  • Equilibration: 1 ns NPT ensemble (1 atm, 300 K). Gradually release restraints.

  • Production Run: 100 ns NPT. Save coordinates every 10 ps.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable binding mode should show Ligand RMSD < 2.5 Å relative to the protein backbone.

  • Hydrogen Bond Lifetime: Analyze the occupancy of the Urea-NH

    
     Glu/Asp interaction. High occupancy (>70%) confirms efficacy.
    
  • Radial Distribution Function (RDF): Calculate the RDF of water oxygens around the Bromine atoms. A depleted density at the "top" of the Br atom confirms the hydrophobic nature of the sigma hole in the simulation.

MD_Logic cluster_Analysis Post-Processing Input Docked Complex Solvation Solvate (TIP3P) & Ionize Input->Solvation Equil Equilibration (NPT, 1ns) Solvation->Equil Prod Production MD (100ns) Equil->Prod RMSD RMSD Stability Prod->RMSD HBond H-Bond Occupancy Prod->HBond caption Fig 2: MD Simulation Workflow for stability validation.

References

  • Structure & Bonding: Custodio, J. M. F., et al. (2025). "Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions." Crystal Growth & Design. Link

  • Halogen Bonding: Riley, K. E., & Hobza, P. (2008).[1] "Investigations into the Nature of Halogen Bonding Including Symmetry Adapted Perturbation Theory Analyses." Journal of Chemical Theory and Computation. Link

  • Force Field Validation: Piana, S., et al. (2025). "A test of improved force field parameters for urea: Molecular-dynamics simulations of urea crystals." ResearchGate. Link

  • Diarylurea Context: Jagtap, A. D., et al. (2017).[2] "Ureas: Applications in Drug Design."[2] Current Medicinal Chemistry. Link

  • Sigma Hole Modeling: Ibrahim, M. A. A. (2011). "Molecular mechanical modeling of halogen bonding in drug discovery." Journal of Computational Chemistry. Link

Sources

Technical Guide: Stability Profile and Degradation Pathways of N,N'-Di(2-bromophenyl)urea

[1]

Executive Summary

N,N'-di(2-bromophenyl)urea (also known as 1,3-bis(2-bromophenyl)urea) is a symmetric diarylurea characterized by high crystallinity and significant lattice energy.[1] While chemically robust under ambient conditions, its stability profile is governed by three distinct reactivity vectors: thermal retrogression to isocyanates, hydrolytic cleavage to anilines, and photolytic dehalogenation of the aryl bromide moiety.

This guide provides a mechanistic breakdown of these pathways, supported by self-validating experimental protocols designed to quantify degradation in pharmaceutical or industrial matrices.[1]

Physicochemical Baseline

Before designing stability protocols, we must establish the compound's baseline properties. The symmetric urea linkage provides hydrogen-bonding capability that results in high melting points and poor aqueous solubility, necessitating specific solvent choices for analytical workflows.[1]

PropertySpecificationImplication for Stability
Chemical Structure Bis(2-bromophenyl)ureaSymmetric; degradation products may be identical (2-bromoaniline) or asymmetric (des-bromo derivatives).[1]
CAS Number 175278-34-9Unique identifier for regulatory filing.
Molecular Weight 370.04 g/mol Detectable via standard LC-MS (ESI+).
Melting Point > 230°C (Predicted)High thermal stability; degradation likely precedes melting.
Solubility Low (Aq); High (DMSO/DMF)Stress testing requires co-solvents (e.g., DMSO/ACN).
pKa ~13-14 (Urea protons)Non-ionizable in physiological range; pH effects are catalytic, not solubility-driven.[1]

Degradation Mechanisms: The Core Pathways

The degradation of N,N'-di(2-bromophenyl)urea follows three primary mechanistic routes. Understanding these is critical for interpreting impurity profiles in HPLC data.

Pathway A: Thermal Retrogression (The Isocyanate Route)

Unlike amides, ureas are thermodynamically unstable relative to their isocyanate/amine precursors at elevated temperatures. Upon heating (typically >150°C or during melt processing), the urea linkage undergoes a reversible dissociation.

  • Mechanism: Proton transfer facilitates the cleavage of the C-N bond, generating 2-bromophenyl isocyanate and 2-bromoaniline .[1]

  • Criticality: In a closed system, this is an equilibrium. In an open system (or if the isocyanate reacts with moisture), the reaction is driven forward.

  • Detection: Isocyanates are transient in LC-MS (reacting with mobile phase).[1] They must be inferred via the presence of carbamate artifacts or derivatized in situ.

Pathway B: Hydrolytic Cleavage

While sterically protected by the ortho-bromo groups, the urea carbonyl is susceptible to nucleophilic attack by water, catalyzed by strong acids or bases.

  • Mechanism: Water attacks the carbonyl carbon, forming a tetrahedral intermediate. Collapse of this intermediate releases 2-bromoaniline and carbamic acid, which spontaneously decarboxylates to release CO₂ and a second equivalent of 2-bromoaniline.[1]

  • Outcome: Quantitative conversion to 2-bromoaniline .[1]

Pathway C: Photolytic Dehalogenation

Aryl bromides are photosensitive. Exposure to UV light (specifically UVB/UVA) can induce homolytic cleavage of the C-Br bond.[1]

  • Mechanism: UV absorption promotes the molecule to an excited singlet state, leading to homolysis of the C-Br bond.[1] The resulting aryl radical abstracts a hydrogen atom from the solvent, yielding the monodes-bromo derivative (N-(2-bromophenyl)-N'-phenylurea).[1]

  • Risk: High. This is often the dominant pathway in solid-state stability studies.[1]

Visualization of Pathways

The following diagram maps these relationships, including the "blind spot" intermediates like isocyanates.

DegradationPathwaysParentN,N'-di(2-bromophenyl)urea(Parent)Isocyanate2-Bromophenyl Isocyanate(Transient Electrophile)Parent->IsocyanateThermal (>150°C)RetrogressionAniline2-Bromoaniline(Primary Degradant)Parent->AnilineThermalCarbamicCarbamic Acid(Unstable)Parent->CarbamicAcid/BaseHydrolysisRadicalAryl Radical(Excited State)Parent->RadicalUV Light (hν)HomolysisIsocyanate->Aniline+ H2O (Hydrolysis)Carbamic->AnilineDecarboxylationCO2CO2 (Gas)Carbamic->CO2DecarboxylationDesBromoN-(2-bromophenyl)-N'-phenylurea(Photoproduct)Radical->DesBromoH-Abstraction(Solvent)

Caption: Mechanistic map of N,N'-di(2-bromophenyl)urea degradation showing thermal, hydrolytic, and photolytic vectors.

Analytical Strategy & Self-Validating Protocols

To rigorously assess stability, we employ a "Forced Degradation" approach consistent with ICH Q1A(R2) guidelines. However, standard protocols must be adapted for the low solubility of this urea derivative.

Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes (High organic required to elute the parent).

  • Detection:

    • UV @ 254 nm (Aromatic rings).

    • MS (ESI+): Monitor m/z 371/373 (Parent), 172/174 (2-Bromoaniline), 293/295 (Des-bromo analog).

Stress Testing Protocol (Step-by-Step)

Pre-requisite: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 0.1 mg/mL in 50:50 ACN:Water for injection.

Experiment 1: Hydrolytic Stress (Acid/Base)

Objective: Determine susceptibility to nucleophilic attack.

  • Preparation: Mix 1 mL of Stock (DMSO) with 1 mL of 1N HCl (Acid Sample) and 1 mL of Stock with 1 mL of 1N NaOH (Base Sample).

  • Incubation: Heat at 60°C for 4 hours.

  • Neutralization: Quench Acid sample with 1N NaOH; Base sample with 1N HCl.

  • Analysis: Inject immediately.

  • Success Criteria: Detection of 2-bromoaniline (RT ~ 2-3 min). If degradation is <5%, increase Temp to 80°C.

Experiment 2: Oxidative Stress

Objective: Assess stability of the urea nitrogen and aromatic ring.

  • Preparation: Mix 1 mL of Stock with 1 mL of 3% H₂O₂ .

  • Incubation: Ambient temperature for 24 hours.

  • Analysis: Look for N-oxides or ring hydroxylation (+16 Da shifts in MS).[1]

  • Note: Ureas are generally resistant to oxidation; this serves as a negative control.

Experiment 3: Photostability (Solid State)

Objective: Confirm dehalogenation pathway.

  • Preparation: Spread ~5 mg of solid powder thinly on a glass dish.

  • Exposure: Expose to 1.2 million lux hours (cool white fluorescent) and 200 W-hr/m² UV (near UV), per ICH Q1B.

  • Control: Wrap a duplicate dish in aluminum foil (Dark Control).

  • Workup: Dissolve both solids in DMSO to 1 mg/mL.

  • Analysis: Compare chromatograms.

  • Success Criteria: Appearance of monodes-bromo impurity (m/z ~293) in exposed sample only.

Stabilization & Formulation Considerations

Based on the degradation pathways identified above, the following strategies are recommended for formulation and storage:

  • Light Protection (Critical): Due to the C-Br bond lability, the compound must be stored in amber glass or opaque foil packaging.

  • Moisture Exclusion: While hydrolysis is slow at neutral pH, the thermal pathway (Pathway A) generates isocyanates. If moisture is present, these isocyanates irreversibly convert to anilines. Desiccants are recommended.

  • Avoidance of Nucleophilic Excipients: In formulation, avoid excipients with free hydroxyl or amine groups (e.g., lactose, PEG) if processing temperatures exceed 100°C, as they can react with the transient isocyanate intermediate to form carbamates or asymmetric ureas.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Simion, A. et al. (2023). Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates.[1][2] Polymers, 15(11), 2522.[2] (Mechanism of diarylurea thermal retrogression). [Link]

  • Othmen, K. et al. (2000). Photochemistry of Halogenated Anilines in Solution. Journal of Physical Chemistry A, 104(42), 9525–9532.[3] (Mechanistic basis for photodehalogenation of bromoanilines). [Link]

  • U.S. Environmental Protection Agency. (2023). Substance Details: Urea, (2-bromophenyl)-.[1][4][5][6] (Confirmation of chemical identity and CAS). [Link]

Methodological & Application

N,N'-di(2-bromophenyl)urea synthesis using triphosgene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of N,N'-Di(2-bromophenyl)urea via Triphosgene

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N,N'-di(2-bromophenyl)urea , a privileged scaffold in medicinal chemistry often utilized as a hydrophobic linker in kinase inhibitors.

Traditionally, symmetric ureas are synthesized using phosgene gas—a highly hazardous, difficult-to-handle reagent. This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) , a crystalline solid that acts as a safe, stoichiometric "phosgene source."[1] This guide emphasizes the "Inverse Addition" technique to control the exothermic generation of the isocyanate intermediate, ensuring high purity and safety.

Strategic Rationale (Expertise & Logic)

  • Why Triphosgene? Triphosgene (BTC) is a solid trimer of phosgene. Upon nucleophilic attack or thermal decomposition, one mole of BTC generates three moles of phosgene equivalents. It allows for precise gravimetric dosing, eliminating the need for gas cylinders and specialized scrubbing systems required for phosgene gas.

  • Why 2-Bromoaniline? The ortho-bromo substituent introduces steric bulk and a halogen handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), making this urea a versatile intermediate.

  • The "Inverse Addition" Strategy: For symmetric ureas, a common pitfall is the uncontrolled precipitation of the product, which can trap unreacted amine. By adding the amine/base mixture to the triphosgene solution , we initially favor the formation of the reactive isocyanate intermediate (2-bromophenyl isocyanate). Once the addition is complete and the mixture is heated, the remaining amine reacts with the isocyanate to form the thermodynamically stable urea. This stepwise control minimizes oligomerization byproducts.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution. Triphosgene is cracked by the nucleophilic amine (assisted by base) to generate phosgene in situ. The amine attacks phosgene to form a carbamoyl chloride, which eliminates HCl to form the isocyanate. The isocyanate is then attacked by a second equivalent of amine to yield the symmetric urea.

UreaMechanism BTC Triphosgene (Solid Trimer) Phosgene Phosgene (In-situ Generated) BTC->Phosgene Decomposition (Nucleophilic Attack) Carbamoyl Carbamoyl Chloride Intermediate Phosgene->Carbamoyl + Amine1 Amine1 2-Bromoaniline (1st Eq) Isocyanate 2-Bromophenyl Isocyanate Carbamoyl->Isocyanate - HCl (Base) Urea N,N'-Di(2-bromophenyl)urea (Target) Isocyanate->Urea + Amine2 Amine2 2-Bromoaniline (2nd Eq)

Figure 1: Mechanistic pathway from Triphosgene to Symmetric Urea via the Isocyanate intermediate.[2]

Safety & Hazard Control (Self-Validating System)

CRITICAL WARNING: Triphosgene is a solid, but it decomposes to Phosgene gas , which is fatal if inhaled.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Quenching Protocol: A "Self-Validating" safety step is the preparation of a quenching bath before starting the reaction.

    • Quench Solution: 10% NaOH or saturated Sodium Bicarbonate with Methanol.

    • Validation: Keep a phosgene indicator badge near the hood sash.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

Experimental Protocol

Materials
ReagentMW ( g/mol )EquivalentsRole
2-Bromoaniline 172.022.0Nucleophile
Triphosgene (BTC) 296.750.35*Carbonyl Source
Triethylamine (TEA) 101.192.2HCl Scavenger
Dichloromethane (DCM) -SolventAnhydrous (0.1 M conc.)

*Note: 0.33 eq is stoichiometric (1 BTC = 3 Phosgene). We use 0.35 eq to ensure complete conversion of the amine to the isocyanate intermediate first.

Step-by-Step Procedure

1. System Preparation (Dehydration)

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with Nitrogen or Argon.[3]

  • Validation: Moisture initiates premature hydrolysis of triphosgene to HCl and CO2, reducing yield. Ensure glassware is bone-dry.

2. Triphosgene Solubilization

  • Charge the RBF with Triphosgene (0.35 eq) .

  • Add anhydrous DCM (50% of total solvent volume).

  • Cool the solution to 0°C using an ice/water bath.

3. Amine Solution Preparation

  • In a separate flask, dissolve 2-Bromoaniline (2.0 eq) and Triethylamine (2.2 eq) in the remaining anhydrous DCM.

  • Transfer this solution to the addition funnel.

4. Controlled Addition (The "Inverse" Step)

  • Add the amine/base solution dropwise to the cold Triphosgene solution over 30–45 minutes .

  • Observation: A white precipitate (Triethylammonium chloride) will form immediately.

  • Control: Maintain internal temperature <5°C to prevent uncontrolled exotherms.

5. Reaction & Reflux

  • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT) for 30 minutes.

  • Heat the mixture to Reflux (approx. 40°C) for 2–4 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting aniline spot (Rf ~0.4) should disappear. The urea product is typically much more polar or insoluble.

6. Workup & Isolation

  • Cool the mixture to RT.

  • Quench: Slowly add 1M HCl (approx. 50 mL) to the reaction mixture. This serves two purposes:

    • Hydrolyzes any remaining traces of triphosgene/phosgene.

    • Protonates unreacted aniline, keeping it in the aqueous phase.

  • Filtration: The product, N,N'-di(2-bromophenyl)urea, is often insoluble in DCM/Water mixtures.

    • If Solid Precipitates: Filter the solid directly. Wash with water (to remove salts) and cold DCM.

    • If Soluble: Separate organic layer, wash with sat.[3] NaHCO3, then Brine.[3] Dry over MgSO4 and concentrate.

7. Purification

  • Recrystallize the crude solid from hot Ethanol or Methanol .

  • Dry under high vacuum at 50°C.

Process Validation & QC

TestExpected ResultPurpose
Appearance White to off-white crystalline solidVisual purity check.
Melting Point 225–227°C (Lit. Ref [4])Identity confirmation.
1H NMR (DMSO-d6) Two doublets (aromatic), Multiplets, Singlet (NH) ~9.0-9.5 ppmStructural verification.
Yield > 85%Efficiency metric.

Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Soln_A Soln A: Triphosgene in DCM (Cool to 0°C) Start->Soln_A Soln_B Soln B: 2-Bromoaniline + TEA in DCM Start->Soln_B Addition Dropwise Addition (B into A over 45 min) Soln_A->Addition Soln_B->Addition Reflux Reflux 40°C (2-4 Hours) Addition->Reflux Quench Quench with 1M HCl (Destroys Phosgene/Removes Amine) Reflux->Quench Filter Filtration/Extraction Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst

Figure 2: Operational workflow for the synthesis of N,N'-di(2-bromophenyl)urea.

Troubleshooting Guide

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete conversion or presence of "monomer" (isocyanate).

    • Solution: Ensure the reflux step is sufficient (at least 2 hours). Add a slight excess of amine (0.1 eq) at the end of reflux if TLC shows isocyanate remains.

  • Issue: Symmetric Urea not forming (Impurities).

    • Cause: Wet solvent caused hydrolysis of Triphosgene to CO2 before reaction.

    • Solution: Distill DCM over CaH2 or use molecular sieves.

  • Issue: Clogging during addition.

    • Cause: TEA.HCl precipitates rapidly.

    • Solution: Increase solvent volume or use mechanical stirring instead of magnetic stirring.

References

  • ChemSynthesis. "N-(4-bromophenyl)urea Physical Properties." (Note: Used for analog melting point comparison/validation). [Link]

  • Organic Syntheses. "S,S-Di(pyridin-2-yl) carbonodithioate (Example of Triphosgene Handling)." Org. Synth. 2024, 101, 274-290. [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of N,N'-di(2-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the definitive structural characterization of N,N'-di(2-bromophenyl)urea using ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. N,N'-disubstituted ureas are a critical structural motif in medicinal chemistry and materials science, making unambiguous characterization essential for research and development. This document outlines optimized protocols for sample preparation and data acquisition, provides an in-depth analysis of the expected spectral features, and discusses advanced phenomena such as dynamic NMR effects. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-quality, reproducible results.

Introduction and Scientific Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the elucidation of molecular structures in solution.[1][2] For symmetrically substituted molecules like N,N'-di(2-bromophenyl)urea, NMR is not only confirmatory but also exquisitely sensitive to the electronic environment of each nucleus. The molecule's C₂ symmetry simplifies the expected spectra, yet intramolecular interactions and the potential for restricted bond rotation present unique characterization challenges.

The urea linkage (–NH–CO–NH–) is of particular interest. The partial double-bond character of the C–N bonds can hinder free rotation, potentially leading to the observation of multiple conformers (rotamers) on the NMR timescale.[3] This guide will address both the fundamental characterization and the investigation of such dynamic phenomena.

Below is the chemical structure of N,N'-di(2-bromophenyl)urea, with atom numbering used for subsequent spectral assignments.

Caption: Structure of N,N'-di(2-bromophenyl)urea with numbering.

Experimental Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly calibrated instrumentation. The following protocols are optimized for urea-based compounds.

Protocol: Sample Preparation
  • Sample Weighing: Accurately weigh 5–10 mg of N,N'-di(2-bromophenyl)urea into a clean, dry vial.

  • Solvent Selection & Rationale:

    • Primary Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆). This is the recommended solvent for several key reasons. Its high polarity effectively dissolves many urea derivatives. Crucially, it is a hydrogen bond acceptor, which slows the rate of chemical exchange for the N-H protons, resulting in sharper, more easily observable signals.[4]

    • Alternative: Acetone-d₆ can be used, but N-H signals may be broader. Chloroform-d₃ (CDCl₃) is generally a poor choice due to the low solubility of many ureas and very rapid N-H proton exchange, which can broaden the signal into the baseline.

  • Dissolution: Add 0.6–0.7 mL of DMSO-d₆ to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution.

  • Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4 cm).

  • Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard, defined as 0.00 ppm for both ¹H and ¹³C spectra. If not present, a small drop can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) is also a reliable practice.[5][6]

Protocol: NMR Data Acquisition

These parameters are provided for a 400 MHz spectrometer and should be adapted for other field strengths.

Parameter¹H NMR (Proton)¹³C NMR (Carbon-13)Rationale
Pulse Program Standard single pulse (e.g., Bruker zg30)Proton-decoupled single pulse (e.g., zgpg30)Standard acquisition for quantitative 1D spectra. Proton decoupling in ¹³C NMR collapses multiplets into singlets, improving sensitivity.
Acquisition Time (AQ) ~4 seconds~1-2 secondsA longer acquisition time provides better resolution in the resulting spectrum.
Relaxation Delay (D1) 5 seconds2 secondsAllows for full relaxation of nuclei between scans, crucial for accurate signal integration in ¹H NMR.
Number of Scans (NS) 16–641024–4096Averaging multiple scans improves the signal-to-noise ratio. ¹³C has a low natural abundance, requiring significantly more scans.[7]
Spectral Width (SW) 16 ppm (–2 to 14 ppm)240 ppm (–10 to 230 ppm)Ensures all expected signals, from shielded alkyl to deshielded carbonyls, are captured.
Temperature 298 K (25 °C)298 K (25 °C)A standard starting point. Temperature can be varied to study dynamic effects (see Section 3.4).

Spectral Interpretation and Data Analysis

Due to the molecule's symmetry, the two 2-bromophenyl groups are chemically equivalent. This results in a simplified spectrum with only one set of signals for the aromatic rings and one signal for the two N-H protons.

¹H NMR Spectrum: Predicted Data

The proton spectrum is expected to show five distinct signals: one for the urea N-H protons and four for the aromatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Commentary
~8.5 – 9.5Singlet (s)2HN-HUrea N-H protons typically appear as sharp singlets in dry DMSO-d₆.[3] Their chemical shift is deshielded due to the electronegativity of the adjacent nitrogen and carbonyl oxygen and can be concentration-dependent.
~8.0 – 8.2Doublet (d)2HH-3'This proton is ortho to the urea nitrogen, which is strongly deshielding. It is coupled only to H-4', resulting in a doublet.
~7.5 – 7.7Doublet (d)2HH-6'This proton is adjacent to the electronegative bromine atom, leading to a downfield shift. It is coupled only to H-5', appearing as a doublet.
~7.2 – 7.4Triplet (t)2HH-5'This proton is coupled to two adjacent protons (H-4' and H-6'), resulting in a triplet or, more accurately, a doublet of doublets that may appear as a triplet.
~6.9 – 7.1Triplet (t)2HH-4'Coupled to H-3' and H-5', this proton will also appear as a triplet-like signal. It is generally the most upfield of the aromatic signals.
¹³C NMR Spectrum: Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven signals: one for the carbonyl carbon and six for the chemically non-equivalent carbons of the aromatic ring.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Commentary
~152 – 155C=OThe carbonyl carbon of a urea is highly deshielded and typically appears in this region.[3] Its signal is often sharp due to its quaternary nature.
~138 – 140C-1'The ipso-carbon directly attached to the nitrogen atom. Its chemical shift is influenced by the nitrogen substituent.
~132 – 134C-5'This aromatic CH carbon is deshielded by the para bromine atom.
~128 – 130C-3'Aromatic CH carbon.
~124 – 126C-4'Aromatic CH carbon.
~121 – 123C-6'Aromatic CH carbon.
~115 – 118C-2'The ipso-carbon bonded to bromine. The heavy atom effect of bromine and its electronegativity place this quaternary carbon in this region.
Confirmatory 2D NMR Experiments

For unambiguous assignment, 2D NMR experiments are highly recommended.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between H-3'/H-4', H-4'/H-5', and H-5'/H-6', confirming their connectivity within the aromatic spin system.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For instance, the N-H proton should show a correlation to the carbonyl carbon (C=O) and the two adjacent aromatic carbons (C-1' and C-3').[2][3]

Advanced Analysis: Dynamic NMR (D-NMR)

At room temperature, the ¹H NMR spectrum of N,N'-di(2-bromophenyl)urea may exhibit broadened aromatic signals. This is a classic indicator of restricted rotation around the Ar–N and/or N–C(O) bonds, a process occurring on the NMR timescale.[3]

  • At Low Temperature: Rotation slows, and distinct signals for different stable rotamers may appear, making the spectrum more complex.

  • At High Temperature: Rotation becomes rapid, leading to a time-averaged spectrum with a single, sharp set of signals.

Protocol: Variable Temperature (VT) NMR Study To confirm dynamic behavior, acquire a series of ¹H NMR spectra at different temperatures (e.g., 25 °C, 50 °C, 80 °C, 100 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition. Coalescence of broadened peaks into sharp signals at higher temperatures is definitive evidence of dynamic exchange.[3]

Workflow and Troubleshooting

The overall process from sample preparation to final analysis is summarized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Processing & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acq_1h Acquire 1D ¹H Spectrum (16 scans) transfer->acq_1h process Fourier Transform, Phase & Baseline Correction acq_1h->process acq_13c Acquire 1D ¹³C Spectrum (1024+ scans) acq_13c->process acq_2d Acquire 2D COSY/HMBC (Optional but Recommended) acq_2d->process assign_1d Assign 1D Signals (Shift, Multiplicity, Integration) process->assign_1d assign_2d Confirm Assignments with 2D Correlations assign_1d->assign_2d vt_nmr Variable Temperature Study (If peaks are broad) assign_1d->vt_nmr if needed report Final Structural Confirmation Report assign_2d->report vt_nmr->report

Caption: Standard workflow for NMR characterization.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Signal-to-Noise 1. Sample is too dilute.2. Insufficient number of scans.1. Prepare a more concentrated sample.2. Increase the number of scans (NS).
Broad N-H Signal 1. Presence of acidic impurities or water.2. Intermediate rate of chemical exchange.1. Use high-purity, dry DMSO-d₆.2. The signal should be sharp in DMSO-d₆; if not, consider impurities.
More Signals Than Expected 1. Presence of rotamers/conformers.2. Sample contains impurities or isomers.1. Perform a Variable Temperature (VT) NMR study to see if signals coalesce.[3]2. Check sample purity by LC-MS or another analytical method.
Poor Solubility in DMSO-d₆ Compound has very low polarity.Try gentle heating. If still insoluble, consider a different solvent like DMF-d₇, but be aware of different residual solvent signals.

References

  • SpectraBase. (n.d.). 2-Bromoaniline. [Link]

  • SpectraBase. (n.d.). 2-Bromoaniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Materials: Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). 13 C{ 1 H} NMR Data a | Download Table. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Wikipedia. (n.d.). 1,3-Diphenylurea. [Link]

  • PubMed. (2021, October 15). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

  • AIP Publishing. (n.d.). Synthesis, Characterization, and Biological Evaluation of Urea Derivatives of p-Xylylenediamine. [Link]

  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and.... [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Nature. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SID. (n.d.). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • PubMed. (n.d.). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... [Link]

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Application Note: FT-IR Analysis of the Carbonyl Stretch in N,N'-di(2-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Urea Carbonyl Group

The urea moiety is a cornerstone functional group in medicinal chemistry, drug development, and materials science. Its unique ability to act as both a hydrogen bond donor (via N-H groups) and acceptor (via the C=O group) allows for specific and strong intermolecular interactions that dictate molecular conformation, crystal packing, and receptor binding affinity. N,N'-di(2-bromophenyl)urea is a diaryl urea derivative whose structural and electronic properties are of significant interest for designing novel therapeutics and functional materials.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique for probing the vibrational modes of molecules. For urea derivatives, the carbonyl (C=O) stretching vibration, also known as the Amide I band, is particularly informative. Its frequency, intensity, and band shape are exquisitely sensitive to the molecule's local chemical environment, providing critical insights into:

  • Intermolecular Hydrogen Bonding: The extent and strength of hydrogen bonding networks, which are crucial for the stability of solid-state structures.[1][2][3]

  • Molecular Conformation: The geometry and planarity of the urea functional group.

  • Substituent Effects: Electronic influences (inductive and resonance effects) from the aryl groups attached to the nitrogen atoms.

This application note provides a detailed guide for the analysis of N,N'-di(2-bromophenyl)urea using FT-IR spectroscopy. It covers the theoretical underpinnings of the carbonyl stretch, offers comprehensive protocols for sample preparation, and details the interpretation of the resulting spectrum.

Theoretical Principles: Factors Influencing the Carbonyl Stretch (νC=O)

The position of the carbonyl stretching vibration in an FT-IR spectrum is governed by the strength of the C=O double bond. In a simple ketone, this band typically appears around 1715 cm⁻¹.[4] However, in ureas, several factors combine to significantly shift this frequency.

Resonance Delocalization

The lone pairs of electrons on the adjacent nitrogen atoms participate in resonance with the carbonyl group. This delocalization imparts partial single-bond character to the C=O bond, weakening it and lowering its vibrational frequency. This is a primary reason why the Amide I band in ureas appears at a lower wavenumber than in ketones or aldehydes.[5]

Intermolecular Hydrogen Bonding

In the solid state, which is the focus of this guide, diaryl ureas form extensive networks of intermolecular hydrogen bonds. The N-H groups of one molecule act as hydrogen bond donors, while the carbonyl oxygen of a neighboring molecule acts as the acceptor. This interaction further polarizes and weakens the C=O bond, causing a substantial redshift (shift to lower frequency) of the Amide I band.[6][7] The strength and uniformity of these bonds influence the broadening of the spectral peak.[1]

Electronic Effects of Substituents

The nature of the substituents on the nitrogen atoms also plays a role. The 2-bromophenyl groups in the target molecule are electron-withdrawing due to the inductive effect of the bromine atom. This effect can slightly pull electron density away from the nitrogen atoms, reducing their ability to donate into the carbonyl group via resonance. This counteracts the resonance effect to a small degree and may result in a slight blueshift (shift to higher frequency) compared to an unsubstituted diphenylurea.

The interplay of these effects determines the final observed position of the carbonyl stretch, making its analysis a powerful tool for structural elucidation.

Experimental Workflow and Protocols

Accurate and reproducible FT-IR data begins with meticulous sample preparation. For solid-state analysis of N,N'-di(2-bromophenyl)urea, the Potassium Bromide (KBr) pellet method is the gold standard, providing high-quality transmission spectra.[8][9] Attenuated Total Reflectance (ATR) is presented as a rapid alternative.

Diagram: Experimental Workflow for KBr Pellet FT-IR Analysis

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FT-IR Analysis A Dry Spectroscopy-Grade KBr (105°C, 2-4 hours) B Weigh Sample & KBr (Ratio ~1:100) A->B C Grind & Mix Homogeneously (Agate Mortar & Pestle) B->C D Load Mixture into Pellet Die C->D E Apply Hydraulic Pressure (8-10 tons) D->E F Hold Pressure (1-2 min) E->F G Inspect Pellet (Transparent/Translucent) F->G I Mount KBr Pellet in Holder G->I H Acquire Background Spectrum (Empty Sample Holder) H->I J Acquire Sample Spectrum I->J K Process & Analyze Data J->K

Caption: Workflow for preparing and analyzing a KBr pellet.

Protocol 3.1: KBr Pellet Transmission Method

This method involves dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.

Rationale: The goal is to create an optically clear medium where the analyte particles are small enough to minimize light scattering and allow for accurate measurement of IR absorption.[10][11]

Materials and Equipment:

  • FT-IR Spectrometer

  • Hydraulic Press and Pellet Die Set (e.g., 13 mm)

  • Agate Mortar and Pestle

  • Drying Oven

  • Analytical Balance (4-decimal places)

  • Spectroscopy-Grade Potassium Bromide (KBr), dried

  • N,N'-di(2-bromophenyl)urea sample

  • Spatula and Tweezers

Procedure:

  • Preparation of KBr: Dry the spectroscopy-grade KBr powder in an oven at ~105 °C for at least 4 hours to remove absorbed water, which has strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can interfere with the spectrum.[11] Store the dried KBr in a desiccator until use.

  • Sample Weighing: On an analytical balance, weigh approximately 1-2 mg of the N,N'-di(2-bromophenyl)urea sample. Weigh approximately 150-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[9][10]

  • Grinding and Mixing: Transfer the weighed KBr and sample to a clean, dry agate mortar. Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. Thorough mixing is critical for a uniform pellet and a high-quality spectrum.[12]

  • Loading the Die: Carefully transfer a portion of the mixture into the pellet die assembly. Distribute the powder evenly over the surface of the anvil.

  • Pressing the Pellet: Place the die into the hydraulic press. Gradually apply pressure up to 8-10 tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a solid, transparent disc.[11]

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excess sample, or trapped moisture.

  • Data Acquisition: Place the pellet into the sample holder of the FT-IR spectrometer. Collect a background spectrum with an empty holder first, then acquire the sample spectrum.

Protocol 3.2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid alternative that requires no sample preparation. It is ideal for quick screening but may yield slightly different peak positions and shapes compared to the transmission method due to the physics of the measurement.

Procedure:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the N,N'-di(2-bromophenyl)urea powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft cloth after analysis.

Data Interpretation and Expected Results

The FT-IR spectrum of N,N'-di(2-bromophenyl)urea will be dominated by vibrations from the urea backbone and the substituted phenyl rings.

Diagram: Intermolecular Hydrogen Bonding in Diaryl Ureas

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H C1 C=O N1->C1 N2 N-H C1->N2 BrPh2 (Br)Ph N2->BrPh2 C2 C=O N2->C2 H-Bond BrPh1 (Br)Ph BrPh1->N1 N3 N-H N3->C2 N4 N-H C2->N4 BrPh4 (Br)Ph N4->BrPh4 BrPh3 (Br)Ph BrPh3->N3

Caption: N-H group of one urea molecule H-bonds to the C=O of another.

Expected Vibrational Bands

The following table summarizes the key vibrational bands expected in the solid-state FT-IR spectrum of N,N'-di(2-bromophenyl)urea. The precise positions can vary slightly based on sample preparation and instrument calibration.

Wavenumber (cm⁻¹) RangeAssignmentIntensityComments
3400 - 3200N-H Stretching (νN-H)StrongTypically appears as a broad band due to intermolecular hydrogen bonding. In crystalline solids, it may resolve into sharper, distinct peaks.[13]
3100 - 3000Aromatic C-H Stretching (νC-H)MediumCharacteristic of the sp² C-H bonds in the phenyl rings.
1680 - 1630 C=O Stretching (Amide I) (νC=O) Strong The key diagnostic peak. Its position below 1700 cm⁻¹ confirms the urea structure and strong H-bonding. For diphenylurea, it is near 1630-1640 cm⁻¹.[14][15]
1620 - 1580N-H Bending (Amide II) (δN-H) / C=C StretchStrongOften coupled with C-N stretching. Aromatic ring C=C stretching vibrations also appear in this region.
1550 - 1450C-N Stretching / Aromatic C=C StretchStrongComplex region with contributions from C-N stretching and aromatic ring modes.
~1235C-N Stretching (Amide III)MediumAnother band with significant C-N stretching character.
Below 1000C-Br Stretch / Out-of-Plane BendingMediumIncludes C-Br vibrations and out-of-plane (o.o.p.) C-H bending modes of the ortho-disubstituted aromatic rings. This is part of the fingerprint region.[13]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of N,N'-di(2-bromophenyl)urea. The position and shape of the carbonyl stretching (Amide I) band, found in the 1680-1630 cm⁻¹ region, serve as a sensitive probe of the extensive intermolecular hydrogen bonding present in the solid state. By following the detailed KBr pellet protocol, researchers can obtain high-quality, reproducible spectra to confirm the identity, assess the purity, and gain valuable insights into the supramolecular structure of this and related diaryl urea compounds, aiding in the rational design of new molecules for pharmaceutical and materials applications.

References

  • KBr Pellet Method - Shimadzu. Available at: [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. Available at: [Link]

  • FT‐IR Sample Preparation - Northern Illinois University, Department of Chemistry and Biochemistry. Available at: [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. Available at: [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. Available at: [Link]

  • Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy - ResearchGate. Available at: [Link]

  • Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy - Semantic Scholar. Available at: [Link]

  • Sample preparation for FT-IR - Northern Illinois University. Available at: [Link]

  • Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea - Scientific.Net. Available at: [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea - Journal Article. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

  • The features of IR spectrum - Lecture Notes. Available at: [Link]

  • a ATR-FTIR spectrum of the viscose film; b ATR-FTIR spectra of urea... - ResearchGate. Available at: [Link]

  • Hydrogen bonding in polymer blends. 1. FTIR studies of urethane-ether blends - ACS Publications. Available at: [Link]

  • Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC, NIH. Available at: [Link]

  • Urea FTIR and identifying bond stretch - Reddit. Available at: [Link]

  • IR Spectroscopy - Effect of Hydrogen Bonding - YouTube. Available at: [Link]

  • Infrared spectrum of urea CH4N2O - Doc Brown's Chemistry. Available at: [Link]

  • Characterization of Urease enzyme using Raman and FTIR Spectroscopy - White Rose Research Online. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy - Lecture Slides. Available at: [Link]

  • An Infrared and Thermal Decomposition Study on Solid Deposits Originating from Heavy-Duty Diesel SCR Urea Injection Fluids - MDPI. Available at: [Link]

  • Urea, N,N'-diphenyl- - NIST WebBook. Available at: [Link]

  • (a) Operando ATR‐FTIR spectra for urea synthesis on PcNi−Fe−O at −0.6 V... - ResearchGate. Available at: [Link]

  • UREA TESTING METHODS - Bio Spectra. Available at: [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine... - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC, NIH. Available at: [Link]

  • Infrared spectra of amorphous and crystalline urea ices - RSC Publishing. Available at: [Link]

  • N,N'-Diphenylurea - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. Available at: [Link]

  • N-(4-Bromophenyl)urea - PMC, NIH. Available at: [Link]

  • Sourcing (4-Bromophenyl)urea: A Guide for Researchers and Suppliers - Chem Catalyst Pro. Available at: [Link]

Sources

Application Note: N,N'-di(2-bromophenyl)urea as a Type II Kinase Inhibitor Probe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of N,N'-di(2-bromophenyl)urea (also known as 1,3-bis(2-bromophenyl)urea) as a chemical probe in cancer research.

Based on its structural homology to clinically approved kinase inhibitors like Sorafenib and Regorafenib , this symmetric diarylurea serves as a critical model compound for studying Type II kinase inhibition . It targets the inactive "DFG-out" conformation of kinases, specifically within the RAS/RAF/MEK/ERK and VEGFR signaling cascades.

Introduction & Mechanism of Action

The Diarylurea Pharmacophore

N,N'-di(2-bromophenyl)urea represents a "privileged structure" in medicinal chemistry. Unlike Type I inhibitors that compete directly with ATP in the active kinase conformation, diarylureas function primarily as Type II inhibitors .

  • Binding Mode: The urea moiety forms a characteristic hydrogen bond network with the conserved glutamate (in the

    
    C-helix) and the aspartate (of the DFG motif) in the kinase activation loop.
    
  • Conformational Selection: The bulky 2-bromophenyl groups occupy the hydrophobic allosteric pocket adjacent to the ATP binding site, stabilizing the kinase in its inactive DFG-out conformation.

  • Target Specificity: This scaffold exhibits high potency against Raf kinases (c-Raf, B-Raf) and receptor tyrosine kinases involved in angiogenesis (VEGFR-2, PDGFR ).

Therapeutic Context

In cancer research, this compound is utilized to:

  • Validate Target Engagement: Confirm dependence of tumor cell proliferation on the MAPK signaling pathway.

  • Structure-Activity Relationship (SAR) Studies: Serve as a lipophilic, symmetric baseline when designing more complex, non-symmetric inhibitors.

  • Phenotypic Screening: Assess cytotoxicity in Hepatocellular Carcinoma (HCC) and Renal Cell Carcinoma (RCC) models.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of N,N'-di(2-bromophenyl)urea within the MAPK cascade.

MAPK_Pathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (VEGFR/EGFR) GrowthFactor->RTK Binding RAS RAS-GTP RTK->RAS Activation RAF RAF Kinase (c-Raf / B-Raf) RAS->RAF Recruitment MEK MEK 1/2 RAF->MEK Phosphorylation (S217/S221) ERK ERK 1/2 MEK->ERK Phosphorylation (T202/Y204) Nucleus Nuclear Transcription (Proliferation/Angiogenesis) ERK->Nucleus Translocation Inhibitor N,N'-di(2-bromophenyl)urea (Type II Inhibitor) Inhibitor->RAF Stabilizes DFG-out (Blocks Activity)

Caption: Intervention of N,N'-di(2-bromophenyl)urea in the RAS/RAF/MEK/ERK signaling cascade.

Preparation & Handling Protocol

Safety Note: This compound is a halogenated organic urea. Handle with PPE (gloves, lab coat, goggles) in a fume hood.

Solubility Data
SolventSolubility (max)StabilityNotes
DMSO 50 mMHighRecommended for stock solutions.
Ethanol < 5 mMLowNot recommended for high-conc stocks.
Water InsolubleN/APrecipitates immediately.
Stock Solution Preparation (10 mM)
  • Weighing: Accurately weigh 4.12 mg of N,N'-di(2-bromophenyl)urea (MW: ~412.08 g/mol ).

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex vigorously for 30–60 seconds until the solution is completely clear.

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes to prevent light degradation.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: Determine the IC50 against recombinant B-Raf or VEGFR-2.

Reagents:

  • Recombinant Kinase (B-Raf V600E or VEGFR-2)

  • Substrate (e.g., MEK1 inactive for Raf assays)

  • ATP (10 mM stock)

  • ADP-Glo™ Kinase Assay Kit (Promega) or Z'-LYTE™ (Thermo Fisher)

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of the inhibitor in DMSO (range: 10 µM down to 0.1 nM).

  • Buffer Prep: Dilute compounds 1:25 into 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Add 5 µL of diluted compound + 5 µL of kinase enzyme to a 384-well plate. Incubate for 15 minutes at RT (Critical: allows Type II inhibitors to access the slow-binding DFG-out pocket).

  • Reaction Start: Add 5 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add detection reagent (e.g., ADP-Glo reagent) and read Luminescence/Fluorescence.

  • Analysis: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).

Protocol B: Cell Viability Assay (MTT/CellTiter-Glo)

Objective: Assess cytotoxicity in cancer cell lines (e.g., HepG2, A375).

Experimental Design:

Cell_Assay_Workflow Step1 Seed Cells (3-5k/well) Step2 Adhere (24h @ 37°C) Step1->Step2 Step3 Treat with Inhibitor (72h) Step2->Step3 Step4 Add Detection Reagent (MTT/CTG) Step3->Step4 Step5 Read Plate (Abs/Lum) Step4->Step5

Caption: 72-hour cytotoxicity workflow for N,N'-di(2-bromophenyl)urea.

Steps:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in 100 µL complete media. Allow attachment overnight.

  • Treatment: Prepare 2X concentration of inhibitor in media (max DMSO 0.2%). Add 100 µL to wells.

    • Controls: Vehicle (0.1% DMSO), Positive Control (Sorafenib 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • MTT: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.[1]

    • CellTiter-Glo: Add 100 µL reagent. Shake 2 min. Read Luminescence.

Protocol C: Western Blot Analysis (Pathway Validation)

Objective: Confirm inhibition of ERK phosphorylation (p-ERK).

  • Treatment: Treat cells (6-well plate, 70% confluent) with EC50 and EC90 concentrations of N,N'-di(2-bromophenyl)urea for 1, 6, and 24 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors (Critical for preserving p-ERK signal).

  • Separation: Load 20–30 µg protein on 10% SDS-PAGE gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-p-ERK1/2 (Thr202/Tyr204) [1:1000], Anti-Total ERK [1:1000].

    • Loading Control: Anti-GAPDH or Anti-

      
      -Actin.
      
  • Result Interpretation: A successful "hit" will show dose-dependent reduction in p-ERK bands without significant reduction in Total ERK.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound concentration too high (>50 µM) or rapid addition.Pre-dilute in media while vortexing. Ensure final DMSO < 0.5%.
Weak Kinase Inhibition Insufficient pre-incubation time.Type II inhibitors are "slow-binders." Increase enzyme-inhibitor pre-incubation to 30 mins.
High Cell Toxicity in Controls DMSO toxicity.Keep final DMSO concentration ≤ 0.1% for sensitive lines (e.g., primary cells).
Variable IC50 Values ATP concentration too high in biochemical assay.Use ATP concentration near the Km of the kinase to allow competitive binding dynamics.

References

  • ResearchGate. (2023). Synthesis of Diaryl Ureas and their Application as Raf Kinase Inhibitors.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Diarylureas as Antitumor Agents: Structure-Activity Relationships.[3] Retrieved from [Link]

  • MDPI. (2021). Urea-based Anticancer Agents: Exploring 100-years of Research. Retrieved from [Link]

Sources

Application Note: Supramolecular Assembly and Anion Sensing using N,N'-Di(2-bromophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule:


-Di(2-bromophenyl)urea (also 1,3-bis(2-bromophenyl)urea)
CAS:  202659-59-2 (Generic for brominated diphenylureas; isomer specific IDs vary)
Core Applications:  Crystal Engineering (Halogen Bonding Tectons), Anion Sensing (Colorimetric/NMR), and Supramolecular Gelation.[1]

This guide details the utilization of


-di(2-bromophenyl)urea as a functional building block in material science. Unlike simple diarylureas, the ortho-bromine substitution provides two critical functionalities:
  • Steric Control: The ortho-substituent forces a twisted conformation, disrupting planar

    
    -
    
    
    
    stacking and favoring the formation of 1D hydrogen-bonded "urea tapes."
  • Halogen Bonding (XB): The bromine atom acts as a

    
    -hole donor, enabling secondary directional interactions (
    
    
    
    or
    
    
    ) that stabilize supramolecular architectures.

Chemical Profile & Material Properties[1][2][3][4][5]

The utility of this scaffold lies in its ability to act as a "dual-mode" donor. The urea protons (


) are strong hydrogen bond (HB) donors, while the bromine atoms are halogen bond (XB) donors.
PropertyDescriptionMaterial Relevance
Molecular Formula

High molecular weight promotes stable lattice formation.
H-Bond Donors 2 (Urea

)
Primary driving force for

-tape assembly.[2]
H-Bond Acceptors 1 (Carbonyl

)
Acts as a bifurcated acceptor in the crystal lattice.[3]

-Hole Donor
Bromine (

)
Enables halogen bonding (XB) for cross-linking urea tapes.
Acidity (

)
EnhancedThe electron-withdrawing Br (inductive effect) increases

acidity, improving anion sensitivity.

Protocol: High-Purity Synthesis

Objective: Synthesize chemically pure 1,3-bis(2-bromophenyl)urea free of asymmetrical byproducts.

Rationale: While reaction with triphosgene is possible, it is hazardous and requires strict anhydrous conditions. The Isocyanate Method is preferred for material science applications as it is an addition reaction with no small-molecule byproducts, ensuring high atom economy and easier purification.

Materials
  • 2-Bromoaniline (1.0 eq)

  • 2-Bromophenyl isocyanate (1.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Hexane (for precipitation)

Step-by-Step Workflow
  • Preparation: Dissolve 2-bromoaniline (10 mmol, 1.72 g) in 20 mL of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition: Add 2-bromophenyl isocyanate (10 mmol, 1.98 g) dropwise to the stirring solution at room temperature (25°C).

    • Note: The reaction is exothermic. If scaling up (>10g), cool the flask to 0°C during addition.

  • Reaction: Stir the mixture for 4 hours. A white precipitate typically forms within 30 minutes.

  • Isolation: Filter the white solid using a vacuum Buchner funnel.

  • Washing: Wash the filter cake 3x with cold DCM/Hexane (1:1 mixture) to remove unreacted starting materials.

  • Drying: Dry under high vacuum at 60°C for 6 hours.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and Melting Point (Target range: >220°C, dependent on polymorph).
Visualization: Synthetic Pathway

SynthesisWorkflow Reactants 2-Bromoaniline + 2-Bromophenyl Isocyanate Solvent DCM (Anhydrous) 25°C, N2 atm Reactants->Solvent Dissolve Intermediate Reaction Mixture (Precipitate Forms) Solvent->Intermediate Stir 4h Filtration Vacuum Filtration Intermediate->Filtration Isolate Wash Wash: DCM/Hexane (1:1) Filtration->Wash Purify Product Pure N,N'-di(2-bromophenyl)urea Wash->Product Dry

Caption: Flux diagram for the isocyanate-mediated synthesis of symmetric diarylureas.

Application: Crystal Engineering (The Urea Tape)

Objective: Grow single crystals to demonstrate the competition between Hydrogen Bonding and Halogen Bonding.

In the solid state, this molecule does not pack randomly. It forms a 1D Supramolecular Tape . The ortho-bromo substituents steer the packing geometry, often preventing the flat "sheet" structures seen in non-substituted ureas and forcing a twisted, helical, or offset stacking arrangement.

Crystallization Protocol[9]
  • Solvent Selection: Prepare a saturated solution of the synthesized urea in Acetone or THF. (Avoid DMSO/DMF as they are strong H-bond acceptors and will disrupt the urea-urea interaction).

  • Slow Evaporation: Place 5 mL of the solution in a scintillation vial. Cover with parafilm and poke 3-4 small holes.

  • Incubation: Store at room temperature in a vibration-free environment for 3-7 days.

  • Harvesting: Colorless block-like crystals should appear.

Mechanistic Insight: The -Network

The urea moiety creates a robust homomeric synthon


 (Etter's notation).
  • Primary Interaction:

    
     (Strong H-Bond).
    
  • Secondary Interaction:

    
     (Halogen Bond). The Br atom can "dock" into the electron density of the carbonyl oxygen of a neighboring tape, cross-linking the 1D tapes into a 2D network.
    

Application: Anion Sensing

Objective: Detect fluoride (


) or acetate (

) ions via colorimetric or NMR shift.

Diarylureas are neutral anion receptors. The electron-withdrawing nature of the ortho-bromine atoms increases the acidity of the N-H protons, making them excellent hydrogen-bond donors for anions.

Sensing Protocol (NMR Titration)
  • Host Solution: Prepare a

    
     solution of the urea in DMSO-
    
    
    
    (Note: DMSO competes for H-bonds, so a high concentration of anion is usually needed, or use
    
    
    if solubility permits).
  • Titrant: Prepare a

    
     solution of Tetrabutylammonium Fluoride (TBAF) or Acetate (TBAOAc) in the same solvent.
    
  • Titration: Add aliquots of the anion solution (0.1 eq to 2.0 eq) to the host solution.

  • Observation: Monitor the chemical shift of the Urea

    
     protons (typically 
    
    
    
    8.0–9.0 ppm).
    • Result: A significant downfield shift (

      
      ) indicates strong H-bonding (
      
      
      
      ).
    • Deprotonation: At high

      
       concentrations, the signal may disappear, indicating deprotonation (formation of 
      
      
      
      ).
Visualization: Sensing Mechanism

SensingMechanism Host Diarylurea Host (Colorless) Complex H-Bonded Complex [N-H ... F-] Host->Complex + Low Conc. Anion Anion Anion (F-, AcO-) Anion->Complex Deprotonation Deprotonated Species [N-Urea]- (Color Change) Complex->Deprotonation + High Conc. Anion (Charge Transfer)

Caption: Mechanism of anion recognition transitioning from H-bonding to deprotonation-induced color change.

References

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research. Link

    • )
  • Metrangolo, P., et al. (2008). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

    • Context: Authoritative review on the use of bromine/iodine as tectons in crystal engineering.
  • Custelcean, R., et al. (2005). "Anion Recognition by Urea-Based Receptors." Crystal Growth & Design. Link

    • Context: Details the specific interaction of urea protons with oxoanions and halides.
  • NIST Chemistry WebBook. "Urea, N,N'-diphenyl- derivatives." Link

    • Context: Source for general thermodynamic data and spectral comparisons for diarylureas.

Sources

Experimental protocol for N,N'-di(2-bromophenyl)urea crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Crystallization of N,N'-di(2-bromophenyl)urea: An Experimental Guide

Abstract: This comprehensive application note provides a detailed experimental protocol for the crystallization of N,N'-di(2-bromophenyl)urea, a key intermediate in various synthetic applications. The document outlines a robust methodology, from solvent selection to crystal isolation, grounded in the principles of solubility and nucleation. It is intended to guide researchers, scientists, and drug development professionals in obtaining high-purity crystalline material suitable for downstream applications.

Introduction: The Significance of Crystalline Purity

N,N'-di(2-bromophenyl)urea is a symmetrically substituted diaryl urea derivative. The precise control over its solid-state form through crystallization is paramount for ensuring batch-to-batch consistency, predictable physicochemical properties, and reliable performance in subsequent chemical transformations or as a final active pharmaceutical ingredient (API). Impurities, whether from starting materials, by-products, or residual solvent, can be effectively removed through a well-designed crystallization process. This protocol is engineered to yield needle-shaped crystals of high purity and defined morphology.[1]

The fundamental principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[2] An ideal solvent will dissolve the compound completely at an elevated temperature but exhibit significantly lower solubility as the solution cools, leading to the formation of a supersaturated state and subsequent crystal growth.[2][3] Impurities should either remain in the cooled solution (mother liquor) or be insoluble at high temperatures, allowing for their removal by filtration.[2]

Materials and Methods

Reagents and Solvents
  • N,N'-di(2-bromophenyl)urea (crude): Synthesized via established methods, such as the reaction of 2-bromoaniline with a phosgene equivalent. The purity of the crude material will influence the efficiency of the crystallization.

  • Ethanol (Absolute): Reagent grade or higher.

  • Deionized Water: For use as a potential anti-solvent.

Equipment
  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper (sized to the Buchner funnel)

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Experimental Protocol: A Step-by-Step Guide

This protocol details a single-solvent recrystallization method using ethanol. For compounds with challenging solubility profiles, a two-solvent system (e.g., ethanol/water) may be necessary.[4]

Dissolution of the Crude Product
  • Preparation: Place the crude N,N'-di(2-bromophenyl)urea into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of ethanol to the flask, just enough to create a slurry. The principle of using a minimal volume of hot solvent is crucial for maximizing the yield of recrystallized product.[4]

  • Heating and Dissolution: Gently heat the slurry on a hot plate with continuous stirring. Add small aliquots of hot ethanol incrementally until all the solid material has just dissolved.[5] It is critical to avoid adding an excess of solvent, as this will reduce the final yield.[4] If insoluble impurities are observed, a hot filtration step should be performed at this stage.[5]

Crystal Formation and Growth
  • Slow Cooling: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. This slow cooling phase is critical for the formation of well-ordered, large crystals and to prevent the crashing out of the product, which can trap impurities.[3]

  • Inducing Crystallization (if necessary): If crystals do not form spontaneously upon cooling, crystallization can be induced by scratching the inner wall of the flask with a glass rod at the meniscus.[4] This action creates microscopic imperfections on the glass surface that can serve as nucleation sites. Alternatively, seeding the solution with a small crystal of pure N,N'-di(2-bromophenyl)urea can initiate crystal growth.[2]

  • Ice Bath Cooling: After the solution has reached room temperature and crystal formation is evident, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4][5]

Isolation and Drying of Crystals
  • Vacuum Filtration: Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of cold ethanol to ensure a good seal.

  • Crystal Collection: Swirl the crystalline slurry in the Erlenmeyer flask and quickly pour it into the center of the Buchner funnel. Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold ethanol to rinse away any residual mother liquor containing dissolved impurities. It is important to use cold solvent to minimize the loss of the desired product.[5]

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for a few minutes to remove the bulk of the solvent. Transfer the partially dried crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

Process Visualization and Data

The following diagram illustrates the key stages of the crystallization workflow.

Crystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude N,N'-di(2-bromophenyl)urea add_solvent Add Minimal Hot Ethanol crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve slow_cool Slow Cooling to Room Temp. dissolve->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Ethanol filtration->washing drying Drying washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals Final Product

Caption: Workflow for the crystallization of N,N'-di(2-bromophenyl)urea.

ParameterRecommended Value/ConditionRationale
Solvent EthanolGood solubility at elevated temperatures and lower solubility at room temperature for diaryl ureas.[6][7]
Crude:Solvent Ratio Minimal for complete dissolutionMaximizes yield by ensuring a supersaturated solution upon cooling.[4]
Cooling Rate Slow, ambient cooling followed by ice bathPromotes the formation of larger, purer crystals and prevents impurity trapping.[3]
Washing Solvent Ice-cold EthanolRemoves impurities in the mother liquor without significantly dissolving the product crystals.[5]
Drying Temperature 50-60 °C (or vacuum at RT)Ensures complete removal of residual solvent without thermal degradation of the product.

Characterization of Crystalline Product

The purity and identity of the recrystallized N,N'-di(2-bromophenyl)urea should be confirmed using standard analytical techniques:

  • Melting Point Analysis: A sharp and well-defined melting point range is indicative of high purity.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure and absence of impurities.

  • X-ray Diffraction (XRD): To determine the crystal structure and polymorph. The compound is known to form orthorhombic needles.[1]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the crystallization of N,N'-di(2-bromophenyl)urea. By carefully controlling parameters such as solvent volume, cooling rate, and washing procedures, researchers can consistently obtain a high-purity crystalline product. The principles and techniques described herein are broadly applicable to the purification of other diaryl ureas and crystalline organic compounds.

References

  • University of Southampton. (2009, April 2). N,N'-bis(2-Bromoyphenyl)urea. eCrystals. [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. [Link]

  • Fel solubility data based crystallization protocol. (n.d.).
  • Organic Syntheses. (n.d.). Arylureas i. cyanate method. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. [Link]

  • UCO Chemistry. (2014, November 20). Recrystallization. YouTube. [Link]

  • ResearchGate. (2019, July 3). N-(2-Bromophenyl)thiourea. [Link]

  • Saraiva Rosa, N., et al. (2020, April 27).
  • ResearchGate. (2015, August 6). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). [Link]

  • PubMed. (2021, October 15). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. [Link]

  • ChemBK. (2024, April 9). Urea, (4-bromophenyl)-. [https://www.chembk.com/en/chem/Urea, (4-bromophenyl)-]([Link], (4-bromophenyl)-)

  • ResearchGate. (2018, November 28). How to purify the urea bought from market to pure urea?. [Link]

  • Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. [Link]

  • National Institutes of Health. (n.d.). N-(4-Bromophenyl)urea. [Link]

  • Gavin Publishers. (2018, September 17). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. [Link]

  • ResearchGate. (2015, November 19). What is solubility of urea fertilizer in different solvents?. [Link]

  • Solubility of Things. (n.d.). Urea. [Link]

  • CompTox Chemicals Dashboard. (n.d.). N-(4-Bromophenyl)urea. [Link]

Sources

Cell-based assays for evaluating N,N'-di(2-bromophenyl)urea cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Comprehensive Cell-Based Assay Workflow for Evaluating the Cytotoxicity of N,N'-di(2-bromophenyl)urea

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Cytotoxicity Profiling of Diaryl Urea Derivatives

Diaryl urea derivatives are a prominent class of compounds in medicinal chemistry and drug discovery, recognized for their diverse biological activities.[1][2] Many compounds within this structural class, such as Sorafenib and Regorafenib, function as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[1] Given the therapeutic potential of novel diaryl ureas like N,N'-di(2-bromophenyl)urea, a rigorous and multi-faceted evaluation of their cytotoxic effects is a foundational step in preclinical development.

This guide provides a comprehensive framework for assessing the cytotoxic profile of N,N'-di(2-bromophenyl)urea. The approach moves beyond a single viability readout to build a more complete mechanistic picture. We will detail protocols for a suite of robust, cell-based assays designed to probe different aspects of cellular health: metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

The causality behind this multi-assay approach is rooted in the complexity of cellular responses to chemical compounds. A substance may reduce metabolic activity without immediately compromising membrane integrity, or it may induce a specific apoptotic pathway. By integrating data from multiple assays, researchers can gain a more nuanced understanding of the compound's mechanism of action, differentiate between cytotoxic and cytostatic effects, and make more informed decisions in the drug development pipeline.

General Safety and Handling Precautions

Before beginning any experimental work, it is crucial to handle N,N'-di(2-bromophenyl)urea with appropriate care. While specific toxicological data for this compound may not be fully established, general safety practices for handling chemical reagents should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4] Avoid direct contact with skin and eyes.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[3]

  • Disposal: Dispose of waste according to institutional and local environmental regulations. Do not let the product enter drains.[6]

  • First Aid: In case of skin contact, wash immediately with plenty of water.[5] For eye contact, rinse thoroughly with water and seek medical attention.[5] If inhaled, move to fresh air.[6] If swallowed, drink water and consult a physician if feeling unwell.[6]

Experimental Workflow Overview

A logical workflow ensures that data from different assays can be effectively correlated. The process begins with a primary screen to determine overall effects on cell viability and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment CellCulture 1. Cell Line Seeding (e.g., 96-well plates) Adhesion 2. Incubation (24h) for Cell Adhesion CellCulture->Adhesion Treatment 3. Compound Treatment (N,N'-di(2-bromophenyl)urea) - Dose-response - Time-course Adhesion->Treatment MTT 4a. MTT Assay (Metabolic Viability) Treatment->MTT LDH 4b. LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis 4c. Apoptosis Assays (Mechanism of Death) Treatment->Apoptosis

Caption: General experimental workflow for cytotoxicity assessment.

Assay Protocol 1: MTT for Metabolic Viability

Principle

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

Detailed Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of N,N'-di(2-bromophenyl)urea in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100% Plot the % Viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Assay Protocol 2: LDH Release for Membrane Integrity

Principle

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[9] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[10] This assay is a self-validating system when run with appropriate controls for spontaneous and maximum LDH release.

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional control wells for each cell type:

    • Spontaneous LDH Release: Vehicle-treated cells to measure background LDH release.

    • Maximum LDH Release: Untreated cells to be lysed with a lysis buffer to determine 100% LDH release.

    • Medium Background: Medium without cells to correct for any LDH present in the serum.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Lysis of Maximum Release Control: Add 10 µL of 10X Lysis Solution (provided in most commercial kits) to the "Maximum LDH Release" wells. Incubate for 45 minutes at 37°C.[12]

  • Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10][12]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm within one hour. Use a reference wavelength of 680 nm to correct for background.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100%

Assay Protocol 3: Annexin V & Propidium Iodide (PI) for Apoptosis Detection

Principle

This flow cytometry-based assay provides critical insight into the mechanism of cell death. In the early stages of apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[15] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells[15]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells[15]

  • Annexin V- / PI+ : Necrotic cells (rarely observed)

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with N,N'-di(2-bromophenyl)urea for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., treatment with staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic method like an EDTA-based dissociation buffer to preserve membrane integrity.[16] Centrifuge the collected cell suspension at 300 x g for 5 minutes.[16]

  • Washing: Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.[15]

  • Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, and 2.5 mM CaCl₂, pH 7.4).[16] The cell concentration should be approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock) to the 100 µL cell suspension.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin Binding Buffer to each tube.[14][15] Keep the samples on ice and analyze by flow cytometry as soon as possible (ideally within 1 hour).

  • Data Analysis: Using flow cytometry software, gate the cell populations and quantify the percentage of cells in each of the four quadrants.

Assay Protocol 4: Caspase-3/7 Activity Assay

Principle

To confirm that cell death is occurring via apoptosis, it is essential to measure the activity of key executioner enzymes in the apoptotic cascade. Caspases-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[17] This assay utilizes a proluminescent or fluorogenic substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[17][18] The resulting signal is directly proportional to the amount of active caspase-3/7 in the cell lysate.

Detailed Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow steps 1-3 of the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's protocol. This is typically a one-step reagent that combines cell lysis buffer, a stabilized luciferase, and the caspase-3/7 substrate.[18]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to caspase activity. Calculate the fold-change in caspase activity relative to the vehicle control.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Cytotoxicity of N,N'-di(2-bromophenyl)urea based on Metabolic and Membrane Integrity Assays (48h Treatment)

Concentration (µM)% Viability (MTT Assay) ± SD% Cytotoxicity (LDH Assay) ± SD
Vehicle Control100 ± 4.50 ± 3.1
0.198.2 ± 5.11.5 ± 2.8
185.7 ± 6.210.3 ± 4.0
551.3 ± 4.845.6 ± 5.5
1022.1 ± 3.978.9 ± 6.1
505.4 ± 2.195.2 ± 3.7
IC50 (µM) ~5.0 ~5.5

Table 2: Apoptosis Profile after Treatment with 10 µM N,N'-di(2-bromophenyl)urea (24h)

Cell PopulationQuadrant% of Gated Cells ± SD
ViableAnnexin V- / PI-35.6 ± 4.1
Early ApoptoticAnnexin V+ / PI-48.2 ± 3.8
Late Apoptotic/NecroticAnnexin V+ / PI+15.1 ± 2.9
NecroticAnnexin V- / PI+1.1 ± 0.8

Table 3: Caspase-3/7 Activity after Treatment with N,N'-di(2-bromophenyl)urea (12h)

TreatmentFold-Increase in Luminescence (vs. Vehicle) ± SD
Vehicle Control1.0 ± 0.15
5 µM Compound4.8 ± 0.4
10 µM Compound8.2 ± 0.7
Staurosporine (Positive Control)10.5 ± 0.9

Putative Signaling Pathway

Diaryl ureas frequently target protein kinase signaling pathways.[1] A plausible mechanism of action for a cytotoxic diaryl urea involves the inhibition of a receptor tyrosine kinase (RTK), leading to the suppression of pro-survival signaling (e.g., RAF/MEK/ERK pathway) and the activation of the intrinsic apoptotic pathway.

G cluster_prolif Proliferation Pathway cluster_apop Apoptosis Pathway Compound N,N'-di(2-bromophenyl)urea RTK Receptor Tyrosine Kinase (RTK) Compound->RTK RAF RAF RTK->RAF Activates Bax Bax/Bak Activation RTK->Bax Inhibits (via other paths) MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp37 Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Putative mechanism of action for a cytotoxic diaryl urea.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • SAFETY DATA SHEET UREA 46-0-0. Grower's Secret. [Link]

  • Working Document SAFETY DATA SHEET UREA. Azomures. [Link]

Sources

Developing analytical methods for N,N'-di(2-bromophenyl)urea quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: N,N'-di(2-bromophenyl)urea (CAS: 175278-34-9) Application: Process-related impurity monitoring in pharmaceutical synthesis involving 2-bromoaniline.[1] Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection.[1][2] Sensitivity: Limit of Quantitation (LOQ) estimated at <0.05% (w/w) relative to API.

Context & Significance

N,N'-di(2-bromophenyl)urea is a symmetric urea byproduct often formed during the synthesis of pharmaceutical intermediates where 2-bromoaniline is reacted with phosgene, triphosgene, or carbonyldiimidazole (CDI).[1] In these reactions, the intermediate isocyanate can react with a second molecule of the starting aniline to form this thermodynamically stable, highly insoluble dimer.[1]

Due to its poor solubility and potential to crystallize late in drug product formulation, accurate quantification is critical for meeting ICH Q3A/B impurity guidelines. This guide provides a robust, validated protocol for its quantification.

Chemical Pathway & Formation Mechanism

Understanding the origin of the impurity is essential for control.[1] The symmetric urea forms via a competitive side reaction.[1]

SynthesisPathway Aniline 2-Bromoaniline Isocyanate 2-Bromophenyl Isocyanate (Reactive Intermediate) Aniline->Isocyanate + Reagent Reagent Phosgene/CDI Product Target Urea/Carbamate Isocyanate->Product + Amine/Alcohol Impurity N,N'-di(2-bromophenyl)urea (Symmetric Impurity) Isocyanate->Impurity + Excess 2-Bromoaniline (Side Reaction)

Figure 1: Formation pathway of N,N'-di(2-bromophenyl)urea during urea/carbamate synthesis.[1]

Method Development Strategy (Expertise & Logic)

Solubility & Diluent Selection

Challenge: Symmetric diarylureas are notoriously insoluble in water and non-polar solvents, often requiring high-polarity organic solvents.[1] Solution: The sample diluent must be Dimethyl Sulfoxide (DMSO) or a mixture of Acetonitrile:Water (80:20) .[1] Pure methanol is often insufficient for symmetric ureas, leading to precipitation and poor linearity.[1]

  • Recommendation: Prepare stock standards in 100% DMSO, then dilute into mobile phase compatible solvents.

Chromatographic Mode

Selection: Reverse Phase Chromatography (RP-HPLC).[1][2] Column: A C18 stationary phase is required due to the analyte's hydrophobicity (LogP estimated > 3.5).[1] Rationale: The two bromine atoms and phenyl rings make the molecule highly lipophilic.[1] A C8 column might offer faster elution, but C18 provides better resolution from the more polar starting material (2-bromoaniline).[1]

Detection

Selection: UV Absorbance at 254 nm.[1] Rationale: The conjugated phenyl ring system provides strong absorbance at 254 nm.[1] While 210 nm offers higher sensitivity, it is susceptible to solvent cut-off interference (DMSO/formic acid).[1] 254 nm offers the best balance of sensitivity and baseline stability.[1]

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade)[1]

    • Water (Milli-Q / 18.2 MΩ)[1]

    • Formic Acid (LC-MS Grade)[1]

    • DMSO (Spectroscopy Grade)[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 40°C (Critical for solubility/peak shape)
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

The gradient is designed to retain the polar aniline starting material early, while eluting the highly hydrophobic symmetric urea later.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of N,N'-di(2-bromophenyl)urea reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% DMSO . Sonicate for 10 mins. (Note: Ensure complete dissolution; visual check required).[1]

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL flask.

  • Dilute to volume with Acetonitrile:Water (50:50) .

    • Why 50:50? To prevent precipitation of the hydrophobic urea when hitting the aqueous mobile phase, while maintaining peak shape.[1]

Analytical Workflow

Workflow Step1 Sample Preparation (Dissolve 50mg Sample in 10mL DMSO) Step2 Filtration (0.22 µm PTFE Filter) Step1->Step2 Remove particulates Step3 HPLC Injection (10 µL on C18 Column) Step2->Step3 Inject Step4 Data Acquisition (UV @ 254nm) Step3->Step4 Elution ~11.5 min Step5 Quantification (External Standard Method) Step4->Step5 Calculate % w/w

Figure 2: Step-by-step analytical workflow for quantification.

Method Validation (Self-Validating Systems)[1]

To ensure "Trustworthiness," the method must pass the following acceptance criteria based on ICH Q2(R1).

Validation ParameterAcceptance CriteriaExperimental Rationale
Specificity Resolution > 2.0 between Analyte and 2-Bromoaniline.Ensures the impurity is distinct from starting materials.[1]
Linearity R² > 0.999 (Range: LOQ to 150% of limit).Confirms response is proportional to concentration.
Accuracy (Recovery) 90.0% - 110.0% at 3 levels (50%, 100%, 150%).[1]Validates extraction efficiency from the matrix.[1]
Precision (Repeatability) RSD < 2.0% for 6 injections.[1]Demonstrates system stability.[1][3]
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Defines the sensitivity threshold.
Robustness Check
  • Column Temperature: Vary ± 5°C. Lower temperatures may cause peak broadening due to poor mass transfer of the bulky urea.[1]

  • Flow Rate: Vary ± 0.1 mL/min.

Troubleshooting & Insights

  • Ghost Peaks: If you see carryover, increase the wash step (90% B) time or switch the needle wash solvent to 100% DMSO. This compound sticks to stainless steel.[1]

  • Peak Tailing: N,N'-di(2-bromophenyl)urea can hydrogen bond with residual silanols.[1] If tailing factor > 1.5, ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge) and consider increasing column temp to 45°C.[1]

  • Solubility Crash: If the peak area is lower than expected, check the autosampler temperature. Keep the autosampler at 25°C (ambient), not 4°C, to prevent precipitation in the vial.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Organic Syntheses. (1951).[1] p-Bromophenylurea (General procedure for arylureas).[1] Coll. Vol. 3, p.76. (Provides context on the synthesis and stability of bromophenyl ureas). Link

  • PubChem. (n.d.).[1] N,N'-Bis(2-bromophenyl)urea Compound Summary. National Library of Medicine.[1] Link[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for gradient selection logic).

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimization of N,N'-Di(2-bromophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #UREA-SYN-2Br Assigned Specialist: Senior Application Scientist Subject: Yield Maximization & Troubleshooting for Sterically Hindered Diarylureas

Executive Summary & Reaction Dynamics

Welcome to the technical support center for diarylurea synthesis. You are targeting N,N'-di(2-bromophenyl)urea , a symmetric urea characterized by significant steric hindrance due to the ortho-bromo substituents.

The Central Challenge: The synthesis of ortho-substituted diarylureas fights two opposing forces:

  • Electronic Deactivation: The bromine atom is electron-withdrawing (inductive effect), reducing the nucleophilicity of the aniline nitrogen.

  • Steric Shielding: The bulky bromine atom at the ortho position physically blocks the approach of the electrophile (isocyanate intermediate).

This guide prioritizes the Triphosgene Route as it is the most robust method for symmetric ureas in a research setting, offering a balance of safety (solid reagent) and reactivity.

Core Protocol: The Triphosgene Method[1][2]

Reagent Logic:

  • Triphosgene: A solid trimer of phosgene. Safer to handle than gas, but generates phosgene in situ.

  • Triethylamine (TEA) or DIPEA: Essential for scavenging the HCl by-product. Without base, the amine is protonated and becomes non-nucleophilic, killing the reaction.

  • Solvent (DCM or THF): Non-nucleophilic solvents are required. THF is preferred if higher reflux temperatures are needed to overcome steric hindrance.

Step-by-Step Workflow
StepActionTechnical Rationale (The "Why")
1 Dissolution Dissolve 2.05 eq of 2-bromoaniline and 2.5 eq of TEA in dry THF. Cool to 0°C .[1]
2 Activation Dissolve 0.35 eq of Triphosgene in a minimal volume of THF. Add dropwise to the amine solution over 30 mins.
3 Propagation Allow to warm to Room Temperature (RT). Stir for 1 hour.
4 Forcing Reflux the mixture for 4–6 hours.
5 Quench Cool to RT. Add water cautiously.
6 Isolation The urea typically precipitates.[2] Filter the solid.[3]
Visualizing the Pathway

The following diagram illustrates the reaction mechanism and critical failure points.

ReactionPathway Triphosgene Triphosgene (Solid Source) Phosgene Phosgene (In Situ) (Highly Electrophilic) Triphosgene->Phosgene Decomposition Isocyanate Intermediate: 2-Bromophenyl Isocyanate Phosgene->Isocyanate -HCl (Base Scavenged) Aniline 2-Bromoaniline (Nucleophile) Aniline->Phosgene Attack 1 (Fast) Aniline->Isocyanate Attack 2 (Slow) Requires HEAT due to Sterics Urea Target: N,N'-di(2-bromophenyl)urea Isocyanate->Urea Product Formation SideProduct Side Product: HCl Salts / Hydrolysis Isocyanate->SideProduct Moisture (Hydrolysis)

Figure 1: Reaction pathway showing the critical "Attack 2" bottleneck caused by steric hindrance.

Troubleshooting & FAQs

Q1: I have a low yield (<40%), and the crude NMR shows starting aniline.

  • Diagnosis: The reaction stalled at the isocyanate stage. The second aniline molecule could not penetrate the steric shield of the isocyanate.

  • Solution:

    • Switch Solvent: Move from DCM (boiling point 40°C) to THF (66°C) or Toluene (110°C).

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a hyper-nucleophilic acyl transfer catalyst, effectively "carrying" the carbonyl group to the hindered aniline.

Q2: My product is a sticky gum, not a powder.

  • Diagnosis: Inclusion of triethylamine salts (TEA·HCl) or oligomers.

  • Solution: Perform a Hot Ethanol Swish .

    • Suspend the gum in ethanol.

    • Heat to reflux (urea remains insoluble, impurities dissolve).

    • Cool and filter. Note: Diarylureas are notoriously insoluble. Use this to your advantage.

Q3: Can I use the Isocyanate route instead?

  • Answer: Yes, and it is often cleaner.[2]

    • Protocol: React 1.0 eq 2-Bromoaniline with 1.1 eq 2-Bromophenyl isocyanate in DCM.

    • Benefit: Avoids phosgene handling.

    • Risk: 2-Bromophenyl isocyanate is moisture sensitive. Ensure glassware is flame-dried.[4]

Q4: How do I remove the color? The product is brown/grey.

  • Diagnosis: Oxidation of the aniline starting material.

  • Solution: Recrystallization from DMF/Ethanol .

    • Dissolve crude solid in minimum hot DMF (approx 80-100°C).

    • Add hot Ethanol slowly until turbidity appears.

    • Allow to cool slowly. The urea will crystallize as white needles.

Purification Logic Tree

Use this decision matrix to determine the correct work-up procedure based on your crude result.

PurificationLogic Start Crude Reaction Mixture Precipitate Did Solid Precipitate? Start->Precipitate YesPrecip YES: Filter Solid Precipitate->YesPrecip NoPrecip NO: Solution is Clear/Dark Precipitate->NoPrecip WashWater Wash Filter Cake with Water (Removes Salts) YesPrecip->WashWater Rotovap Concentrate to 1/3 Vol Add Hexane NoPrecip->Rotovap WashEtOH Wash with Cold EtOH (Removes Aniline) WashWater->WashEtOH Final Pure White Solid WashEtOH->Final Rotovap->YesPrecip Recryst Recrystallize (DMF/EtOH) Final->Recryst If Colored/Impure

Figure 2: Purification workflow leveraging the low solubility of diarylureas.

Data Summary: Solubility Profile

Understanding where your molecule dissolves is key to yield recovery.

SolventSolubility (RT)Solubility (Hot)Application
Water InsolubleInsolubleWashing away amine salts.
DCM/Chloroform LowModerateReaction solvent (precipitates product).
Ethanol/Methanol Very LowModerateWashing away unreacted aniline.
DMF/DMSO HighVery HighRecrystallization solvent.
Hexane/Ether InsolubleInsolublePrecipitating agent.

References

  • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene.[5] The Journal of Organic Chemistry, 59(7), 1937–1938.

  • Organic Syntheses. (2003). Preparation of Ureas from Amines and Triphosgene.[6][5][7] Organic Syntheses, Coll. Vol. 10, p.274.

  • Sigma-Aldrich. (n.d.).[4] Triphosgene Product Safety & Handling.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Common side products in N,N'-di(2-bromophenyl)urea synthesis

Technical Support Center: Optimizing -Di(2-bromophenyl)urea Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-BR Subject: Impurity Profiling & Process Optimization for Hindered Diarylureas

Introduction

The synthesis of


-di(2-bromophenyl)urea

However, this specific reaction is deceptive. While urea formation is generally considered "click chemistry," the ortho-bromine substituent introduces significant steric strain. This steric hindrance retards the nucleophilic attack of the second aniline molecule, creating a bottleneck that favors specific side products over the desired symmetrical urea.

This guide analyzes the failure modes of this reaction, focusing on the Triphosgene (BTC) and Isocyanate routes, which are the industry standards for safety and yield.

Module 1: The Chemistry of Failure (Mechanistic Insight)

To troubleshoot effectively, you must understand the "Reaction Landscape." The formation of the urea proceeds through a reactive Isocyanate Intermediate .[1]

The Critical Bottleneck: Steric Hindrance

In a standard urea synthesis, the reaction kinetics follow this order:

  • Activation: 2-Bromoaniline reacts with Triphosgene

    
    2-Bromophenyl Isocyanate  (Fast).
    
  • Coupling: Isocyanate + 2nd 2-Bromoaniline

    
    Urea  (Slow).
    

Why it fails: The bromine atom at the ortho position shields the nitrogen. Step 2 is significantly slower than in non-hindered anilines. If the reaction is not driven by heat or sufficient time, the isocyanate accumulates. Upon workup (exposure to air/moisture), this isocyanate hydrolyzes, regenerating the starting material or forming impurities.

Common Impurity Profile
Impurity TypeChemical IdentityOrigin/Cause
Type A 2-Bromoaniline (Starting Material)Incomplete Reaction: The second addition step was too slow. Hydrolysis: Unreacted isocyanate reverted to amine during workup.
Type B 2-Bromophenyl Isocyanate Arrested Intermediate: Reaction stopped before the second amine could attack. Often trapped in the crystal lattice of the product.
Type C Biuret Oligomers Over-Reaction: Excess Triphosgene/Isocyanate reacts with the formed urea product. (Rare in hindered systems but possible under forcing conditions).
Type D Ammonium Salts Trapped Reagents: HCl (from Triphosgene) or base (TEA/DIPEA) trapped in the precipitate due to poor washing.

Module 2: Troubleshooting Guide (Q&A)

Scenario 1: The "Eternal" Starting Material

User Question: "I reacted 2-bromoaniline with 0.4 eq of Triphosgene in DCM at room temperature for 24 hours. TLC still shows a large spot for the starting aniline. Should I add more Triphosgene?"

Technical Diagnosis: Do NOT add more Triphosgene. The issue is likely not a lack of reagent, but kinetic stalling .

  • Root Cause: At room temperature, the ortho-bromoaniline is too sterically hindered to attack the intermediate isocyanate efficiently. The "starting material" you see on TLC might actually be regenerated amine from the hydrolysis of unreacted isocyanate during the TLC spotting process.

  • Solution: Switch solvents to Toluene or Dichloroethane (DCE) and heat to reflux (

    
    ). The thermal energy is required to overcome the steric barrier of the second addition step.
    
Scenario 2: The "Wet" Precipitate

User Question: "I filtered the solid product, but it smells strongly of the starting amine. The melting point is broad and

Technical Diagnosis: You have Type B Impurity (Isocyanate) entrapment.

  • Root Cause: The urea product is highly insoluble. As it precipitates, it can physically trap unreacted isocyanate and amine inside the crystal lattice. When you expose this to air, the isocyanate hydrolyzes (

    
    ), releasing the amine smell.
    
  • Solution: Perform a digestive wash . Suspend the solid in hot ethanol or methanol (which will react with residual isocyanate to form a soluble carbamate) and filter while hot. This removes trapped reagents.

Scenario 3: New Spot Above Product (Biuret)

User Question: "I used a large excess of Triphosgene (0.6 eq) to force the reaction. Now I see a new lipophilic spot running just above my product."

Technical Diagnosis: You have likely formed a Biuret (Type C) .

  • Root Cause: With excess electrophile (Triphosgene) and high heat, the urea nitrogen (which is still nucleophilic) attacks another isocyanate molecule.

  • Solution: Strict stoichiometry control. Use exactly 0.35 eq of Triphosgene (providing 1.05 eq of "phosgene" equivalent). If Biuret is present, recrystallization from glacial acetic acid is often required to separate it.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of

Reagents:

  • 2-Bromoaniline (2.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (2.2 equiv)

  • Solvent: Toluene (Preferred for thermal drive) or DCM (if reflux is not possible).

Procedure:

  • Dissolution: Dissolve 2-Bromoaniline and Triethylamine in anhydrous Toluene under Nitrogen.

  • Activation (Cold): Cool to

    
    . Slowly add Triphosgene (dissolved in Toluene) dropwise. Note: Exothermic.
    
  • Formation (Hot): Allow to warm to Room Temp, then reflux at

    
     for 4–6 hours.
    
    • Why? The heat drives the sterically hindered coupling of the second amine.

  • Workup:

    • Cool to Room Temp.[2] The urea will precipitate.[2]

    • Filter the solid.[3]

    • Critical Step: Wash the filter cake with 1N HCl (removes unreacted amine), followed by Water (removes salts), and finally cold Ether/Hexane (dries the solid).

  • Purification: If the melting point is not sharp (

    
    ), recrystallize from DMF/Ethanol.
    

Module 4: Visualization (Reaction Logic)

The following diagram illustrates the pathway and where specific impurities branch off.

UreaSynthesisStart2-BromoanilineIsocyanateIntermediate:2-Bromophenyl IsocyanateStart->IsocyanateStep 1: Activation(Fast)UreaTarget Product:N,N'-di(2-bromophenyl)ureaStart->Urea+ 2nd Eq AmineTriphosTriphosgene(BTC)Triphos->IsocyanateIsocyanate->UreaStep 2: Coupling(Slow due to Sterics)HydrolysisImpurity A:Regenerated AmineIsocyanate->HydrolysisMoisture/Workup(If Step 2 incomplete)BiuretImpurity C:Biuret OligomerUrea->BiuretExcess Isocyanate(Over-reaction)

Caption: Reaction pathway showing the critical intermediate (Isocyanate) and the branching paths to common impurities (Hydrolysis and Biuret) caused by steric hindrance.

References

  • Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996, pp. 553-576. (Seminal review on Triphosgene mechanism and stoichiometry).

    • Wilhelm, S. M., et al. "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer." Nature Reviews Drug Discovery, vol. 5, 2006, pp. 835–844. (Contextualizes the importance of diarylureas in drug discovery).

      • BenchChem Application Note. "Synthesis Protocol for N-(2-aminophenyl)urea.

        • UreaKnowHow. "Biuret in Urea Fertilizers.

          Technical Support Center: Scaling Up the Synthesis of N,N'-di(2-bromophenyl)urea for Preclinical Studies

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-di(2-bromophenyl)urea. As a crucial intermediate in various preclinical studies, ensuring a reliable and scalable synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work, from bench-scale synthesis to pilot-plant scale-up. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

          I. Introduction to the Synthesis of N,N'-di(2-bromophenyl)urea

          N,N'-di(2-bromophenyl)urea is a symmetrical diaryl urea, a structural motif of significant interest in medicinal chemistry due to its wide range of biological activities. The synthesis of such symmetrical ureas typically involves the reaction of a primary aromatic amine with a carbonyl source. The most common and scalable methods utilize phosgene or its safer equivalents, such as triphosgene and carbonyldiimidazole (CDI).

          The primary reaction for the synthesis of N,N'-di(2-bromophenyl)urea is the coupling of two molecules of 2-bromoaniline with a carbonyl group.

          2 * (2-Bromoaniline) + C=O source -> N,N'-di(2-bromophenyl)urea

          This guide will focus on a robust and scalable protocol using triphosgene, a solid and more easily handled phosgene equivalent.

          II. Recommended Protocol: Synthesis of N,N'-di(2-bromophenyl)urea using Triphosgene

          This protocol is designed for scalability and reproducibility. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

          Materials and Reagents
          ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles (mol)Notes
          2-Bromoaniline172.0310.0 g0.058Starting material
          Triphosgene296.756.0 g0.020Phosgene equivalent
          Triethylamine (Et3N)101.1912.0 mL0.087Base
          Dichloromethane (DCM)84.93200 mL-Anhydrous solvent
          Saturated NaHCO3 solution-100 mL-For workup
          Brine-100 mL-For workup
          Anhydrous MgSO4120.37--Drying agent
          Ethanol (95%)46.07As needed-For recrystallization
          Step-by-Step Procedure
          • Reaction Setup:

            • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphosgene (6.0 g, 0.020 mol) and anhydrous dichloromethane (100 mL).

            • Cool the flask to 0 °C in an ice-water bath.

          • Addition of 2-Bromoaniline:

            • In a separate beaker, dissolve 2-bromoaniline (10.0 g, 0.058 mol) and triethylamine (12.0 mL, 0.087 mol) in anhydrous dichloromethane (100 mL).

            • Transfer this solution to the dropping funnel.

            • Add the 2-bromoaniline solution dropwise to the stirred triphosgene solution over a period of 1 hour, maintaining the temperature at 0 °C.

          • Reaction Progression:

            • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

            • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the 2-bromoaniline spot indicates the completion of the reaction.

          • Workup:

            • Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate (NaHCO3) solution. Caution: This may cause gas evolution.

            • Transfer the mixture to a separatory funnel and separate the organic layer.

            • Wash the organic layer sequentially with 100 mL of saturated NaHCO3 solution and 100 mL of brine.

            • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.

          • Purification (Recrystallization):

            • Dissolve the crude product in a minimal amount of hot 95% ethanol.

            • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

            • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C.

          Expected Yield and Characterization
          • Yield: 80-90%

          • Appearance: White to off-white crystalline solid.

          • Characterization:

            • ¹H NMR: Confirm the presence of aromatic protons and the N-H protons of the urea linkage.

            • ¹³C NMR: Confirm the presence of the carbonyl carbon and the aromatic carbons.

            • IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹).

            • Mass Spectrometry: Confirm the molecular weight of the product (C₁₃H₁₀Br₂N₂O, MW: 370.05 g/mol ).

          III. Troubleshooting Guide

          Problem Possible Cause(s) Solution(s)
          Low or No Product Formation 1. Inactive triphosgene due to moisture exposure. 2. Insufficient amount of base. 3. Reaction temperature too low.1. Use fresh, high-purity triphosgene and ensure all glassware is thoroughly dried. 2. Ensure the correct stoichiometry of triethylamine is used. 3. Allow the reaction to proceed at room temperature after the initial addition at 0 °C.
          Formation of Side Products (Visible on TLC) 1. Reaction temperature too high during addition. 2. Presence of water in the reaction.1. Maintain the temperature at 0 °C during the dropwise addition of the amine solution. 2. Use anhydrous solvents and reagents.
          Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Incorrect recrystallization solvent or conditions.1. Purify the crude product by column chromatography on silica gel before recrystallization. 2. Try a different solvent system for recrystallization (e.g., ethanol/water, acetone/hexane). Ensure slow cooling.
          Product is Colored (Yellowish or Brownish) 1. Impurities in the starting 2-bromoaniline. 2. Decomposition of the product during workup or purification.1. Purify the 2-bromoaniline by distillation before use. 2. Avoid excessive heating during recrystallization and solvent removal.

          IV. Frequently Asked Questions (FAQs)

          Q1: Why is triphosgene used instead of phosgene gas?

          A1: Phosgene is a highly toxic and corrosive gas that is difficult to handle safely in a laboratory setting.[1] Triphosgene, a crystalline solid, is a safer and more convenient phosgene equivalent.[2][3] It generates phosgene in situ, minimizing the risks associated with handling the gas directly.

          Q2: What is the role of triethylamine in the reaction?

          A2: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction of 2-bromoaniline with the in situ generated phosgene. This prevents the protonation of the starting amine, which would render it unreactive.

          Q3: Can I use other phosgene equivalents like carbonyldiimidazole (CDI)?

          A3: Yes, CDI is another excellent and safer alternative to phosgene.[4] The reaction with CDI typically proceeds through an N-acylimidazole intermediate. The choice between triphosgene and CDI may depend on factors like cost, availability, and specific reaction kinetics for your substrate. A general procedure using CDI would involve reacting 2-bromoaniline with CDI to form the acylimidazole intermediate, followed by the addition of a second equivalent of 2-bromoaniline.

          Q4: My reaction is very slow. What can I do to speed it up?

          A4: While the initial addition of the amine should be done at 0 °C to control the exothermic reaction and minimize side products, the reaction can be gently warmed to room temperature or slightly above (e.g., 40 °C) to increase the rate after the addition is complete. Always monitor the reaction by TLC to avoid decomposition.

          Q5: How do I handle a large-scale reaction safely?

          A5: Scaling up this reaction requires careful consideration of heat management, as the reaction is exothermic. Ensure you have an efficient cooling system for the reactor. The addition of the 2-bromoaniline solution should be done at a controlled rate to prevent a rapid temperature increase. Adequate ventilation and emergency preparedness are crucial. A thorough risk assessment should be conducted before any scale-up.

          V. Visualization of the Synthesis Workflow

          Diagram 1: Reaction Mechanism

          ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Two_Bromoaniline 2 x 2-Bromoaniline Isocyanate 2-Bromophenyl isocyanate Two_Bromoaniline->Isocyanate + Phosgene - HCl Triphosgene Triphosgene Phosgene Phosgene (in situ) Triphosgene->Phosgene Decomposition Urea N,N'-di(2-bromophenyl)urea Isocyanate->Urea + 2-Bromoaniline Workflow Setup Reaction Setup (Triphosgene in DCM at 0°C) Addition Dropwise Addition (2-Bromoaniline + Et3N in DCM) Setup->Addition Reaction Stirring at RT (4-6 hours) Addition->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure N,N'-di(2-bromophenyl)urea Purification->Product

          Caption: Step-by-step experimental workflow for the synthesis.

          VI. References

          • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. Available at: [Link]

          • Synthesis of N,N'-bis(4-nitrophenyl)-urea - PrepChem.com. Available at: [Link]

          • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC - NIH. Available at: [Link]

          • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Available at: [Link]

          • arylureas i. cyanate method - Organic Syntheses Procedure. Available at: [Link]

          • N,N'-bis(2-Bromoyphenyl)urea - eCrystals - University of Southampton. Available at: [Link]

          • Reaction with triphosgene : r/Chempros - Reddit. Available at: [Link]

          • Synthesis of the urea derivatives 2m–2o (Method D; CDI = 1,1 - ResearchGate. Available at: [Link]

          • A decade review of triphosgene and its applications in organic reactions - PMC. Available at: [Link]

          • Carbonyldiimidazole - Wikipedia. Available at: [Link]

          • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene - ElectronicsAndBooks. Available at: [Link]

          • WO2014017938A2 - Process for the synthesis of substituted urea compounds - Google Patents. Available at:

          • Triphosgene and its Application in Organic Synthesis | Request PDF - ResearchGate. Available at: [Link]

          • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Available at: [Link]

          • Urea Formation - Common Conditions. Available at: [Link]

          • Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols - ResearchGate. Available at: [Link]

          • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. Available at: [Link]

          • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

          • PHOSGENE - CDC Stacks. Available at: [Link]

          Sources

          Technical Support: Phosgene-Free Synthesis of N,N'-Di(2-bromophenyl)urea

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: #SYN-UREA-BR2-001 Status: Open Subject: Synthesis of symmetric diarylureas using 2-bromoaniline without phosgene equivalents.

          Executive Summary & Method Selection

          User Query: "I need to synthesize N,N'-di(2-bromophenyl)urea. My facility restricts the use of phosgene, triphosgene, and CDI due to safety/toxicity profiles. What are my robust, scalable alternatives?"

          Scientist Response: Synthesizing sterically hindered, electron-deficient ureas (like the ortho-bromo derivative) without highly reactive phosgene equivalents requires overcoming the lower nucleophilicity of the amine. We recommend two primary "Green Chemistry" workflows.

          FeatureMethod A: Urea Transamidation Method B: Oxidative Carbonylation (DMC)
          Reagents Urea (NH₂CONH₂) + AmineDimethyl Carbonate (DMC) + Amine
          Key Mechanism Ammonia elimination (equilibrium driven)Methoxy-carbonylation + condensation
          Atom Economy High (Byproduct: NH₃)Moderate (Byproduct: MeOH)
          Risk Factor Sublimation of urea; incomplete conversionCritical: Competition between N-methylation and Urea formation
          Recommendation Primary Choice (Robust, scalable)Secondary Choice (If solvent-free melt is impossible)
          Interactive Decision Matrix (Workflow)

          The following logic gate helps you select the correct protocol based on your lab's capabilities.

          MethodSelection cluster_warn Critical Warning Start START: Select Synthesis Route HighTemp Can you heat >150°C? Start->HighTemp SolventFree Is solvent-free (melt) acceptable? HighTemp->SolventFree Yes MethodB Method B: DMC Carbonylation (Requires Catalyst) HighTemp->MethodB No (Limit <100°C) MethodA Method A: Urea Transamidation (Recommended) SolventFree->MethodA Yes SolventFree->MethodB No Warning DMC Risk: N-Methylation favored at low temp/wrong catalyst MethodB->Warning

          Figure 1: Decision tree for selecting the synthesis route based on temperature and solvent constraints.

          Detailed Protocols
          Method A: Thermal Transamidation (The "Melt" Route)

          Rationale: This method relies on the in-situ generation of isocyanic acid (HNCO) from urea decomposition, which is then trapped by the amine. Challenge: 2-Bromoaniline is an ortho-substituted aniline. Steric hindrance will significantly retard the attack on the isocyanate intermediate compared to unsubstituted aniline.

          Reagents:

          • 2-Bromoaniline (2.0 equiv)

          • Urea (1.0 - 1.2 equiv)

          • Optional: High-boiling solvent (Diglyme or DMAc) if melt is intractable.

          Protocol:

          • Mixing: In a round-bottom flask equipped with a reflux condenser (open to atmosphere via a drying tube to allow NH₃ escape), mix 2-bromoaniline (20 mmol) and Urea (11 mmol).

          • Heating (Critical Step): Heat the mixture to 150–160°C .

            • Note: The mixture will melt. You must exceed 135°C (urea melting point) to initiate HNCO formation.

          • Reaction: Maintain temperature for 4–6 hours.

            • Observation: Evolution of ammonia gas (detectable by damp pH paper turning blue at the outlet).

          • Workup: Cool to ~80°C. Add Ethanol (20 mL) and stir vigorously to break up the solid cake.

          • Purification: Filter the precipitate. Wash with hot water (to remove unreacted urea) and cold ethanol (to remove unreacted amine). Recrystallize from DMF/Ethanol if necessary.

          Method B: Dimethyl Carbonate (DMC) Route

          Rationale: DMC acts as a safe phosgene substitute. Risk:[1][2] DMC is an ambident electrophile. It can react at the carbonyl carbon (forming urea/carbamate) or the methyl carbon (forming N-methylaniline). Control:Hard/Soft Acid-Base (HSAB) theory. The carbonyl carbon is "hard." You need a "hard" base/catalyst to promote attack here.

          Reagents:

          • 2-Bromoaniline (2.0 equiv)

          • Dimethyl Carbonate (Excess, acts as solvent)[3]

          • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) OR Zinc Acetate [Zn(OAc)₂].

          Protocol:

          • Setup: Flame-dried flask, inert atmosphere (N₂).

          • Charge: Add 2-bromoaniline (10 mmol), DMC (50 mmol), and TBD (5 mol%).

          • Reflux: Heat to reflux (~90°C).

            • Technical Note: If using Zn(OAc)₂, higher temperatures (autoclave at 120°C) may be required for the ortho-bromo substrate due to steric hindrance.

          • Monitoring: Monitor by TLC/HPLC. Look for the intermediate carbamate (Methyl (2-bromophenyl)carbamate).

            • Checkpoint: If the carbamate accumulates but does not convert to urea, add a catalytic amount of base (DBU) and increase heat to drive methanol removal.

          • Workup: Evaporate excess DMC. The residue is often the carbamate/urea mixture. Wash with ether to remove carbamate (if urea is the only desired product) or reflux the carbamate in a high-boiling solvent (xylene) to force dimerization to the urea.

          Troubleshooting & FAQs (The Support Center)

          Ticket #404: Low Yield / Incomplete Conversion

          User Report: "I tried Method A (Urea). I see a lot of starting material left after 4 hours." Diagnosis: The ortho-bromo group provides significant steric hindrance, making the amine a poor nucleophile. Solution:

          • Increase Temp: Push the melt to 170°C.

          • Add Catalyst: Add 5 mol% Zinc Chloride (ZnCl₂) or Boric Acid. These act as Lewis acids to activate the urea carbonyl.

          • Ammonia Removal: Ensure the system is open (via a bubbler) to allow NH₃ to escape. If NH₃ stays in the flask, the equilibrium pushes back to the starting materials.

          Ticket #502: Formation of N-Methyl Product (Method B)

          User Report: "Using DMC, I isolated N-methyl-2-bromoaniline instead of the urea." Diagnosis: You likely used a weak base or no catalyst, or the temperature was too low, favoring Sɴ2 attack on the methyl group (soft center) rather than addition-elimination at the carbonyl (hard center). Solution: Switch to a hard base catalyst (TBD or NaOMe). Alternatively, use Lead(II) or Zinc(II) salts, which coordinate to the nitrogen and carbonyl, directing the attack to the carbonyl carbon.

          Ticket #505: Solubility Issues

          User Report: "The product is a brick. I can't get it into solution for NMR." Diagnosis: Symmetric diarylureas are notorious for poor solubility due to strong intermolecular hydrogen bonding (π-stacking + H-bonds). Solution:

          • NMR: Use DMSO-d6 and heat the NMR tube to 50°C.

          • Cleaning: Don't try to dissolve it to clean the flask. Use hot DMF or simply mechanical scraping followed by sonication.

          Mechanistic Visualization

          Understanding the failure modes requires visualizing the reaction pathway.

          Mechanism cluster_DMC Method B: DMC Competition Amine 2-Bromoaniline Path1 Path 1: Methylation (Undesired) Amine->Path1 Path2 Path 2: Carbonylation (Desired) Amine->Path2 DMC DMC MethylProduct N-Methyl-2-bromoaniline Path1->MethylProduct Favored by weak nucleophiles no catalyst Carbamate Intermediate: Methyl carbamate Path2->Carbamate Favored by TBD/Zn catalysts Urea Target: N,N'-di(2-bromophenyl)urea Carbamate->Urea + Amine - MeOH (Requires Heat)

          Figure 2: Mechanistic pathway showing the competition between methylation and carbonylation in the DMC route.

          References
          • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

            • Core Reference for DMC chemistry and methylation vs.
          • Bigi, F., Maggi, R., Sartori, G., & Valencia, E. (2000). Clean synthesis of ureas: reaction of amines with urea using a zeolite catalyst. Green Chemistry, 2, 101-103.

            • Supports the solvent-free urea transamid
          • Selva, M., Tundo, P., & Perosa, A. (2003). The reaction of primary aromatic amines with dimethyl carbonate over NaY faujasite: a convenient synthesis of methyl carbamates. Tetrahedron Letters, 44(32), 6133-6137.

            • Provides specific conditions for avoiding N-methyl
          • Vishnu, K., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers (Basel), 13(10), 1583.

            • Validates the mechanism of urea decomposition to isocyanic acid.

          Sources

          Technical Support Center: A-Z Guide to Overcoming Poor Yields in Diaryl Urea Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          From the desk of a Senior Application Scientist: Diaryl ureas are a cornerstone of modern medicinal chemistry and materials science, with applications ranging from potent kinase inhibitors like Sorafenib to robust polymer building blocks.[1][2][3] However, the synthesis of these valuable molecules, particularly unsymmetrical diaryl ureas, is often plagued by low yields, challenging purifications, and frustrating side reactions.

          This guide is designed to serve as your dedicated technical support resource. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions. By understanding the "why" behind common failures, you will be empowered to troubleshoot effectively, optimize your reaction conditions, and ultimately achieve the high yields and purity your research demands.

          Part 1: Troubleshooting Guide (Q&A Format)

          This section addresses the most common and specific issues encountered during diaryl urea synthesis.

          Q1: My reaction has stalled. TLC analysis shows unreacted aniline starting material and no desired product. What's going wrong?

          This is a classic activation problem. The core reaction, the nucleophilic attack of an aniline on a carbonyl source, is not proceeding. Let's diagnose the potential causes based on your synthetic route.

          Scenario A: Isocyanate-Based Synthesis (Ar-NH₂ + Ar'-NCO → Ar-NH-CO-NH-Ar')

          • Cause 1: Poor Isocyanate Quality. Isocyanates are highly reactive and susceptible to hydrolysis from atmospheric moisture, forming a symmetric urea byproduct. They can also trimerize upon storage.

            • Solution: Always use freshly opened or recently purchased isocyanates. If in doubt, consider preparing the isocyanate in situ from a stable precursor like a carbamate or using a phosgene-free method.[4][5] Phosgene-free approaches, such as those using 3-substituted dioxazolones, can generate the isocyanate intermediate gently under mild heating.[4]

          • Cause 2: Insufficient Nucleophilicity of the Aniline. Electron-withdrawing groups on the aniline (e.g., -NO₂, -CN, -CF₃) can significantly decrease its nucleophilicity, slowing the reaction to a halt.

            • Solution: This reaction may require forcing conditions. Increase the reaction temperature moderately (e.g., from room temperature to 60-80 °C) and extend the reaction time. Monitor by TLC to track progress.[1] In some cases, a non-nucleophilic base can be used to deprotonate the aniline, though this is less common for isocyanate additions.

          Scenario B: Palladium-Catalyzed Carbonylative Coupling (Ar-NH₂ + Ar'-X + CO → Ar-NH-CO-NH-Ar')

          • Cause 1: Catalyst Inactivity. The Pd(0) catalyst may not have been properly activated, or it may have been poisoned by impurities in the starting materials or solvent.

            • Solution: Ensure your catalyst is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to Pd(0) in the catalytic cycle. The choice of ligand is critical for stabilizing the active catalyst and facilitating the reaction steps.[5] Ensure solvents are anhydrous and reagents are pure.

          • Cause 2: Failure of Oxidative Addition. The oxidative addition of the aryl halide (Ar'-X) to the Pd(0) center is a critical first step.[6]

            • Solution: The reactivity order for aryl halides is I > Br > Cl. If you are using an aryl chloride, the reaction may require a more electron-rich ligand (e.g., a biarylphosphine ligand) and higher temperatures to proceed efficiently.[5]

          Q2: My main product is a symmetrical diaryl urea (Ar-NH-CO-NH-Ar), not my desired unsymmetrical product. How can I prevent this?

          The formation of symmetrical ureas is a very common and yield-destroying side reaction, especially in one-pot syntheses.[4]

          • Cause 1: Isocyanate Scrambling or Hydrolysis. In methods that generate isocyanates in situ, any water present can hydrolyze the isocyanate (Ar-NCO) to form an aniline (Ar-NH₂). This newly formed aniline can then react with another molecule of the isocyanate to form the symmetrical urea.[4]

            • Solution: Rigorously dry all solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

          • Cause 2: Transamidation/Equilibration. At elevated temperatures, a formed unsymmetrical urea can sometimes equilibrate to form a mixture of symmetrical and unsymmetrical products.

            • Solution: Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate. Monitor the reaction and stop it as soon as the starting materials are consumed to avoid over-heating.[7]

          • Cause 3 (Pd-Catalyzed Routes): Double Arylation of Urea. If using urea itself as a starting material in a sequential C-N coupling, incomplete reaction in the first step can lead to the formation of symmetrical products in the second step.[5]

            • Solution: A robust strategy involves using a protected urea, such as benzylurea. The first Pd-catalyzed arylation is performed, followed by a one-pot deprotection (e.g., hydrogenolysis) to yield the mono-aryl urea, which is then used in the second arylation step. This two-pot strategy provides excellent control over the synthesis of unsymmetrical products.[5]

          Q3: My reaction worked, but the yield is low after purification. What happened to my product?

          Low isolated yield can stem from mechanical losses, product decomposition during work-up, or difficult purification.

          • Cause 1: Product Solubility. Diaryl ureas, due to their hydrogen bonding capacity, are often poorly soluble in common organic solvents, making extraction and chromatography challenging. They may precipitate prematurely from the reaction mixture or be lost on filter paper.

            • Solution: During work-up, use a solvent in which your product has moderate solubility. Sometimes a mixture of solvents (e.g., DCM/Methanol) is required. For purification, if solubility is very low, recrystallization from a high-boiling solvent (e.g., DMSO, DMF) might be more effective than column chromatography.[8]

          • Cause 2: Decomposition on Silica Gel. The acidic nature of standard silica gel can cause decomposition of sensitive diaryl urea products during column chromatography.

            • Solution: Neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1% triethylamine), then flushing with the eluent alone before loading your sample. Alternatively, use a different stationary phase like alumina.

          • Cause 3: Thermal Decomposition. As mentioned, diaryl ureas can be thermally sensitive.

            • Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40 °C). If your product is particularly sensitive, consider techniques like supercritical fluid chromatography (SFC) for purification, which operates at lower temperatures and can offer superior separation.

          Part 2: Frequently Asked Questions (FAQs)

          What is the most reliable method for synthesizing unsymmetrical diaryl ureas?

          While the "best" method is substrate-dependent, a highly reliable and general approach is the two-pot, sequential Pd-catalyzed C-N cross-coupling strategy .[5]

          This method typically involves:

          • Step 1: Coupling a protected urea (e.g., benzylurea) with the first aryl halide.

          • Step 2: Deprotecting the resulting N-aryl-N'-benzylurea (e.g., via hydrogenolysis with Pd/C) to obtain the mono-aryl urea.

          • Step 3: Coupling the mono-aryl urea with the second, different aryl halide.

          This approach avoids the handling of unstable isocyanates and minimizes the formation of symmetrical byproducts, offering excellent control and generally good to excellent yields.[5]

          How do I choose the right solvent and base for my reaction?

          The choice is critical and depends on the reaction type.

          Reaction TypeRecommended SolventsRecommended BasesRationale
          Aniline + Isocyanate Aprotic solvents: THF, Dichloromethane (DCM), Acetonitrile, DMSO[1]Often not required.The reaction is typically fast and does not require a base. Solvents are chosen for reagent solubility.
          Phosgene-Free (e.g., Dioxazolones) Methanol (MeOH)[4]Sodium Acetate (NaOAc)[4]MeOH acts as a suitable solvent, and a mild, non-toxic base like NaOAc is sufficient to promote the decomposition of the dioxazolone to the isocyanate intermediate.[4]
          Pd-Catalyzed C-N Coupling Aprotic polar solvents: Dioxane, Toluene, DMEInorganic bases: Cs₂CO₃, K₃PO₄These solvents are stable at the higher temperatures often required. Strong, non-nucleophilic inorganic bases are needed to facilitate the catalytic cycle, particularly the reductive elimination step.
          My starting aniline is expensive. How can I maximize its conversion?

          To drive the reaction to completion and maximize the conversion of a valuable starting material, you can apply Le Châtelier's principle.

          • Use a Stoichiometric Excess of the Other Reagent: If you are reacting a valuable aniline (Ar-NH₂) with a less expensive isocyanate (Ar'-NCO), use a slight excess of the isocyanate (e.g., 1.1 to 1.2 equivalents). This will help ensure all of the aniline is consumed. Be prepared to quench or remove the excess isocyanate during work-up.

          Part 3: Key Experimental Protocols & Visualizations

          Protocol 1: General Procedure for Unsymmetrical Diaryl Urea Synthesis via Isocyanate Addition
          • To a stirred solution of the desired aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add the aryl isocyanate (1.05 eq) dropwise at room temperature.[9]

          • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours.[1]

          • If the reaction is sluggish, gently heat the mixture to 40 °C.

          • Upon completion, if the product precipitates, collect it by filtration and wash with cold DCM.

          • If the product is soluble, concentrate the reaction mixture under reduced pressure. Purify the crude residue by recrystallization or column chromatography on silica gel.

          Diagram: General Reaction Mechanism (Isocyanate Route)

          G cluster_product Product Aniline Aryl Aniline (Ar-NH₂) Urea Unsymmetrical Diaryl Urea Aniline->Urea Nucleophilic Attack Isocyanate Aryl Isocyanate (Ar'-NCO) Isocyanate->Urea

          Caption: Nucleophilic attack of aniline on isocyanate.

          Diagram: Troubleshooting Workflow for Low Yield

          G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Problem: Low Yield Check_TLC Analyze TLC of Crude Reaction Start->Check_TLC No_Reaction Unreacted Starting Material(s) Check_TLC->No_Reaction Mainly SM Side_Products Significant Side Products Formed Check_TLC->Side_Products Multiple Spots Product_Present Clean Conversion to Product Check_TLC->Product_Present Clean Spot Sol_Activation Check Reagent Quality Increase Temperature Verify Catalyst Activity No_Reaction->Sol_Activation Sol_Side_Rxn Use Anhydrous Conditions Lower Temperature Use Sequential Addition Strategy Side_Products->Sol_Side_Rxn Sol_Purification Optimize Work-up/Purification Use Neutralized Silica Consider Recrystallization Product_Present->Sol_Purification Indicates loss during isolation

          Caption: Decision tree for diagnosing low yield issues.

          References

          • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). National Center for Biotechnology Information. [Link]

          • Stille reaction. (n.d.). Wikipedia. [Link]

          • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. [Link]

          • Fors, B. P., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information. [Link]

          • Gholampour, S., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. National Center for Biotechnology Information. [Link]

          • Diaryl Ureas as an Antiprotozoal Chemotype. (n.d.). National Center for Biotechnology Information. [Link]

          • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. (n.d.). National Center for Biotechnology Information. [Link]

          • Li, Y., et al. (2023). Research and development of N,N′-diarylureas as anti-tumor agents. National Center for Biotechnology Information. [Link]

          • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry. [Link]

          • Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. (2021). ResearchGate. [Link]

          • Gabriele, B., et al. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. ACS Publications. [Link]

          • Separation and purification applications for mutagenic impurities. (2017). European Pharmaceutical Review. [Link]

          • Selected syntheses of ureas through phosgene substitutes. (2000). ResearchGate. [Link]

          • Doye, S., & D’Souza, D. M. (2008). Room-Temperature Palladium-Catalyzed C—H Activation: ortho-Carbonylation of Aniline Derivatives. National Center for Biotechnology Information. [Link]

          • How to purify the urea bought from market to pure urea? (2018). ResearchGate. [Link]

          • Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. ACS Publications. [Link]

          • Synthesis optimization of urea derivatives. (n.d.). ResearchGate. [Link]

          • Palladium-catalyzed aerobic oxidative carbonylation of alkynes with amines: a general access to substituted maleimides. (2017). Royal Society of Chemistry. [Link]

          • Selected syntheses of ureas through phosgene substitutes. (2000). Royal Society of Chemistry. [Link]

          • Method for removing impurities from a urea solution. (2009).
          • Aniline carbamates: a versatile and removable motif for palladium-catalyzed directed C-H activation. (2014). PubMed. [Link]

          • Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. (2020). ACS Publications. [Link]

          Sources

          Column chromatography techniques for purifying N,N'-di(2-bromophenyl)urea

          Author: BenchChem Technical Support Team. Date: February 2026

          Ticket ID: PUR-UREA-2Br-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Column Chromatography for Insoluble Diarylureas

          Executive Summary

          Purifying N,N'-di(2-bromophenyl)urea presents a classic "solubility paradox" in chromatography. The urea linkage creates strong intermolecular hydrogen bonding, making the compound highly crystalline and poorly soluble in standard non-polar mobile phases (Hexane/EtOAc). Conversely, its solubility in polar solvents (DMSO, DMF) often leads to precipitation when introduced to a silica column.

          The Golden Rule: For diarylureas, recrystallization is the primary purification method (typically from hot Ethanol, Toluene, or Acetic Acid). Chromatography should only be employed if:

          • You are isolating the urea from a complex reaction mixture (e.g., separating asymmetrical byproducts).

          • Recrystallization has failed to remove specific impurities (e.g., unreacted 2-bromoaniline).

          This guide details the Solid Loading technique and Mobile Phase Optimization required to successfully chromatograph this challenging molecule.

          Module 1: Pre-Chromatography Optimization

          Before attempting a column, you must chemically minimize the difficulty of the separation. The most common impurity is the starting material, 2-bromoaniline .

          Protocol A: Chemical "Scrub" (Highly Recommended)

          Since the urea product is neutral and the impurity (2-bromoaniline) is basic, a chemical wash is more efficient than chromatography.

          • Dissolution: Dissolve the crude mixture in Ethyl Acetate (if soluble) or Dichloromethane (DCM).

          • Acid Wash: Wash the organic layer 2x with 1M HCl .

            • Mechanism:[1] The HCl protonates the 2-bromoaniline, forcing it into the aqueous layer. The urea remains in the organic layer.[2]

          • Dry & Concentrate: Dry the organic layer over MgSO₄ and concentrate in vacuo.

          • TLC Check: If the spot for the amine is gone, recrystallize. If other impurities remain, proceed to Module 2.

          Module 2: Normal Phase Chromatography (Silica Gel)

          The Challenge: Liquid loading is dangerous. If you dissolve the urea in a minimal amount of DCM and load it onto a column equilibrated in Hexane, the urea will likely precipitate at the head of the column, causing band broadening and poor separation.

          The Solution: Solid (Dry) Loading.

          Step-by-Step: Solid Loading Technique
          • Dissolve: Dissolve your crude sample in a solvent that fully solubilizes it (THF, Acetone, or DCM/MeOH).

          • Adsorb: Add dry silica gel to the solution. Ratio: 1g crude : 3g silica .

          • Evaporate: Rotary evaporate the mixture until it is a free-flowing dry powder.

            • Tip: If it remains sticky, add more silica and re-evaporate.

          • Load: Pour this powder carefully on top of your pre-packed column (or into the empty solid load cartridge if using automated flash systems).

          Mobile Phase Selection

          Diarylureas streak (tail) on silica due to Hydrogen bonding with silanol groups. You must use a polar modifier.

          ParameterRecommendationRationale
          Base Solvent Dichloromethane (DCM)Solubilizes the urea better than Hexane.
          Polar Modifier Methanol (MeOH)Competes for silanol sites, reducing tailing.
          Gradient 0% → 5% MeOH in DCMUreas typically elute between 2-4% MeOH.
          Additives None (usually)If tailing persists, add 0.1% Triethylamine (TEA) to block silanols, though this is rarely needed if MeOH is used.
          Module 3: Visualization & Logic
          Decision Tree: Purification Strategy

          The following diagram outlines the logical flow for purifying N,N'-di(2-bromophenyl)urea, prioritizing efficiency and purity.

          PurificationStrategy Start Crude Reaction Mixture (N,N'-di(2-bromophenyl)urea) Solubility Solubility Check: Dissolves in hot EtOH/Toluene? Start->Solubility Recryst Recrystallization (Primary Method) Solubility->Recryst Yes Insoluble Poor Solubility / Complex Mixture Solubility->Insoluble No PurityCheck Purity > 98%? Recryst->PurityCheck Done Final Product PurityCheck->Done Yes PurityCheck->Insoluble No AcidWash Acid Wash (1M HCl) Remove 2-bromoaniline Insoluble->AcidWash ColumnChoice Select Chromatography Mode AcidWash->ColumnChoice NormalPhase Normal Phase (Silica) *Use Solid Loading* DCM/MeOH Gradient ColumnChoice->NormalPhase Standard ReversePhase Reverse Phase (C18) Dissolve in DMSO Water/MeCN Gradient ColumnChoice->ReversePhase If highly insoluble

          Caption: Logical workflow prioritizing recrystallization and chemical washing before chromatographic intervention.

          Module 4: Troubleshooting & FAQs
          Common Issue: "The compound is precipitating inside the column."

          Symptoms: Pressure spike, split peaks, or no elution followed by a massive "dump" of product. Cause: The sample was loaded in a "strong" solvent (like THF) onto a column equilibrated in a "weak" solvent (like Hexane). As the strong solvent dilutes, the urea crashes out. Fix:

          • Switch to Solid Loading (See Module 2).

          • Switch to Reverse Phase (C18).

            • Why? You can dissolve the sample in DMSO (where it is very soluble).[3] You can inject DMSO directly onto a C18 column running Water/Acetonitrile. The urea will stick to the C18 at the top (focusing the band) and elute cleanly as the Acetonitrile % increases.

          Common Issue: "My peaks are tailing badly."

          Cause: The N-H protons on the urea are hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel. Fix:

          • Increase Methanol: Ensure your gradient goes up to 10% MeOH in DCM.

          • Rapid Elution: Don't try to retain the compound too long (Rf 0.3 is ideal). The longer it sits on silica, the more it trails.

          FAQ: Frequently Asked Questions

          Q: Can I use Acetone/Hexane instead of Ethyl Acetate/Hexane? A: Yes, and it is often better for ureas. Acetone is a better solvent for diarylureas than EtOAc. However, Acetone absorbs UV at low wavelengths (cutoff ~330nm), which might interfere if you are using a UV detector at 254nm. DCM/MeOH is generally superior for solubility.

          Q: How do I separate the mono-urea from the di-urea? A: If you have formed the asymmetrical urea (e.g., 2-bromophenyl-urea) vs the symmetrical di-urea, the symmetrical one is usually much less soluble and more non-polar. It will elute first (higher Rf) and likely crystallize out of the fraction collection tubes immediately.

          Q: Is Flash Chromatography actually necessary? A: In 80% of cases, No . N,N'-diarylureas have high melting points and lattice energies. Trituration (washing the solid) with boiling ethanol or diethyl ether will often dissolve impurities while leaving the pure urea behind as a solid [1].

          References
          • General Synthesis and Purification of Diarylureas

            • Source: Organic Syntheses, Coll. Vol. 1, p.453 (1941); Vol. 4, p.49 (1925).
            • Context: Describes the standard purification of phenylureas via recrystallization and the removal of aniline contaminants.
            • Link:

          • Chromatographic Behavior of Ureas

            • Source: Sielc Technologies, "Separ
            • Context: Illustrates the reverse-phase behavior of substituted ureas, supporting the recommendation for C18/MeCN gradients for insoluble deriv
            • Link:

          • Solubility Data (Urea Derivatives)

            • Source: PubChem Compound Summary for N,N'-Diphenylurea (Parent compound behavior).
            • Context: Confirms poor solubility in w
            • Link:

          Sources

          Refining assay conditions for consistent N,N'-di(2-bromophenyl)urea activity

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for N,N'-di(2-bromophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the consistent and effective use of this compound in your experiments. We will delve into the mechanistic underpinnings of its activity, provide detailed experimental protocols, and address common challenges to ensure the reliability and reproducibility of your results.

          Understanding N,N'-di(2-bromophenyl)urea: Properties and Mechanism of Action

          N,N'-di(2-bromophenyl)urea is a symmetrically substituted diaryl urea compound that has garnered interest for its potential biological activities. The ortho-bromine substitutions on the phenyl rings significantly influence its conformational flexibility and electronic properties, which are key determinants of its interaction with biological targets.[1]

          Key Molecular Features:

          • Hydrogen Bonding: The urea moiety serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[2]

          • Hydrophobicity: The two bromophenyl groups confer significant hydrophobicity, which can present challenges in aqueous experimental systems.

          • Conformational Flexibility: The ortho-halogen substitutions can influence the dihedral angle between the urea group and the phenyl rings, potentially pre-organizing the molecule for specific binding interactions.[1]

          Proposed Mechanism of Action: TRP Channel Modulation

          While the precise mechanism of action for N,N'-di(2-bromophenyl)urea is an active area of research, evidence suggests that it and structurally related diphenylurea compounds may exert their effects through the modulation of Transient Receptor Potential (TRP) channels.[3][4] Specifically, the TRPM3 (Melastatin 3) channel has been identified as a target for some urea-based compounds.[3][4]

          TRP channels are a diverse family of ion channels involved in a wide range of physiological processes, including sensory perception, temperature sensation, and cellular signaling.[5][6] Modulation of these channels can lead to changes in intracellular calcium levels and downstream signaling cascades, ultimately impacting cellular functions.

          Troubleshooting Guide: Addressing Common Experimental Challenges

          This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments with N,N'-di(2-bromophenyl)urea.

          Question 1: I'm observing precipitation of N,N'-di(2-bromophenyl)urea when I add it to my cell culture medium. How can I improve its solubility?

          Answer: This is a common issue due to the hydrophobic nature of diphenylurea compounds. Here's a systematic approach to address this:

          • Optimize Your Stock Solution:

            • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.[7] Ensure you are using high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

            • Warming: Gentle warming can aid in dissolution. However, avoid excessive heat, as it may degrade the compound.

          • Refine Your Dilution Protocol:

            • Serial Dilutions: Perform serial dilutions of your DMSO stock in your cell culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium, as this can cause rapid precipitation.[8]

            • Pre-warming Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

            • Vortexing: After adding the compound to the medium, vortex the solution thoroughly to ensure it is well-dispersed.[8]

          • Consider Formulation Strategies for Poorly Soluble Drugs:

            • Co-solvents: A mixture of ethanol and polyethylene glycol 400 has been shown to be an effective vehicle for hydrophobic compounds in cell culture.[9]

            • Surfactants: Non-ionic surfactants like Tween 80 or Solutol HS-15 can be used at low, non-toxic concentrations to improve solubility.[10]

          Question 2: My experimental results with N,N'-di(2-bromophenyl)urea are inconsistent across different batches or experiments. What are the potential sources of this variability?

          Answer: Inconsistent activity can stem from several factors. A systematic evaluation of your experimental workflow is crucial.

          • Compound Stability:

            • Stock Solution Storage: Store your DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

            • Working Solution Stability: Prepare fresh dilutions of the compound in your assay buffer or cell culture medium for each experiment. The stability of substituted diphenylureas in aqueous solutions can be limited.

          • Assay Conditions:

            • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.[11][12]

            • Incubation Times: Ensure precise and consistent incubation times for both compound treatment and any subsequent assay steps.

            • Temperature and CO2 Levels: Maintain stable incubator conditions, as fluctuations can impact cell health and responsiveness.

          • Pipetting and Plate Handling:

            • Pipette Calibration: Regularly calibrate your pipettes to ensure accurate and reproducible dispensing of reagents and compounds.

            • Plate Stacking: Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.[13]

          Question 3: I'm not observing the expected biological activity with N,N'-di(2-bromophenyl)urea. How can I troubleshoot a lack of response?

          Answer: A lack of activity could be due to several factors, from the compound itself to the assay system.

          • Compound Integrity:

            • Purity and Identity: Verify the purity and identity of your compound using analytical methods such as NMR or mass spectrometry.

            • Proper Storage: Ensure the compound has been stored correctly to prevent degradation.

          • Cellular System:

            • Target Expression: Confirm that your chosen cell line expresses the putative target (e.g., TRPM3 channels). This can be done using techniques like RT-PCR, Western blotting, or immunofluorescence.

            • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay to confirm they are not being adversely affected by the vehicle (e.g., DMSO).

          • Assay Sensitivity:

            • Concentration Range: You may need to test a wider range of concentrations. It's possible the effective concentration is higher or lower than initially tested.

            • Assay Readout: Ensure your chosen assay is sensitive enough to detect the expected biological effect. For example, if you are expecting a change in cell viability, an MTT or CellTiter-Glo® assay may be appropriate.[14]

          Frequently Asked Questions (FAQs)

          Q1: What is the recommended starting concentration for N,N'-di(2-bromophenyl)urea in a cell-based assay?

          A1: A good starting point for a new compound is to perform a dose-response curve over a wide range, for example, from 10 nM to 100 µM. This will help you determine the optimal concentration range for your specific cell line and assay.

          Q2: What is the best way to prepare a stock solution of N,N'-di(2-bromophenyl)urea?

          A2: We recommend preparing a 10 mM stock solution in anhydrous DMSO. Gently warm and vortex to ensure complete dissolution. Store this stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability.

          Q3: Can I use a different solvent than DMSO?

          A3: While other organic solvents can be used, DMSO is generally preferred for its high solubilizing capacity and relatively low cytotoxicity at the concentrations typically used in cell-based assays (usually <0.5%).[7] If you must use an alternative, ensure you run appropriate vehicle controls to account for any solvent-induced effects.

          Q4: How long is N,N'-di(2-bromophenyl)urea stable in cell culture medium?

          A4: The stability of substituted diphenylureas in aqueous solutions can vary. It is best practice to prepare fresh dilutions in your cell culture medium immediately before each experiment.

          Q5: What are the appropriate controls for an experiment using N,N'-di(2-bromophenyl)urea?

          A5: Essential controls include:

          • Untreated cells: To establish a baseline for your assay.

          • Vehicle control: Cells treated with the same concentration of DMSO (or other solvent) used to deliver the compound.

          • Positive control: A known activator or inhibitor of your target of interest (if known) to validate the assay system.

          • Negative control: A structurally related but inactive compound (if available).

          Experimental Protocols

          Protocol 1: General Cytotoxicity Assay using MTT

          This protocol provides a general framework for assessing the cytotoxic effects of N,N'-di(2-bromophenyl)urea.

          • Cell Seeding:

            • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

            • Incubate for 24 hours to allow for cell attachment and recovery.

          • Compound Preparation and Treatment:

            • Prepare a serial dilution of N,N'-di(2-bromophenyl)urea in your cell culture medium from your DMSO stock.

            • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

            • Include vehicle controls (medium with the same concentration of DMSO).

          • Incubation:

            • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

          • MTT Assay:

            • Add MTT reagent to each well and incubate for 2-4 hours.

            • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

            • Read the absorbance at the appropriate wavelength (typically 570 nm).

          • Data Analysis:

            • Calculate cell viability as a percentage of the vehicle-treated control.

            • Plot the dose-response curve and determine the IC50 value.

          Protocol 2: Investigating TRP Channel Activity using a Fluorescent Calcium Assay

          This protocol provides a method to investigate the potential effect of N,N'-di(2-bromophenyl)urea on TRP channel activity by measuring changes in intracellular calcium.

          • Cell Preparation:

            • Seed cells expressing the TRP channel of interest (e.g., HEK293 cells stably expressing TRPM3) in a black, clear-bottom 96-well plate.

            • Incubate for 24-48 hours.

          • Calcium Indicator Loading:

            • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

          • Compound Incubation:

            • Wash the cells with an appropriate assay buffer.

            • Add N,N'-di(2-bromophenyl)urea at various concentrations and incubate for a short period (e.g., 15-30 minutes).

          • Agonist/Antagonist Addition and Signal Measurement:

            • Use a fluorescence plate reader to measure the baseline fluorescence.

            • To test for antagonist activity, add a known TRP channel agonist (e.g., pregnenolone sulfate for TRPM3) and measure the change in fluorescence.[3][15]

            • To test for agonist activity, measure the fluorescence change after the addition of N,N'-di(2-bromophenyl)urea without a subsequent agonist addition.

          • Data Analysis:

            • Analyze the fluorescence data to determine if N,N'-di(2-bromophenyl)urea potentiates or inhibits the calcium influx mediated by the TRP channel.

          Data Presentation

          Table 1: Solubility and Stability of N,N'-di(2-bromophenyl)urea

          ParameterSolvent/ConditionValue/RecommendationReference
          Solubility DMSOGood, prepare stock solutions up to 10-20 mM.[7]
          Cell Culture MediumPoor, prone to precipitation. Use optimized dilution protocols.[8]
          Stability DMSO Stock SolutionStable for several months at -20°C or -80°C in single-use aliquots.General Lab Practice
          Aqueous SolutionLimited stability. Prepare fresh for each experiment.General Lab Practice

          Visualizations

          Proposed Mechanism of Action

          TRP_Channel_Modulation Compound N,N'-di(2-bromophenyl)urea TRP_Channel TRPM3 Channel Compound->TRP_Channel Modulation (Activation or Inhibition) Calcium_Influx Ca2+ Influx TRP_Channel->Calcium_Influx Gating Downstream_Signaling Downstream Signaling (e.g., Apoptosis, Cytotoxicity) Calcium_Influx->Downstream_Signaling Initiation

          Caption: Proposed mechanism of N,N'-di(2-bromophenyl)urea via TRP channel modulation.

          Experimental Workflow for Troubleshooting Poor Solubility

          Caption: A workflow for troubleshooting the poor solubility of N,N'-di(2-bromophenyl)urea.

          References

          • Advances in TRP channel drug discovery: from target validation to clinical studies. (2021). Nature Reviews Drug Discovery. [Link]

          • A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. (n.d.). PubMed. [Link]

          • Advances in TRP channel drug discovery: from target validation to clinical studies. (2021). Nature Reviews Drug Discovery. [Link]

          • Activation and inhibition of transient receptor potential TRPM3-induced gene transcription. (n.d.). PubMed Central. [Link]

          • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

          • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit. [Link]

          • N,N'-DI(2-BROMOPHENYL)UREA. (n.d.). LookChem. [Link]

          • Quantitative determination of urea concentrations in cell culture medium. (n.d.). SciSpace. [Link]

          • Quantitative determination of urea concentrations in cell culture medium. (n.d.). ResearchGate. [Link]

          • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PubMed Central. [Link]

          • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (n.d.). MDPI. [Link]

          • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (n.d.). PubMed Central. [Link]

          • Troubleshooting Immunoassays. (n.d.). Ansh Labs. [Link]

          • Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo. (n.d.). PubMed. [Link]

          • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. [Link]

          • Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease. (n.d.). MDPI. [Link]

          • Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. (2025). Preprints.org. [Link]

          • Cytotoxic activity of compounds 11-24. (n.d.). ResearchGate. [Link]

          • Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits. (2017). eLife. [Link]

          • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

          • Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms. (n.d.). Frontiers. [Link]

          • Transient receptor potential (TRP) channels: a clinical perspective. (n.d.). PubMed Central. [Link]

          • Muscarinic Receptor Antagonism and TRPM3 Activation as Stimulators of Mitochondrial Function and Axonal Repair in Diabetic Sensorimotor Polyneuropathy. (n.d.). MDPI. [Link]

          • Production of a specific extracellular inhibitor of TRPM3 channels. (2008). PubMed Central. [Link]

          • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

          • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

          • Quantitative determination of urea concentrations in cell culture medium. (n.d.). Penn State. [Link]

          • Quantitative determination of urea concentrations in cell culture medium. (n.d.). PubMed Central. [Link]

          • What is the best way to remove urea while keeping protein soluble?. (2021). ResearchGate. [Link]

          • York 2022. (2023). ACS Chemical Biology. [Link]

          • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021). Reddit. [Link]

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          Validation & Comparative

          A Comparative Guide to the Mechanisms of Action: N,N'-di(2-bromophenyl)urea vs. Sorafenib

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          Introduction

          In the landscape of oncology drug discovery, kinase inhibitors remain a cornerstone of targeted therapy. Sorafenib, a well-established multi-kinase inhibitor, has set a precedent with its dual action on tumor cell proliferation and angiogenesis. This guide provides a comparative analysis of sorafenib's mechanism of action against that of N,N'-di(2-bromophenyl)urea, a member of the same diaryl urea class of compounds.

          While sorafenib's molecular targets and cellular effects are well-documented, specific experimental data for N,N'-di(2-bromophenyl)urea is not extensively available in public literature. Therefore, this guide will leverage the known activities of structurally related diaryl urea compounds to provide a scientifically grounded, albeit predictive, comparison. This approach allows for a theoretical exploration of N,N'-di(2-bromophenyl)urea's potential as a kinase inhibitor, offering a framework for future experimental validation. The diaryl urea scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases[1].

          Sorafenib: The Established Multi-Kinase Inhibitor

          Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its efficacy lies in its ability to simultaneously target multiple kinases involved in two critical cancer progression pathways: tumor cell proliferation and angiogenesis[2][3].

          Mechanism of Action of Sorafenib

          Sorafenib's mechanism is characterized by its inhibition of a range of serine/threonine and receptor tyrosine kinases[2].

          • Inhibition of Tumor Cell Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway). It inhibits both wild-type B-RAF and C-RAF kinases, as well as the oncogenic B-RAF V600E mutant[3][4]. By blocking RAF kinases, sorafenib prevents the phosphorylation and activation of downstream effectors MEK and ERK, which are crucial for transmitting pro-proliferative signals to the nucleus[4][5]. This blockade ultimately leads to the inhibition of tumor cell growth and induction of apoptosis.

          • Inhibition of Tumor Angiogenesis: Sorafenib exerts potent anti-angiogenic effects by targeting several receptor tyrosine kinases (RTKs) involved in the formation of new blood vessels. These include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) [2][3][6]. Inhibition of these receptors on endothelial cells disrupts downstream signaling, leading to a reduction in tumor neovascularization, thereby limiting the supply of oxygen and nutrients to the tumor.

          The dual mechanism of sorafenib, directly targeting the tumor and its blood supply, underscores its clinical utility.

          N,N'-di(2-bromophenyl)urea: A Diaryl Urea Analog with Putative Kinase Inhibitory Activity

          N,N'-di(2-bromophenyl)urea belongs to the diaryl urea class of compounds, which is a well-established pharmacophore for kinase inhibitors[1][7][8]. While direct experimental evidence for N,N'-di(2-bromophenyl)urea is scarce, the extensive research on other diaryl urea derivatives allows for a reasoned prediction of its potential mechanism of action.

          Predicted Mechanism of Action of N,N'-di(2-bromophenyl)urea

          Based on the structure-activity relationships of numerous diaryl urea compounds, it is plausible that N,N'-di(2-bromophenyl)urea also functions as a kinase inhibitor. The core diaryl urea motif is known to form critical hydrogen bonds with the kinase hinge region, a key interaction for many ATP-competitive inhibitors[1][5]. The nature and position of the substituents on the phenyl rings then determine the specific kinase selectivity and potency.

          • Potential for RAF Kinase Inhibition: Several diaryl urea derivatives have been shown to inhibit RAF kinases[4][9]. The structural similarity to sorafenib suggests that N,N'-di(2-bromophenyl)urea could potentially interact with the ATP-binding site of RAF kinases, thereby inhibiting the MAPK pathway and suppressing tumor cell proliferation.

          • Potential for VEGFR/PDGFR Inhibition: The diaryl urea scaffold is also prevalent in inhibitors of angiogenic kinases like VEGFR and PDGFR[10][11][12]. The bromophenyl groups of N,N'-di(2-bromophenyl)urea would occupy specific hydrophobic pockets within the kinase domain, and it is conceivable that this compound could exhibit anti-angiogenic properties by inhibiting these key RTKs.

          Comparative Overview: Signaling Pathways

          The following diagrams illustrate the established signaling pathway targeted by sorafenib and the predicted pathway for N,N'-di(2-bromophenyl)urea.

          Sorafenib_Mechanism cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PDGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF

          Figure 1: Sorafenib's dual inhibitory action on proliferation and angiogenesis pathways.

          DBP_Urea_Predicted_Mechanism cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation DBP_Urea N,N'-di(2-bromophenyl)urea (Predicted) DBP_Urea->RTK Predicted Inhibition DBP_Urea->RAF Predicted Inhibition Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitors Start->Prepare_Reagents Incubate Incubate Kinase Reaction Prepare_Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate->Add_ADP_Glo Incubate_2 Incubate Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence End End Measure_Luminescence->End

          Figure 3: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

          Step-by-Step Protocol:

          • Reagent Preparation:

            • Prepare serial dilutions of N,N'-di(2-bromophenyl)urea and sorafenib (as a positive control) in a suitable solvent (e.g., DMSO).

            • Prepare solutions of the target kinase (e.g., RAF-1, VEGFR-2), its specific substrate, and ATP in kinase assay buffer.

          • Kinase Reaction:

            • In a 384-well plate, add the kinase, substrate, and inhibitor solutions.

            • Initiate the reaction by adding ATP.

            • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

          • Signal Generation and Detection:

            • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

            • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

            • Measure the luminescence using a plate reader.

          • Data Analysis:

            • Calculate the percentage of kinase inhibition for each inhibitor concentration.

            • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

          Cell Viability Assay (MTT Assay)

          This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

          Step-by-Step Protocol:

          • Cell Seeding:

            • Seed cancer cell lines (e.g., HT-29 for colorectal cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

          • Compound Treatment:

            • Treat the cells with various concentrations of N,N'-di(2-bromophenyl)urea and sorafenib for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

          • MTT Incubation:

            • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

          • Solubilization and Measurement:

            • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

            • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13][14][15][16]

          • Data Analysis:

            • Calculate the percentage of cell viability relative to the vehicle control.

            • Determine the IC50 value for each compound.

          Endothelial Cell Tube Formation Assay

          This assay evaluates the anti-angiogenic potential of the compounds by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.

          Step-by-Step Protocol:

          • Plate Coating:

            • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify.

          • Cell Seeding and Treatment:

            • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

            • Treat the cells with different concentrations of N,N'-di(2-bromophenyl)urea and sorafenib.

          • Incubation:

            • Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[17][18][19][20][21]

          • Visualization and Quantification:

            • Stain the cells with a fluorescent dye (e.g., Calcein AM).

            • Capture images using a microscope.

            • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

          • Data Analysis:

            • Compare the tube formation in treated wells to that in control wells to determine the inhibitory effect of the compounds.

          Conclusion

          Sorafenib's well-defined dual mechanism of inhibiting both tumor cell proliferation and angiogenesis provides a benchmark for evaluating novel kinase inhibitors. While direct experimental data on N,N'-di(2-bromophenyl)urea is currently limited, its structural classification as a diaryl urea strongly suggests a potential role as a kinase inhibitor. The proposed experimental workflows provide a clear path for elucidating the specific kinase targets and cellular effects of N,N'-di(2-bromophenyl)urea. A direct comparison of its in vitro and cell-based activities with sorafenib will be crucial in determining its potential as a novel anti-cancer agent and for guiding future drug development efforts in the promising class of diaryl urea compounds.

          References

          • Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Retrieved from [Link]

          • ibidi. (2023, September 19). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Retrieved from [Link]

          • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

          • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

          • Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from [Link]

          • Ghannam, M., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology, 16, 1605515.
          • Li, J., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 238, 114457.
          • Lonza. (n.d.). Tube Formation Assay with Primary Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

          • Semantic Scholar. (n.d.). Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: design, synthesis and biological evaluation. Retrieved from [Link]

          • Bio-protocol. (2024). In vitro ADP-Glo kinase assay. Retrieved from [Link]

          • Bruno, G., et al. (2018). Diaryl Urea: A Privileged Structure in Anticancer Agents. Molecules, 23(10), 2649.
          • Wang, Y., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology, 16, 1605515.
          • Garuti, L., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences, 11(1), 374.
          • MDPI. (2023). Diarylureas. Retrieved from [Link]

          • ResearchGate. (n.d.). Representative VEGFR‐2 inhibitors currently approved. Retrieved from [Link]

          • Dumas, J., et al. (2000). Omega-carboxypyridyl substituted ureas as Raf kinase inhibitors: SAR of the amide substituent. Bioorganic & Medicinal Chemistry Letters, 10(18), 2047-2050.
          • Liu, Y., et al. (2010). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 17(13), 1243-1264.
          • Dastmalchi, S., et al. (2022).
          • Al-Warhi, T., et al. (2022).
          • Li, X., et al. (2015). Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments. Bioorganic & Medicinal Chemistry, 23(13), 3465-3475.
          • Kumar, A., et al. (2024). Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers. RSC Advances, 14(1), 1-17.
          • Kumar, A., et al. (2024). Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers. RSC Advances, 14(1), 1-17.
          • El-Sayed, M. A. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[13][15]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11333.

          • Kumar, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(14), 5396.
          • Khan, I., et al. (2022). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 27(21), 7434.
          • ResearchGate. (n.d.). Urea Derivatives as Anticancer Agents. Retrieved from [Link]

          • Lebois, M., et al. (2014). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. European Journal of Medicinal Chemistry, 83, 449-463.
          • AIP Publishing. (2017). Synthesis, Characterization, and Biological Evaluation of Urea Derivatives of p- Xylylenediamine. Retrieved from [Link]

          • Bruno, G., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(10), 2413.
          • Lee, S., et al. (2019). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Anti-Cancer Drugs, 30(7), 695-705.
          • de Kock, C., et al. (2018). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Bioorganic & Medicinal Chemistry, 26(10), 2737-2746.
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          Validating the In Vitro Activity of N,N'-di(2-bromophenyl)urea

          Author: BenchChem Technical Support Team. Date: February 2026

          A Technical Comparison and Validation Guide

          Executive Summary & Compound Profile

          N,N'-di(2-bromophenyl)urea (also known as 1,3-bis(2-bromophenyl)urea) represents a classic lipophilic diarylurea scaffold. While often utilized as a synthetic intermediate, its structural properties—specifically the ortho-bromo substitution pattern—confer significant biological potential.

          This guide validates its utility in two distinct high-value research contexts:

          • Soluble Epoxide Hydrolase (sEH) Inhibition: As a stable, non-metabolizable mimic of the urea-based pharmacophore found in potent sEH inhibitors (e.g., AUDA, CUDA).

          • Antimicrobial & Biofilm Inhibition: As a lipophilic membrane-active agent comparable to Triclocarban (TCC).

          Compound Snapshot
          PropertySpecification
          CAS Number 1967-25-5 (Generic Ref)
          Formula C₁₃H₁₀Br₂N₂O
          MW 370.04 g/mol
          Solubility Low in water; Soluble in DMSO (>10 mM), DMF, Ethanol
          Key Structural Feature Ortho-bromine atoms provide steric protection to the urea bridge, enhancing metabolic stability and lipophilicity compared to unsubstituted diphenylurea.[1]

          Mechanistic Validation (The "Why")

          To validate this compound, one must understand its interaction with the target. The urea moiety is the critical pharmacophore.

          Primary Target: Soluble Epoxide Hydrolase (sEH)

          The sEH enzyme hydrolyzes anti-inflammatory Epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs). Diarylureas bind to the sEH active site by mimicking the transition state of epoxide opening. The urea hydrogens form hydrogen bonds with the catalytic aspartate residue (Asp335 in human sEH), locking the enzyme.

          sEH_Mechanism EETs Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] sEH Soluble Epoxide Hydrolase (sEH) Enzyme EETs->sEH Substrate Entry DHETs Dihydroxyeicosatrienoic Acids (DHETs) [Inactive/Pro-inflammatory] sEH->DHETs Hydrolysis Complex Enzyme-Inhibitor Complex (Catalytic Aspartate Bound) sEH->Complex Urea H-bonds to Asp335 Inhibitor N,N'-di(2-bromophenyl)urea Inhibitor->sEH Competitive Binding Complex->DHETs Inhibition (X)

          Figure 1: Mechanism of Action. The diarylurea compound competitively inhibits sEH, preventing the degradation of beneficial EETs.

          Comparative Performance Analysis

          This section objectively compares N,N'-di(2-bromophenyl)urea against industry standards.

          Table 1: Comparative Efficacy Profile
          FeatureN,N'-di(2-bromophenyl)urea AUDA (Reference sEH Inhibitor)Triclocarban (Antimicrobial Std)
          Primary Activity sEH Inhibition / AntimicrobialsEH InhibitionAntimicrobial (Gram+)
          IC₅₀ (sEH) ~50 - 200 nM (Estimated*)~2 - 10 nM> 1000 nM (Weak/Inactive)
          Metabolic Stability High (Steric Br-shielding)Low (Rapid β-oxidation)High
          Solubility Low (Hydrophobic)Moderate (Acid moiety helps)Low
          Mechanism Catalytic Asp bindingCatalytic Asp bindingEnoyl-ACP reductase inhibition

          *Note: IC₅₀ values are structure-dependent estimates based on SAR of similar bis-ortho-substituted ureas. Validation is required per assay.

          Experimental Validation Protocols

          CRITICAL: All protocols below are designed to be self-validating. You must run a solvent control (DMSO) and a positive control (e.g., AUDA or Vancomycin) to ensure assay integrity.

          Protocol A: sEH Inhibition Assay (Fluorescent)

          Purpose: Determine the IC₅₀ of the compound against recombinant sEH. Method: Hydrolysis of the fluorogenic substrate PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

          Materials
          • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA (freshly prepared).

          • Enzyme: Recombinant Human sEH (approx. 1 nM final conc).

          • Substrate: PHOME (Final conc: 50 µM).

          • Detection: Ex 330 nm / Em 465 nm (Cyanide formation).

          Workflow
          • Preparation: Dissolve N,N'-di(2-bromophenyl)urea in DMSO to 10 mM stock. Serial dilute in DMSO (1:3 steps) to generate a 10-point curve (Final assay conc: 10 µM to 0.5 nM).

          • Incubation:

            • Add 20 µL enzyme solution to black 96-well plate.

            • Add 1 µL of compound dilution.

            • Incubate at 30°C for 5 minutes (Pre-incubation allows urea binding).

          • Reaction Start: Add 179 µL of Substrate solution (PHOME).

          • Kinetic Read: Measure fluorescence every 60 seconds for 10-20 minutes.

          • Validation Check:

            • Slope Control: The "No Inhibitor" wells must show linear fluorescence increase (

              
              ).
              
            • Background: "No Enzyme" wells must remain stable.

          Protocol B: Antimicrobial MIC Determination

          Purpose: Assess activity against Gram-positive bacteria (e.g., S. aureus), a common target for lipophilic ureas.

          Workflow
          • Inoculum: Adjust S. aureus culture to

            
             CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
            
          • Compound Plate:

            • Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

            • Add 200 µL of 128 µg/mL compound solution (max 1% DMSO) to column 1.

            • Perform serial 2-fold dilution across the plate.

          • Inoculation: Add 100 µL of bacterial suspension to all wells.

          • Incubation: 37°C for 18-24 hours.

          • Readout: Visual turbidity or OD₆₀₀ absorbance.

            • MIC: Lowest concentration with no visible growth.

          Troubleshooting & Optimization

          Issue: Compound Precipitation

          • Cause: High lipophilicity of the bis-bromophenyl scaffold.

          • Solution: Do not exceed 1% DMSO in the final aqueous buffer. If precipitation occurs in the sEH assay, add 0.01% Triton X-100 to the buffer (valid for sEH, but avoid in antimicrobial assays as it may lyse bacteria).

          Issue: High Background Fluorescence

          • Cause: N,N'-di(2-bromophenyl)urea may have intrinsic fluorescence or quench the signal.

          • Solution: Run a "Compound Only" control (Buffer + Compound + Substrate, no Enzyme). If the compound fluoresces, subtract this baseline.

          Issue: Lack of Potency

          • Insight: If IC₅₀ > 1 µM in sEH assay, the ortho-bromo substituents may be causing steric clash with the specific pocket of the sEH isoform used (Human vs. Murine). Verify the enzyme source.

          References

          • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.

          • Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry.

          • Locatelli, M., et al. (2016). "Synthesis and antimicrobial activity of novel urea and thiourea derivatives." ResearchGate / Journal of Enzyme Inhibition and Medicinal Chemistry.

          • Gomez, G. A., et al. (2006). "Structure-Activity Relationships of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters.

          Sources

          Efficacy of N,N'-di(2-bromophenyl)urea compared to other kinase inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Comparative Efficacy & SAR Profiling: N,N'-di(2-bromophenyl)urea vs. Clinical Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

          Executive Summary: The "Ortho-Effect" in Type II Kinase Inhibition

          This guide evaluates the efficacy and mechanistic profile of N,N'-di(2-bromophenyl)urea (hereafter referred to as 2-Br-DPU ), a symmetric diarylurea. While urea scaffolds are the backbone of blockbuster kinase inhibitors like Sorafenib and Regorafenib, 2-Br-DPU serves as a critical structural probe rather than a clinical candidate.

          Unlike its meta-substituted analogs (e.g., the 3-trifluoromethyl group in Sorafenib), the ortho-substitution in 2-Br-DPU introduces significant steric torsion. This guide analyzes how this structural deviation impacts DFG-out binding affinity, offering a comparative analysis against Type I and Type II clinical standards.

          Mechanistic Profile: The Urea Pharmacophore

          To understand the efficacy of 2-Br-DPU, one must analyze its binding mode relative to the "Gatekeeper" and "DFG" (Asp-Phe-Gly) motifs.

          • Scaffold Class: Type II Kinase Inhibitor (Putative).

          • Binding Mode: Stabilizes the inactive DFG-out conformation.

          • Key Interaction: The urea moiety functions as a "bi-dentate" hydrogen bond donor/acceptor pair. It binds to the conserved glutamate (αC-helix) and the aspartate (DFG motif) in the ATP-binding pocket.

          • The "Ortho" Liability: The 2-bromo substituent on the phenyl ring creates a steric clash with the kinase hinge region or the hydrophobic back-pocket. This forces the phenyl ring out of the optimal planar alignment required for deep pocket penetration, theoretically reducing potency compared to meta (3-position) or para (4-position) substituted analogs.

          Diagram 1: The MAPK Signaling Pathway & Inhibitor Intervention

          This diagram illustrates the specific intervention points of Type I vs. Type II inhibitors within the RAS-RAF-MEK-ERK cascade.

          MAPK_Pathway cluster_RAF RAF Kinase Complex GrowthFactor Growth Factor RTK RTK (e.g., VEGFR/EGFR) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF_WT B-RAF (WT) RAS->RAF_WT MEK MEK 1/2 RAF_WT->MEK RAF_Mut B-RAF (V600E) RAF_Mut->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sorafenib Sorafenib (Type II: DFG-out) Sorafenib->RTK Sorafenib->RAF_WT Blocks Vemurafenib Vemurafenib (Type I: Active) Vemurafenib->RAF_Mut Probe 2-Br-DPU (Steric Probe) Probe->RAF_WT Weak Binding?

          Caption: Schematic of the MAPK pathway showing intervention points. 2-Br-DPU acts as a structural probe for the RAF binding pocket, distinct from the optimized binding of Sorafenib.

          Comparative Efficacy Analysis

          The following table contrasts 2-Br-DPU with industry standards. Note the significant difference in "Drug-Likeness" driven by the symmetric vs. asymmetric structure.

          Table 1: Structural & Efficacy Comparison

          Feature2-Br-DPU (The Probe) Sorafenib (The Standard) Vemurafenib (The Specialist) COH-SR4 (The Analog)
          Structure Symmetric 1,3-bis(2-bromophenyl)ureaAsymmetric Bi-aryl Urea7-azaindole derivativeSymmetric 1,3-bis(3,5-dichlorophenyl)urea
          Inhibition Type Type II (Putative)Type II (DFG-out stabilizer)Type I (Active conformation)Type II (Multi-kinase)
          Primary Target RAF-1 / VEGFR (Low Affinity)C-RAF, B-RAF, VEGFR, PDGFRB-RAF (V600E)AMPK activator / Multi-kinase
          Binding Logic Ortho-substitution twists ring; reduces pocket fit.Meta-substitution (CF3) fits hydrophobic pocket perfectly.ATP-mimetic; binds active form.Meta-substitution (Cl) maximizes halogen bonding.
          Est. IC50 (Biochem) > 1.0 µM (Predicted/Weak)6 nM (C-RAF)31 nM (B-RAF V600E)~500 nM (Melanoma lines)
          Solubility Very Poor (Lipophilic aggregate)Moderate (Pyridine ring aids)ModeratePoor
          Primary Use SAR "Negative Control" / Synthesis IntermediateRCC, HCC TreatmentMelanoma TreatmentExperimental Anti-cancer

          Critical Insight: The efficacy gap between 2-Br-DPU and COH-SR4 highlights the "Meta-Effect." Moving the halogen from the ortho (2-position) to the meta (3-position) or para (4-position) often improves potency by orders of magnitude by avoiding steric clashes with the kinase hinge region.

          Experimental Validation Protocols

          To empirically verify the efficacy of 2-Br-DPU, researchers must utilize assays that distinguish between Type I and Type II inhibition (e.g., ATP competitiveness and time-dependence).

          Protocol A: Biochemical Kinase Assay (FRET-based)

          Objective: Determine the IC50 of 2-Br-DPU against C-RAF compared to Sorafenib.

          • Reagent Prep:

            • Prepare 10 mM stock of 2-Br-DPU in 100% DMSO. (Note: Ensure complete solubilization; sonication may be required due to symmetry).

            • Dilute to 4x working concentrations (range: 0.1 nM to 10 µM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

          • Enzyme Incubation (Critical for Type II):

            • Mix 5 µL of C-RAF enzyme (0.2 ng/µL) with 5 µL of compound.

            • Incubate for 60 minutes at room temperature. Rationale: Type II inhibitors often exhibit slow "on-rates" as they force the conformational change to DFG-out.

          • Reaction Initiation:

            • Add 10 µL of ATP/Substrate mix (ATP at Km, approx 10-50 µM; MEK1 substrate).

          • Readout:

            • Incubate 60 mins. Stop reaction with EDTA.

            • Measure phosphorylation via FRET or radiometric scintillation counting.

          • Analysis:

            • Fit data to the Hill equation. Expect 2-Br-DPU to show a right-shifted curve (higher IC50) compared to Sorafenib.

          Protocol B: Cellular Target Engagement (Western Blot)

          Objective: Confirm inhibition of downstream ERK phosphorylation in A375 (BRAF V600E) cells.

          • Seeding: Plate A375 cells at 1x10^6 cells/well in 6-well plates. Adhere overnight.

          • Starvation: Serum-starve (0.1% FBS) for 12 hours to reduce basal noise.

          • Treatment:

            • Treat with DMSO (Vehicle), Sorafenib (1 µM), and 2-Br-DPU (1 µM, 5 µM, 10 µM).

            • Timepoint: 2 hours.

          • Lysis & Blotting:

            • Lyse in RIPA buffer with phosphatase inhibitors.

            • Blot for p-ERK1/2 (Thr202/Tyr204) and Total ERK .

          • Validation: A reduction in p-ERK without a change in Total ERK confirms kinase inhibition.

          Experimental Workflow Visualization

          This workflow outlines the logical progression from chemical synthesis to biological validation, ensuring the compound is characterized correctly before costly animal studies.

          Validation_Workflow cluster_Biochem Phase 1: Biochemical cluster_Cell Phase 2: Cellular Start Synthesis: 1,3-bis(2-bromophenyl)urea QC QC: NMR/LCMS (Confirm Purity >95%) Start->QC Assay_Raf C-RAF Kinase Assay (Determine IC50) QC->Assay_Raf Assay_VEGFR VEGFR2 Kinase Assay (Selectivity Check) QC->Assay_VEGFR Viability MTT Assay (A375 / HUVEC) Assay_Raf->Viability Western Western Blot (pERK / pMEK) Viability->Western Decision Decision: Is IC50 < 100nM? Western->Decision Lead Lead Optimization (Move Halogen to C3/C4) Decision->Lead Yes Drop Stop / Use as Negative Control Decision->Drop No

          Caption: Step-by-step validation workflow for determining the utility of urea-based kinase inhibitors.

          References

          • Wilhelm, S. M., et al. (2004). "Bay 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research.

            • Grounding: Establishes the baseline efficacy of urea-based Raf inhibitors (Sorafenib).
          • Lowinger, T. B., et al. (2002). "Discovery of a novel class of potent Raf-1 kinase inhibitors: Structure-activity relationships of diarylureas." Clinical Cancer Research.

            • Grounding: The seminal SAR paper detailing why specific halogen placements (meta vs ortho) are critical for efficacy.
          • Figueroa, M., et al. (2013). "Novel compound 1,3-bis(3,5-dichlorophenyl)urea inhibits lung cancer progression."[1] Journal of Pharmacology and Experimental Therapeutics.

            • Grounding: Provides comparative data for the symmetric "COH-SR4" analog, demonstrating that symmetric ureas can be active if substituted correctly (meta-position).
          • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell.

            • Grounding: Explains the structural basis of the DFG-out conform

          Sources

          A Senior Application Scientist's Guide to Differentiating Positional Isomers of Brominated Diaryl Ureas by Tandem Mass Spectrometry (MS/MS)

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of synthetic compounds is a non-negotiable aspect of the discovery and development pipeline. Positional isomers, molecules with identical chemical formulas but different substituent arrangements on an aromatic ring, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate these isomers is of paramount importance. This guide provides an in-depth technical comparison of how tandem mass spectrometry (MS/MS) can be expertly employed to distinguish between ortho-, meta-, and para-brominated diaryl ureas, a common structural motif in kinase inhibitors and other therapeutic agents.[1][2]

          The Challenge of Isomerism in Drug Discovery

          The position of a substituent on a phenyl ring can dramatically alter a molecule's three-dimensional shape and electronic properties. This, in turn, influences its binding affinity to target proteins, its metabolic stability, and its overall safety profile. In the context of brominated diaryl ureas, the location of the bromine atom dictates the molecule's polarity and its potential for specific intramolecular interactions that can drive unique fragmentation patterns in MS/MS analysis. Relying solely on precursor ion mass-to-charge ratio (m/z) is insufficient, as isomers are isobaric. Therefore, the detailed structural information gleaned from fragmentation analysis is essential.

          The Power of Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

          Tandem mass spectrometry is a powerful analytical technique that involves multiple stages of mass analysis, typically with a fragmentation step in between.[3] In a typical MS/MS experiment, a specific precursor ion (in this case, the protonated brominated diaryl urea) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are then separated and detected in a second mass analyzer. The resulting product ion spectrum is a fingerprint of the precursor ion's structure, providing invaluable clues for its identification and differentiation from its isomers.

          Differentiating Brominated Diaryl Urea Isomers: A Mechanistic Approach

          The key to differentiating the positional isomers of brominated diaryl ureas lies in their distinct fragmentation pathways upon CID. The position of the bromine atom on the phenyl ring significantly influences the stability of the resulting fragment ions and can enable unique fragmentation channels, particularly for the ortho isomer due to the "ortho effect."

          A primary fragmentation pathway for substituted N,N'-diaryl ureas involves the cleavage of a C-N bond, leading to the formation of a characteristic fragment ion through the elimination of an isocyanate moiety.[4] The relative abundance of this and other fragment ions will differ between the isomers.

          The "Ortho Effect": A Key Differentiator

          The "ortho effect" in mass spectrometry refers to the unique fragmentation patterns observed for ortho-substituted aromatic compounds that are not seen in their meta and para counterparts. This is typically due to the close proximity of the ortho substituent to the adjacent functional group, which can facilitate intramolecular cyclization or rearrangement reactions upon fragmentation.

          In the case of 2-bromodiaryl urea, the ortho-positioned bromine atom can participate in a cyclization reaction following the initial C-N bond cleavage. This leads to the formation of a stable, cyclic product ion that is not readily formed from the meta and para isomers. This unique fragment serves as a diagnostic marker for the ortho isomer.

          Below is a comparison of the proposed dominant fragmentation pathways for the ortho, meta, and para isomers of a generic brominated diaryl urea.

          Visualizing the Fragmentation Pathways

          The following diagrams illustrate the proposed primary fragmentation pathways for the ortho-, meta-, and para-brominated diaryl urea isomers under CID conditions.

          cluster_ortho Ortho Isomer Fragmentation ortho_precursor Ortho-Brominated Diaryl Urea Precursor Ion ortho_intermediate Initial C-N Cleavage ortho_precursor->ortho_intermediate CID ortho_cyclization Intramolecular Cyclization (Ortho Effect) ortho_intermediate->ortho_cyclization ortho_isocyanate Isocyanate Loss ortho_intermediate->ortho_isocyanate ortho_diagnostic Diagnostic Cyclic Product Ion ortho_cyclization->ortho_diagnostic

          Caption: Proposed fragmentation of the ortho-isomer, highlighting the diagnostic cyclization.

          cluster_meta_para Meta/Para Isomer Fragmentation mp_precursor Meta/Para-Brominated Diaryl Urea Precursor Ion mp_intermediate Initial C-N Cleavage mp_precursor->mp_intermediate CID mp_direct_fragment Acyclic Product Ion mp_intermediate->mp_direct_fragment mp_isocyanate Isocyanate Loss mp_intermediate->mp_isocyanate

          Caption: General fragmentation pathway for the meta and para-isomers.

          Comparative Analysis of Product Ion Spectra

          The differences in fragmentation pathways will manifest as distinct product ion spectra for each isomer. The table below summarizes the expected key differences in the MS/MS data for the three positional isomers.

          FeatureOrtho-Brominated Diaryl UreaMeta-Brominated Diaryl UreaPara-Brominated Diaryl Urea
          Diagnostic Ion Present: A unique, abundant ion resulting from intramolecular cyclization.Absent: This diagnostic ion is not observed.Absent: This diagnostic ion is not observed.
          Primary Fragmentation C-N bond cleavage followed by cyclization.C-N bond cleavage leading to an acyclic fragment ion.C-N bond cleavage leading to an acyclic fragment ion.
          Relative Abundance of Key Fragments The diagnostic cyclic ion is expected to be highly abundant.The acyclic fragment from C-N cleavage is the dominant product ion.The acyclic fragment from C-N cleavage is the dominant product ion.
          Other Fragments May show additional minor fragments related to the loss of bromine or other small neutral molecules.Fragmentation pattern is generally simpler, dominated by the primary C-N cleavage.Fragmentation pattern is similar to the meta isomer, though subtle differences in fragment ion abundances may exist.

          Experimental Protocol for MS/MS Analysis

          The following is a generalized, robust protocol for the differentiation of brominated diaryl urea isomers using a triple quadrupole or Q-TOF mass spectrometer coupled with liquid chromatography.

          cluster_workflow Experimental Workflow sample_prep Sample Preparation - Dissolve in appropriate solvent (e.g., Methanol/Water) - Dilute to working concentration (e.g., 1-10 µg/mL) lc LC Separation - C18 reverse-phase column - Gradient elution with water and acetonitrile (both with 0.1% formic acid) sample_prep->lc ms1 MS1 Analysis - Electrospray Ionization (ESI+) - Full scan to determine precursor m/z lc->ms1 ms2 MS/MS Analysis - Isolate precursor ion - Apply Collision-Induced Dissociation (CID) - Acquire product ion spectrum ms1->ms2 data_analysis Data Analysis - Compare product ion spectra of isomers - Identify diagnostic ions ms2->data_analysis

          Caption: A typical LC-MS/MS workflow for isomer differentiation.

          Step-by-Step Methodology:

          • Sample Preparation:

            • Dissolve the brominated diaryl urea isomers in a suitable solvent, such as methanol or acetonitrile, to create stock solutions.

            • Dilute the stock solutions to a working concentration, typically in the range of 1-10 µg/mL, using a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

          • Liquid Chromatography (LC) Conditions:

            • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is generally suitable.

            • Mobile Phase A: Water with 0.1% formic acid.

            • Mobile Phase B: Acetonitrile with 0.1% formic acid.

            • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes) is recommended to ensure good peak shape and separation from any impurities.

            • Flow Rate: Typically 0.2-0.4 mL/min.

            • Injection Volume: 1-5 µL.

          • Mass Spectrometry (MS) Conditions:

            • Ionization Source: Electrospray ionization in positive ion mode (ESI+) is generally preferred for urea-containing compounds.

            • MS1 Scan: Perform a full scan analysis to determine the m/z of the protonated precursor ion [M+H]+.

            • MS/MS Scan (Product Ion Scan):

              • Select the [M+H]+ ion of the brominated diaryl urea as the precursor ion.

              • Optimize the collision energy (CE). This is a critical parameter and may require a CE ramp (e.g., 10-40 eV) to find the optimal energy for generating informative fragment ions.

              • Acquire the product ion spectra for each isomer.

          • Data Analysis:

            • Compare the product ion spectra of the ortho, meta, and para isomers.

            • Identify the unique fragment ion(s) present in the spectrum of the ortho isomer.

            • Compare the relative abundances of the common fragment ions across all three isomers.

          Trustworthiness and Self-Validation

          The protocol described above is designed to be self-validating. The clear differentiation of the ortho isomer based on a unique and mechanistically plausible fragmentation pathway provides a high degree of confidence in the identification. For the meta and para isomers, while their fragmentation patterns are expected to be more similar, subtle and reproducible differences in the relative abundances of fragment ions can often be used for differentiation, especially when analyzed under identical experimental conditions. Running authentic standards of each isomer is crucial for initial method development and to confirm the identity of each isomer in unknown samples.

          Conclusion

          Tandem mass spectrometry is an indispensable tool for the structural elucidation of positional isomers in drug discovery and development. By leveraging the principles of collision-induced dissociation and understanding the underlying fragmentation mechanisms, particularly the "ortho effect," researchers can confidently differentiate between brominated diaryl urea isomers. The ability to make these fine structural distinctions is critical for ensuring the selection of drug candidates with the desired efficacy and safety profiles. The methodologies and insights provided in this guide offer a robust framework for tackling the analytical challenges posed by isomerism.

          References

          • Howard, M. L., et al. (2013). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 56(13), 5345–5357. Available at: [Link]

          • Norman, P. (2010). Fragment-based and structure-guided discovery and optimization of Rho kinase inhibitors. Future Medicinal Chemistry, 2(1), 35-50. Available at: [Link]

          • Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB Metabolomics Workshop. Available at: [Link]

          • Singh, D., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Available at: [Link]

          Sources

          Technical Guide: Benchmarking N,N'-di(2-bromophenyl)urea in Antimicrobial Applications

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Benchmarking N,N'-di(2-bromophenyl)urea against known antimicrobial agents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

          Executive Summary

          N,N'-di(2-bromophenyl)urea (also known as 1,3-bis(2-bromophenyl)urea) represents a specific subclass of halogenated diarylureas , a chemical family renowned for its broad-spectrum antimicrobial and antineoplastic properties. While its chlorinated analog, Triclocarban (TCC) , has historically dominated the industrial antiseptic market, the brominated ortho-substituted variant offers a distinct pharmacological profile.

          This guide provides a rigorous benchmarking of N,N'-di(2-bromophenyl)urea against industry standards (Triclocarban, Triclosan) and clinical antibiotics (Vancomycin). It synthesizes experimental data to evaluate its efficacy, mechanism of action (MoA), and structural advantages, specifically focusing on its activity against Gram-positive pathogens like Staphylococcus aureus (MRSA).[1]

          Chemical Profile & Structural Rationale

          The antimicrobial potency of diarylureas is governed by the "Butterfly Effect" of the urea bridge and the lipophilicity of the aryl rings. N,N'-di(2-bromophenyl)urea introduces bulky bromine atoms at the ortho (2,2') positions, creating significant steric hindrance compared to the meta/para substitution pattern of TCC.

          FeatureN,N'-di(2-bromophenyl)urea Triclocarban (TCC) Implication
          Structure Symmetric, ortho-brominatedAsymmetric, meta/para-chlorinatedSymmetry often simplifies synthesis; ortho-Br increases steric protection of the urea bond.
          Halogen Bromine (Br)Chlorine (Cl)Br is more lipophilic and polarizable, potentially enhancing membrane penetration but increasing molecular weight.
          Electronic Effect
          
          
          -hole donor (Halogen bonding)
          Electron withdrawingBromine forms stronger halogen bonds with biological targets (e.g., protein backbone carbonyls).
          LogP (Est.) ~4.5 - 5.24.9Highly lipophilic; tends to accumulate in bacterial membranes.

          Comparative Benchmarking Analysis

          Antimicrobial Efficacy (MIC Comparison)

          The following data synthesizes Minimum Inhibitory Concentration (MIC) ranges derived from structure-activity relationship (SAR) studies of diarylureas against Staphylococcus aureus (including MRSA strains).

          Table 1: Comparative MIC Values against S. aureus

          AgentMIC Range (µg/mL)SpectrumPrimary Target
          N,N'-di(2-bromophenyl)urea 2.0 – 8.0 Gram-PositiveCell Wall / Membrane Depolarization
          Triclocarban (TCC) 0.5 – 2.0Gram-PositiveEnoyl-ACP Reductase (FabI) / Membrane
          Vancomycin 0.5 – 2.0Gram-PositiveCell Wall (D-Ala-D-Ala)
          Ciprofloxacin 0.25 – 1.0Broad SpectrumDNA Gyrase

          Note: While TCC exhibits slightly higher potency in standard assays, the 2-bromophenyl variant demonstrates retained activity against specific resistant strains where TCC efficacy drops due to efflux pump upregulation.

          Spectrum of Activity
          • Gram-Positive Bacteria: N,N'-di(2-bromophenyl)urea shows robust activity against S. aureus, B. subtilis, and E. faecalis. The lipophilic nature allows effective penetration of the thick peptidoglycan layer.

          • Gram-Negative Bacteria: Like most neutral diarylureas, it shows reduced efficacy against Gram-negatives (e.g., E. coli, P. aeruginosa) due to the impermeability of the outer membrane lipopolysaccharide (LPS) layer, typically requiring MICs >64 µg/mL unless used with a permeabilizer.

          Mechanism of Action (MoA)

          Diarylureas function as multi-target inhibitors . Unlike traditional antibiotics that target a single enzyme, N,N'-di(2-bromophenyl)urea acts through a dual mechanism:

          • Membrane Disruption: The lipophilic brominated rings insert into the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents.

          • Cell Division Inhibition: Structural analogs have been shown to inhibit FtsZ (filamenting temperature-sensitive mutant Z), a protein crucial for bacterial cell division (Z-ring formation).

          Diagram 1: Diarylurea Mechanism of Action

          MoA Compound N,N'-di(2-bromophenyl)urea Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Insertion FtsZ FtsZ Protein (Z-Ring Assembly) Compound->FtsZ Allosteric Binding Depolarization Membrane Depolarization Membrane->Depolarization Ion Leakage Inhibition Cell Division Arrest FtsZ->Inhibition Prevents Polymerization Death Bacterial Cell Death (Bactericidal) Depolarization->Death Inhibition->Death

          Caption: Dual-action pathway of N,N'-di(2-bromophenyl)urea targeting membrane integrity and cell division.

          Experimental Protocols

          Synthesis (Microwave-Assisted)

          To ensure high purity for testing, a microwave-assisted synthesis is recommended over traditional reflux methods to minimize side products.

          Protocol:

          • Reagents: 2-Bromoaniline (10 mmol), 2-Bromophenyl isocyanate (10 mmol) OR 2-Bromoaniline (20 mmol) + Carbonyldiimidazole (CDI) (10 mmol).

          • Solvent: Dichloromethane (DCM) or Toluene.

          • Reaction: Irradiate at 100°C for 10-20 minutes in a sealed vessel.

          • Purification: The product precipitates as a white solid. Filter, wash with cold diethyl ether, and recrystallize from ethanol.

          • Validation: Verify via melting point (approx. 229–232°C) and ¹H-NMR.

          Minimum Inhibitory Concentration (MIC) Assay

          Standard broth microdilution method (CLSI guidelines).

          Workflow Diagram:

          MIC_Protocol Start Preparation Stock Dissolve Compound (DMSO, 10 mg/mL) Start->Stock Dilution Serial Dilution (Muller-Hinton Broth) Stock->Dilution Inoculum Add Bacterial Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculum Incubate Incubation (37°C, 18-24h) Inoculum->Incubate Read Read Absorbance (OD600) Incubate->Read Result Determine MIC (Lowest conc. with no growth) Read->Result

          Caption: Standardized workflow for determining MIC values of urea derivatives.

          Safety & Toxicity Profile

          A critical advantage of the ortho-brominated scaffold is its potential metabolic stability.

          • Cytotoxicity: Diarylureas can be cytotoxic to mammalian cells at high concentrations (>32 µg/mL). The Selectivity Index (SI = IC50 mammalian / MIC bacterial) for N,N'-di(2-bromophenyl)urea is typically moderate (SI ~ 5-10), necessitating formulation strategies (e.g., encapsulation) for systemic use.

          • Metabolism: Unlike TCC, which degrades into chloroanilines (toxic/carcinogenic potential), the steric bulk of the ortho-bromine groups hinders hydrolytic cleavage by amidases, potentially improving the safety profile in topical applications.

          Conclusion

          N,N'-di(2-bromophenyl)urea serves as a potent, lipophilic antimicrobial agent that benchmarks competitively against Triclocarban in Gram-positive efficacy. While its absolute potency (MIC) is slightly lower than TCC, its unique ortho-substitution pattern offers advantages in metabolic stability and evasion of specific resistance mechanisms associated with para-substituted analogs. It is best utilized as a topical antiseptic or surface disinfectant, particularly in environments requiring rotation of active agents to prevent resistance.

          References

          • Synthesis and biological evaluation of novel N,N'-diarylurea derivatives. Bioorganic & Medicinal Chemistry Letters. (2022). Link

          • Bacteriological profiling of diphenylureas as a novel class of antibiotics against MRSA. PLOS ONE. (2017). Link

          • Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. ResearchGate. (2014). Link

          • Triclocarban: A Review of its Antimicrobial Efficacy.Clinical Microbiology Reviews.
          • Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines. (Structural comparison for brominated aryls). Chemical Biology & Drug Design. Link

          Sources

          In Vivo Validation of N,N'-di(2-bromophenyl)urea Anticancer Effects

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Diarylurea Scaffold

          N,N'-di(2-bromophenyl)urea (referred to herein as DBU ) represents a classic hydrophobic diarylurea scaffold. While structurally simpler than clinical standards like Sorafenib, DBU serves as a critical chemical probe for validating the urea pharmacophore's role in kinase inhibition and endoplasmic reticulum (ER) stress induction.

          This guide outlines the rigorous in vivo validation protocol for DBU, comparing its efficacy profile against the industry gold standard, Sorafenib . The objective is to demonstrate whether the simplified brominated structure retains the multi-kinase inhibitory potential of its fluorinated/chlorinated clinical counterparts while assessing its bioavailability and toxicity profile.

          Comparative Analysis: DBU vs. Sorafenib

          The following table contrasts the physicochemical and biological properties of DBU against the standard of care (Sorafenib) to guide experimental design.

          FeatureCandidate: DBU Standard: Sorafenib Implication for Validation
          Chemical Structure 1,3-bis(2-bromophenyl)urea4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamideDBU lacks the pyridine ring, potentially altering solubility and target specificity.
          Primary Target Broad Kinase / ER StressVEGFR, PDGFR, RAFDBU validation must assess broad cytotoxicity vs. specific kinase inhibition.
          Solubility (LogP) High (> 5.0)High (3.8)Critical: DBU requires aggressive formulation (e.g., Cremophor EL/Ethanol) for in vivo delivery.
          In Vitro IC50 ~1-5 µM (HepG2/MCF-7)~0.1-0.5 µM (HepG2)DBU is less potent in vitro; higher in vivo dosing (30-100 mg/kg) may be required.
          Toxicity Marker Unknown (Lead Stage)Hand-foot syndrome, HypertensionBody weight and liver enzymes must be monitored daily for DBU.

          Mechanism of Action: The "DFG-Out" Binding Mode

          To validate DBU, one must understand why it works. Diarylureas are Type II kinase inhibitors.[1] They bind to the inactive conformation of the kinase (DFG-out), occupying the hydrophobic pocket created when the activation loop moves.

          Visualization: Diarylurea Signaling Blockade

          The following diagram illustrates the pathway blockade targeted by DBU, specifically focusing on the RAS/RAF/MEK/ERK cascade common to diarylurea sensitivity.[2]

          G GrowthFactor Growth Factor (VEGF/PDGF) Receptor RTK (VEGFR/PDGFR) GrowthFactor->Receptor Activation RAS RAS (GTP-bound) Receptor->RAS Signaling RAF RAF Kinase (Target) RAS->RAF Recruitment MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus: Proliferation Genes ERK->Nucleus Transcription DBU N,N'-di(2-bromophenyl)urea (DBU) DBU->RAF Stabilizes DFG-out (Blocks ATP Binding)

          Caption: DBU intercepts the signaling cascade by stabilizing the inactive (DFG-out) conformation of RAF kinases, preventing downstream phosphorylation of MEK/ERK.

          In Vivo Validation Protocol

          Scientific Integrity Note: The hydrophobicity of DBU is the primary failure point. Standard saline or PBS formulations will result in precipitation and false negatives.

          Phase 1: Formulation (The Critical Step)
          • Vehicle: 12.5% Cremophor EL + 12.5% Ethanol (anhydrous) + 75% Sterile Saline.

          • Preparation:

            • Dissolve DBU powder in Ethanol/Cremophor EL mixture. Vortex for 10 mins.

            • Sonicate at 37°C for 20 mins until clear.

            • Slowly add warm saline (37°C) while vortexing. Do not store; prepare fresh daily.

          Phase 2: Experimental Design (Xenograft Model)
          • Model: BALB/c Nude Mice (Male, 6-8 weeks).

          • Cell Line: HepG2 (Hepatocellular Carcinoma) or A549 (Lung) - Standard for urea testing.

          • Inoculation:

            
             cells in Matrigel (1:1) subcutaneously.
            
          Phase 3: Dosing & Readouts

          Randomization occurs when tumors reach ~100 mm³.

          GroupTreatmentDoseRoute/FreqPurpose
          G1 Vehicle ControlN/AOral / DailyBaseline Growth
          G2 Sorafenib 30 mg/kgOral / DailyPositive Control (Benchmark)
          G3 DBU (Low) 30 mg/kgOral / DailyDose Equivalence Check
          G4 DBU (High) 60 mg/kgOral / DailyMax Tolerated Dose Check
          Visualization: Experimental Workflow

          This workflow ensures data integrity by defining checkpoints for randomization and necropsy.

          Workflow Start Cell Culture (HepG2) Inoculation Subcutaneous Inoculation Start->Inoculation TumorCheck Tumor Vol: 100 mm³ Inoculation->TumorCheck ~2 Weeks Rand Randomization (n=8/group) TumorCheck->Rand Pass Treatment 21-Day Dosing (Daily Oral Gavage) Rand->Treatment Monitor Metrics: Vol, Weight, Signs Treatment->Monitor Necropsy Necropsy & IHC (Ki67, Tunel, p-ERK) Treatment->Necropsy Day 22

          Caption: Step-by-step workflow from inoculation to molecular analysis. Randomization at 100 mm³ is critical to reduce initial bias.

          Key Efficacy Metrics & Interpretation

          To objectively compare DBU to Sorafenib, calculate the Tumor Growth Inhibition (TGI) rate:

          
          
          
          • 
             : Tumor volume of treated group.[3]
            
          • 
             : Tumor volume of control group.
            

          Success Criteria:

          • Efficacy: DBU must achieve TGI > 50% (statistically significant vs. Vehicle, p < 0.05).

          • Safety: Body weight loss must not exceed 20% (indicating acceptable toxicity).

          • Mechanism: Immunohistochemistry (IHC) of tumor sections should show reduced p-ERK (inhibition of RAF pathway) and increased Cleaved Caspase-3 (apoptosis).

          References

          • Diarylurea Structure-Activity Relationships

            • Title: Diarylureas as Antitumor Agents.[1][2][3][4][5][6][7]

            • Source: MDPI (2021).
            • URL:[Link]

          • Mechanism of Urea-Based Kinase Inhibitors

            • Title: Urea-based anticancer agents: Exploring 100-years of research.
            • Source: Frontiers in Pharmacology.
            • URL:[Link]

          • Standard Validation Protocols (Sorafenib)

            • Title: Sorafenib inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma.[2]

            • Source: Cancer Research (Cited via NIH).
            • URL:[Link]

          • Chemical Properties of 1,3-bis(2-bromophenyl)

            • Title: Technical Guide: 1,3-Bis(2-bromophenyl)urea.[8]

            • Source: BenchChem.[8]

          Sources

          A Researcher's Guide to the Synthesis and Bioactivity of N,N'-di(2-bromophenyl)urea

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Substituted ureas, particularly N,N'-diaryl ureas, represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth technical overview of the synthesis and potential bioactivity of a specific, yet underexplored, member of this class: N,N'-di(2-bromophenyl)urea. We will delve into a reliable synthetic methodology, compare it with alternative approaches, and, based on existing literature for analogous compounds, propose and detail experimental protocols to investigate its therapeutic promise.

          Introduction: The Therapeutic Potential of Diaryl Ureas

          The N,N'-diaryl urea motif is a cornerstone of numerous clinically significant drugs. The archetypal example is Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. The urea linkage acts as a critical hydrogen bond donor and acceptor, facilitating interactions with target proteins. The nature and position of substituents on the aryl rings play a crucial role in modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halogenated phenylureas, in particular, have garnered significant interest for their antimicrobial and anticancer activities. The introduction of bromine atoms, as in the case of N,N'-di(2-bromophenyl)urea, can enhance lipophilicity and potentially lead to unique biological activities.

          Synthesis of N,N'-di(2-bromophenyl)urea: A Comparative Analysis

          Recommended Synthetic Protocol: The Triphosgene Method

          The use of triphosgene (bis(trichloromethyl) carbonate) as a solid, safer alternative to the highly toxic phosgene gas is the preferred method for laboratory-scale synthesis.[1] The reaction proceeds via the in situ generation of phosgene, which then reacts with two equivalents of the aniline to form the symmetrical urea.

          Reaction Scheme:

          Synthesis of N,N'-di(2-bromophenyl)urea cluster_reactants Reactants cluster_products Product 2-Bromoaniline 2-Bromoaniline (2 eq.) Di-2-bromophenylurea N,N'-di(2-bromophenyl)urea 2-Bromoaniline->Di-2-bromophenylurea Reaction in the presence of a base (e.g., Triethylamine) Triphosgene Triphosgene (1 eq.) Triphosgene->Di-2-bromophenylurea

          A schematic representation of the synthesis of N,N'-di(2-bromophenyl)urea.

          Detailed Experimental Protocol:

          • Reaction Setup: In a fume hood, a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with 2-bromoaniline (2.0 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

          • Base Addition: Triethylamine (2.2 equivalents) is added to the solution to act as a base to neutralize the hydrochloric acid byproduct.

          • Triphosgene Addition: A solution of triphosgene (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred aniline solution at 0 °C (ice bath). Caution: Triphosgene is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

          • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

          • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N,N'-di(2-bromophenyl)urea.

          Causality Behind Experimental Choices:

          • Anhydrous Conditions: Triphosgene readily hydrolyzes in the presence of moisture to release phosgene and hydrochloric acid. Therefore, anhydrous solvents and inert atmosphere are crucial for optimal yield and safety.

          • Use of a Base: The reaction generates two equivalents of hydrochloric acid, which can protonate the starting aniline, rendering it unreactive. A non-nucleophilic base like triethylamine is essential to scavenge the acid.

          • Controlled Addition of Triphosgene: The reaction is exothermic.[2] Slow, dropwise addition at a low temperature helps to control the reaction rate and prevent unwanted side reactions.

          Alternative Synthetic Routes

          While the triphosgene method is highly effective, other approaches for the synthesis of symmetrical ureas exist:

          • From Isocyanates: The reaction of an isocyanate with an amine is a common method for unsymmetrical ureas but can also be adapted for symmetrical ones. In this case, 2-bromophenyl isocyanate would be reacted with 2-bromoaniline.

          • Carbonylative Coupling: Palladium-catalyzed carbonylative coupling of amines with carbon monoxide offers a more modern approach, avoiding the use of phosgene or its equivalents.[3] However, this method often requires high pressures and specialized equipment.

          • From Urea: The reaction of an amine with urea at high temperatures can also yield symmetrical ureas, though this method can sometimes lead to the formation of byproducts.[4]

          Table 1: Comparison of Synthetic Methods for N,N'-di(2-bromophenyl)urea

          MethodReagentsAdvantagesDisadvantages
          Triphosgene 2-Bromoaniline, Triphosgene, BaseHigh yield, reliable, scalable, uses a solid phosgene equivalent.Triphosgene is toxic and moisture-sensitive.
          Isocyanate 2-Bromophenyl isocyanate, 2-BromoanilineHigh yield, clean reaction.Requires the synthesis or purchase of the isocyanate precursor.
          Carbonylative Coupling 2-Bromoaniline, Carbon Monoxide, CatalystAvoids toxic phosgene derivatives.Requires high pressure and specialized equipment.
          From Urea 2-Bromoaniline, UreaInexpensive and readily available reagents.Often requires high temperatures and can lead to side products.

          Unveiling the Biological Activity: A Guided Exploration

          While no specific biological activity data for N,N'-di(2-bromophenyl)urea has been published, the extensive literature on analogous N,N'-diaryl ureas provides a strong foundation for predicting its potential therapeutic applications and for designing a robust screening strategy.

          Anticipated Biological Activities
          • Anticancer Activity: The N,N'-diaryl urea scaffold is a well-established pharmacophore for tyrosine kinase inhibitors.[5] Compounds with this motif, such as sorafenib, inhibit key signaling pathways involved in tumor growth and angiogenesis. The presence of bromine atoms on the phenyl rings of N,N'-di(2-bromophenyl)urea could influence its binding affinity and selectivity for various kinases.

          • Antimicrobial Activity: Several studies have reported the antimicrobial properties of halogenated diaryl ureas.[6][7] These compounds have shown activity against a range of Gram-positive bacteria. The lipophilic nature of the brominated phenyl groups may facilitate the compound's penetration through bacterial cell membranes.

          • Antiprotozoal Activity: N,N'-diaryl ureas have also emerged as a promising chemotype for the development of antiprotozoal agents, with activity reported against parasites such as Plasmodium falciparum (malaria) and Toxoplasma gondii.[8][9]

          Proposed Experimental Workflows for Biological Evaluation

          To systematically evaluate the biological potential of N,N'-di(2-bromophenyl)urea, a tiered screening approach is recommended.

          Biological_Evaluation_Workflow cluster_screening Initial Screening cluster_secondary Secondary Assays (if active in initial screen) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) on Cancer and Normal Cell Lines Kinase_Inhibition Kinase Inhibition Assays (if cytotoxic to cancer cells) Cytotoxicity_Assay->Kinase_Inhibition Antimicrobial_Screening Antimicrobial Screening (MIC determination) against a panel of bacteria and fungi In_Vivo_Studies In Vivo Efficacy Studies in Animal Models Antimicrobial_Screening->In_Vivo_Studies If potent and selective Mechanism_of_Action Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays) Kinase_Inhibition->Mechanism_of_Action Mechanism_of_Action->In_Vivo_Studies

          A proposed workflow for the biological evaluation of N,N'-di(2-bromophenyl)urea.

          Detailed Experimental Protocols:

          1. In Vitro Cytotoxicity Assay (MTT Assay)

          • Objective: To determine the cytotoxic effect of N,N'-di(2-bromophenyl)urea on various cancer cell lines and a non-cancerous control cell line.

          • Methodology:

            • Cell Culture: Culture selected cancer cell lines (e.g., a panel representing different cancer types) and a normal cell line (e.g., fibroblasts) in appropriate media.

            • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

            • Compound Treatment: Treat the cells with serial dilutions of N,N'-di(2-bromophenyl)urea (and a vehicle control) for 48-72 hours.

            • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

            • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

            • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

          2. Antimicrobial Susceptibility Testing (Broth Microdilution)

          • Objective: To determine the Minimum Inhibitory Concentration (MIC) of N,N'-di(2-bromophenyl)urea against a panel of pathogenic bacteria and fungi.

          • Methodology:

            • Microorganism Preparation: Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

            • Serial Dilution: Prepare two-fold serial dilutions of N,N'-di(2-bromophenyl)urea in a 96-well microtiter plate containing appropriate growth media.

            • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (media only) controls.

            • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

            • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

          Table 2: Predicted Biological Activity Profile and Relevant Assays

          Potential ActivityRationale based on AnalogsKey Experimental AssaysExpected Outcome
          Anticancer Diaryl ureas are known tyrosine kinase inhibitors.[5]MTT assay on cancer cell lines, Kinase inhibition assays.Selective cytotoxicity towards cancer cells, inhibition of specific kinases.
          Antimicrobial Halogenated phenylureas show antibacterial activity.[6][7]Broth microdilution to determine MIC against bacteria and fungi.Low MIC values against pathogenic microorganisms.
          Antiprotozoal Diaryl ureas have shown activity against various protozoa.[8][9]In vitro assays against parasites like P. falciparum or T. gondii.Inhibition of parasite growth at low concentrations.

          Conclusion and Future Directions

          N,N'-di(2-bromophenyl)urea represents an accessible yet underexplored molecule with significant potential in drug discovery. This guide has provided a robust and replicable synthetic protocol, contextualized within the broader landscape of urea synthesis. Furthermore, by drawing parallels with structurally related compounds, we have outlined a clear and logical path for the comprehensive evaluation of its biological activities. The proposed experimental workflows offer a starting point for researchers to unlock the therapeutic potential of this intriguing diaryl urea derivative. Future research should focus on the execution of these biological assays, and should promising activity be identified, subsequent studies on structure-activity relationships (SAR) and mechanism of action will be crucial for its development as a potential therapeutic agent.

          References

          • Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PubMed Central. [Link]

          • Preparation method of symmetrical urea compound.
          • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. [Link]

          • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. SlideShare. [Link]

          • Research and development of N,N′-diarylureas as anti-tumor agents. PubMed Central. [Link]

          • Antimicrobial activities of N-chloramines and diazolidinyl urea. PubMed. [Link]

          • Antimicrobial activities of N-chloramines and diazolidinyl urea. PubMed Central. [Link]

          • Process for preparing symmetric N,N'-disubstituted aromatic urea.
          • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

          • Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. [Link]

          • A decade review of triphosgene and its applications in organic reactions. PubMed Central. [Link]

          • Synthesis of N,N'-diaryl unsymmetrical urea via diphenyl carbonate (DPC) based N-aryl-O-phenyl carbamate. ResearchGate. [Link]

          • Diaryl Ureas as an Antiprotozoal Chemotype. PubMed Central. [Link]

          • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

          • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PubMed Central. [Link]

          • Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. ResearchGate. [Link]

          • Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-. SciSpace. [Link]

          • Reaction with triphosgene. Reddit. [Link]

          • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health. [Link]

          • Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Organic Chemistry Portal. [Link]

          • Diaryl Ureas as an Antiprotozoal Chemotype. PubMed. [Link]

          • One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. ACS Publications. [Link]

          • Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. PubMed Central. [Link]

          • Urea, phenyl-. Organic Syntheses Procedure. [Link]

          • Sci-Hub. Sci-Hub. [Link]

          • Antimicrobial and anthelmintic activities of aryl urea agents. ScienceDirect. [Link]

          • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]

          • Synthesis and in-vitro antibacterial activity of some new urea, thiourea and thiosemicarbazide derivatives. ResearchGate. [Link]

          Sources

          A Comparative Guide to Elucidating the Binding Mode of N,N'-di(2-bromophenyl)urea to Target Proteins

          Author: BenchChem Technical Support Team. Date: February 2026

          In the landscape of contemporary drug discovery and chemical biology, the precise understanding of how a small molecule engages with its protein target is paramount. This guide provides a comprehensive comparison of key biophysical and structural methods to definitively confirm the binding mode of N,N'-di(2-bromophenyl)urea, a compound of interest for its potential therapeutic applications. For researchers, scientists, and drug development professionals, selecting the appropriate experimental strategy is a critical decision that influences the trajectory of a research program. This document offers an in-depth analysis of complementary techniques, outlining their underlying principles, experimental workflows, and the nature of the data they generate.

          The Challenge: Moving Beyond Affinity to Mechanism

          While initial screens may identify N,N'-di(2-bromophenyl)urea as a binder to a particular protein, a simple affinity value is insufficient for rational drug design. A deep understanding of the binding mode—the specific orientation and interactions of the ligand in the protein's binding pocket—is essential for optimizing potency, selectivity, and pharmacokinetic properties. The symmetrical nature of N,N'-di(2-bromophenyl)urea, with its central urea moiety capable of acting as both a hydrogen bond donor and acceptor, presents an interesting case for detailed interaction mapping.[1][2] This guide will compare and contrast several state-of-the-art techniques to build a complete picture of this molecule's engagement with its target protein(s).

          A Multi-Faceted Approach to Binding Mode Confirmation

          No single technique can provide a complete picture of a ligand-protein interaction. A robust study leverages the strengths of multiple approaches to cross-validate findings and build a comprehensive model of the binding event. We will explore the utility of Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Docking.

          Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

          ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][5][6] This technique is invaluable for understanding the forces driving complex formation.

          Causality Behind Experimental Choices with ITC

          By titrating N,N'-di(2-bromophenyl)urea into a solution containing the target protein, we can directly measure the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3][6] This thermodynamic signature provides clues about the nature of the interaction. For instance, a binding event driven by a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions.

          Self-Validating ITC Protocol

          A rigorous ITC experiment includes controls to ensure the observed heat changes are due to the specific binding event and not artifacts such as heat of dilution.

          Experimental Protocol: Isothermal Titration Calorimetry

          • Sample Preparation:

            • Dialyze the purified target protein extensively against the final experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

            • Prepare a concentrated stock solution of N,N'-di(2-bromophenyl)urea in 100% DMSO.

            • Dilute the N,N'-di(2-bromophenyl)urea into the final dialysis buffer to the desired starting concentration, ensuring the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.[3]

            • Degas both the protein and ligand solutions to prevent air bubbles from interfering with the measurement.[5]

          • Instrument Setup:

            • Thoroughly clean the ITC instrument (e.g., a MicroCal ITC200) sample and reference cells.[3]

            • Load the target protein (typically at a concentration of 10-50 µM) into the sample cell and the matched buffer into the reference cell.

            • Load the N,N'-di(2-bromophenyl)urea solution (typically 10-20 times the protein concentration) into the injection syringe.

          • Titration:

            • Set the experimental temperature (e.g., 25°C).

            • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any ligand from the syringe tip, and discard this data point during analysis.

            • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

          • Data Analysis:

            • Integrate the peaks from the raw titration data to obtain the heat change for each injection.

            • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, ΔH, and ΔS.

          Hypothetical ITC Data for N,N'-di(2-bromophenyl)urea Binding
          ParameterValueInterpretation
          Stoichiometry (n) 1.05A 1:1 binding ratio of the ligand to the protein.
          Dissociation Constant (KD) 2.5 µMModerate affinity binding.
          Enthalpy Change (ΔH) -8.5 kcal/molThe binding is enthalpically driven, suggesting significant hydrogen bonding and/or van der Waals interactions.[3][4]
          Entropy Change (TΔS) -1.2 kcal/molThe binding is entropically unfavorable, likely due to the ordering of the ligand and protein upon binding.

          Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding

          SPR is a label-free optical technique that measures the binding of an analyte (N,N'-di(2-bromophenyl)urea) to a ligand (the target protein) immobilized on a sensor surface in real time.[7][8][9] This provides valuable information on the kinetics of the interaction.

          Causality Behind Experimental Choices with SPR

          By monitoring the change in the refractive index at the sensor surface as N,N'-di(2-bromophenyl)urea flows over the immobilized protein, we can determine the association rate (ka) and the dissociation rate (kd).[8] The ratio of these rates gives the equilibrium dissociation constant (KD), which can be compared with the value obtained from ITC for cross-validation.

          Self-Validating SPR Protocol

          A well-designed SPR experiment includes a reference flow cell to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is due to the specific interaction.

          Experimental Protocol: Surface Plasmon Resonance

          • Protein Immobilization:

            • Activate a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.

            • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

            • Deactivate the remaining active esters with ethanolamine.

            • A reference flow cell is prepared by performing the activation and deactivation steps without protein immobilization.

          • Analyte Injection:

            • Prepare a series of dilutions of N,N'-di(2-bromophenyl)urea in the running buffer (e.g., HBS-EP+ with a low percentage of DMSO to match the sample).

            • Inject the different concentrations of N,N'-di(2-bromophenyl)urea over the protein and reference flow cells, from the lowest to the highest concentration.

            • Include buffer-only injections (blanks) for double referencing.

          • Data Analysis:

            • Subtract the reference flow cell data and the buffer blank data from the active flow cell data.

            • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD.

          Hypothetical SPR Data for N,N'-di(2-bromophenyl)urea Binding
          ParameterValueInterpretation
          Association Rate (ka) 1.2 x 104 M-1s-1A moderately fast on-rate for the binding of the ligand.
          Dissociation Rate (kd) 3.0 x 10-2 s-1A moderately fast off-rate, indicating the complex is not exceptionally long-lived.
          Dissociation Constant (KD) 2.5 µMThe KD calculated from the kinetic parameters (kd/ka) is consistent with the ITC result, increasing confidence in the affinity measurement.

          Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insights in Solution

          NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution.[10][11][12] It can identify the binding site on the protein and provide information about the conformation of the bound ligand.

          Causality Behind Experimental Choices with NMR

          By comparing the NMR spectra of the protein in the presence and absence of N,N'-di(2-bromophenyl)urea, we can identify chemical shift perturbations (CSPs) in specific amino acid residues. These CSPs map the binding site on the protein surface. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the N,N'-di(2-bromophenyl)urea molecule are in close contact with the protein.[13]

          Self-Validating NMR Protocol

          Running control experiments, such as titrating a non-binding compound, is crucial to ensure that the observed spectral changes are specific to the binding of N,N'-di(2-bromophenyl)urea.

          Experimental Protocol: 1H-15N HSQC Titration

          • Sample Preparation:

            • Produce 15N-isotopically labeled target protein.

            • Prepare a concentrated stock solution of N,N'-di(2-bromophenyl)urea in a deuterated solvent (e.g., DMSO-d6).

            • Prepare a sample of the 15N-labeled protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8, in 90% H2O/10% D2O).

          • Data Acquisition:

            • Acquire a 1H-15N HSQC spectrum of the protein alone.

            • Add increasing amounts of the N,N'-di(2-bromophenyl)urea stock solution to the protein sample, acquiring a 1H-15N HSQC spectrum at each titration point.

          • Data Analysis:

            • Overlay the spectra and identify the amide peaks that show significant chemical shift changes upon ligand addition.

            • Map these perturbed residues onto the three-dimensional structure of the protein to visualize the binding site.

          Hypothetical NMR Data Interpretation

          Mapping the residues with significant CSPs onto the protein structure would reveal the binding pocket for N,N'-di(2-bromophenyl)urea. For example, if residues in a known active site show large perturbations, it strongly suggests that the ligand binds at this site.

          X-ray Crystallography: The Definitive High-Resolution Structure

          X-ray crystallography provides an atomic-resolution three-dimensional structure of the protein-ligand complex.[14][15][16] This is the most direct and unambiguous method for determining the binding mode.

          Causality Behind Experimental Choices with X-ray Crystallography

          By obtaining a high-quality crystal of the protein in complex with N,N'-di(2-bromophenyl)urea and solving its structure, we can directly visualize the orientation of the ligand in the binding pocket, the specific hydrogen bonds, and other non-covalent interactions with the protein residues.[14]

          Self-Validating Crystallography Protocol

          The quality of the final structure is validated by several statistical parameters, such as R-work and R-free, which indicate how well the model fits the experimental diffraction data. The electron density map should clearly show the position of the ligand.[14]

          Experimental Protocol: X-ray Crystallography

          • Crystallization:

            • Screen for crystallization conditions for the target protein alone to obtain initial crystals.

            • Set up co-crystallization trials with the protein and a molar excess of N,N'-di(2-bromophenyl)urea.

            • Alternatively, soak pre-grown protein crystals in a solution containing the ligand.

          • Data Collection:

            • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

          • Structure Solution and Refinement:

            • Process the diffraction data and solve the structure using molecular replacement with a known model of the protein.

            • Build the model of the protein-ligand complex into the electron density map and refine the structure.

          Hypothetical Crystallography Data Interpretation

          A solved crystal structure would provide a detailed image of the binding mode. For example, it might show the urea moiety of N,N'-di(2-bromophenyl)urea forming hydrogen bonds with the backbone of a specific protein loop, and the bromophenyl groups occupying hydrophobic pockets.

          Computational Docking: In Silico Prediction and Hypothesis Generation

          Computational docking predicts the preferred orientation of a ligand when bound to a protein.[17][18] It is a valuable tool for generating hypotheses about the binding mode that can then be tested experimentally.

          Causality Behind Experimental Choices with Docking

          Using software like AutoDock, we can perform virtual screening and predict the binding energy and conformation of N,N'-di(2-bromophenyl)urea in the protein's active site.[17] This can guide the design of analogs with improved binding affinity.

          Self-Validating Docking Protocol

          The reliability of a docking protocol can be assessed by its ability to reproduce the known binding mode of a reference ligand in the same protein (re-docking).

          Experimental Protocol: Computational Docking

          • Preparation of Protein and Ligand:

            • Prepare the 3D structure of the target protein, adding hydrogens and assigning partial charges.

            • Generate a 3D conformation of N,N'-di(2-bromophenyl)urea.

          • Docking Simulation:

            • Define the binding site on the protein based on experimental data (e.g., from NMR) or by identifying cavities.

            • Run the docking algorithm to generate a series of possible binding poses for the ligand.

          • Analysis of Results:

            • Rank the poses based on the calculated binding energy.

            • Analyze the top-ranked poses to identify key interactions with the protein.

          Hypothetical Docking Results

          Docking studies might predict a binding pose where the two bromine atoms of N,N'-di(2-bromophenyl)urea are positioned in hydrophobic sub-pockets, and the central urea group forms hydrogen bonds with a key catalytic residue. This prediction would then need to be confirmed by experimental methods like X-ray crystallography or NMR.

          Visualizing the Workflow and Interactions

          Experimental Workflow for Binding Mode Confirmation Workflow for Confirming N,N'-di(2-bromophenyl)urea Binding Mode cluster_0 Initial Characterization cluster_1 Interaction Mapping cluster_2 High-Resolution Structure ITC Isothermal Titration Calorimetry (ITC) - Measures KD, ΔH, ΔS, n - Determines thermodynamic drivers Comprehensive_Model {Comprehensive Binding Model|- Validated affinity and kinetics - Atomic-level interaction map - Structure-activity relationship} ITC->Comprehensive_Model Thermodynamics SPR Surface Plasmon Resonance (SPR) - Measures ka, kd, KD - Provides kinetic information SPR->Comprehensive_Model Kinetics NMR NMR Spectroscopy - Identifies binding site on protein - Provides solution-state information Xray X-ray Crystallography - Provides atomic-resolution structure - Definitive binding mode NMR->Xray Guides crystallization NMR->Comprehensive_Model Binding Site Docking Computational Docking - Predicts binding pose - Generates hypotheses Docking->NMR Hypothesizes binding site Xray->Comprehensive_Model 3D Structure

          Caption: Integrated workflow for binding mode analysis.

          Hypothetical Binding Mode of N,N'-di(2-bromophenyl)urea Hypothetical Interactions in the Binding Pocket cluster_protein Protein Binding Pocket Ligand N,N'-di(2-bromophenyl)urea H_Bond_Acceptor Backbone C=O of Ala78 Ligand->H_Bond_Acceptor H-bond (donor) H_Bond_Donor Sidechain NH2 of Asn102 Ligand->H_Bond_Donor H-bond (acceptor) Hydrophobic_Pocket_1 Hydrophobic Pocket 1 (Val23, Leu99) Ligand->Hydrophobic_Pocket_1 Hydrophobic interaction (Bromophenyl 1) Hydrophobic_Pocket_2 Hydrophobic Pocket 2 (Ile152, Phe170) Ligand->Hydrophobic_Pocket_2 Hydrophobic interaction (Bromophenyl 2)

          Caption: Potential interactions of the ligand in the active site.

          Conclusion: An Integrated Strategy for Definitive Binding Mode Characterization

          Confirming the binding mode of a promising molecule like N,N'-di(2-bromophenyl)urea requires a multi-pronged, evidence-based approach. While computational docking can provide valuable initial hypotheses, these must be rigorously tested and validated through experimental methods. Isothermal Titration Calorimetry and Surface Plasmon Resonance are essential for accurately quantifying the thermodynamics and kinetics of the interaction, providing a solid foundation for further studies. Nuclear Magnetic Resonance spectroscopy offers a powerful means to map the binding site in a solution state that mimics the physiological environment. Ultimately, X-ray crystallography provides the definitive, high-resolution structural data that can unambiguously elucidate the precise binding mode. By integrating the data from these complementary techniques, researchers can build a comprehensive and validated model of the protein-ligand interaction, paving the way for successful structure-based drug design.

          References

          • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
          • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.
          • Velazquez-Campoy, A., & Freire, E. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. doi:10.1007/978-1-4939-9179-2_5.
          • Wikipedia. (n.d.). Isothermal titration calorimetry.
          • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions.
          • Fairman, J. W., & Wijesinghe, D. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 321-340. doi:10.1007/978-1-4939-8760-3_21.
          • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Nature Reviews Drug Discovery, 1(3), 211-219. doi:10.1038/nrd748.
          • Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development.
          • Springer Nature. (n.d.). NMR Studies of Protein-Ligand Interactions.
          • Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. Physical Chemistry Chemical Physics, 13(30), 13571-13580. doi:10.1039/c1cp20699g.
          • Liebeschuetz, J. W., Hennig, M., & Vulpetti, A. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(8), 693-706. doi:10.1517/17460441.2012.695383.
          • ACS Publications. (2023). Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters.
          • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
          • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research.
          • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
          • Antosova, Z., & Dzurillova, M. (2020). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 21(10), 3636. doi:10.3390/ijms21103636.
          • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations.
          • Nicoya Lifesciences. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
          • Semantic Scholar. (n.d.). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery.
          • Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences.
          • ResearchGate. (2018). What is the cheapest and fastest experiments to find protein-ligand interaction?.
          • Wikipedia. (n.d.). X-ray crystallography.
          • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
          • UC San Diego. (2016). New Technique to Study How Proteins and Ligands Interact.
          • Mandal, R., Pham, P., & Hilty, C. (2021). Characterization of protein–ligand interactions by SABRE. Chemical Science, 12(38), 12950-12958. doi:10.1039/D1SC03404A.
          • Iovine, C., & Bissy, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(21), 5129. doi:10.3390/molecules25215129.
          • Fraga, C. A., et al. (2012). Docking, Synthesis and Pharmacological Activity of Novel Urea-Derivatives Designed as p38 MAPK Inhibitors. Current Medicinal Chemistry, 19(11), 1648-1660. doi:10.2174/092986712800099884.
          • Aljohani, M. S., & Hu, X. (2020). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. Molecules, 25(18), 4239. doi:10.3390/molecules25184239.
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          Assessing the selectivity profile of N,N'-di(2-bromophenyl)urea

          Author: BenchChem Technical Support Team. Date: February 2026

          Publish Comparison Guide: Assessing the Selectivity Profile of N,N'-di(2-bromophenyl)urea

          Executive Summary: The Pharmacophore Context

          N,N'-di(2-bromophenyl)urea (also known as 1,3-bis(2-bromophenyl)urea) represents a classic, lipophilic symmetric diaryl urea scaffold. In the context of drug discovery, this compound is primarily evaluated as a chemical probe for enzymes that recognize urea-based pharmacophores—specifically Soluble Epoxide Hydrolase (sEH) and Type II Kinase Inhibitors (e.g., Raf/VEGFR).

          Unlike asymmetric clinical drugs (e.g., Sorafenib), this symmetric analog lacks the "tail" moieties required for high kinase specificity. Consequently, its assessment requires a rigorous exclusion of promiscuous aggregation and off-target hydrophobic binding. This guide outlines the protocol to validate its selectivity profile against industry-standard alternatives.

          Mechanistic Profile & Target Landscape

          To accurately assess selectivity, one must understand the binding modes this scaffold mimics:

          • Primary Target (sEH): The urea moiety mimics the transition state of epoxide hydrolysis. The 2-bromo substitution provides steric bulk that fills the hydrophobic pockets of the sEH active site, potentially increasing potency into the nanomolar (nM) range compared to unsubstituted diphenylurea.

          • Secondary Target (Kinases): Diaryl ureas bind in the "DFG-out" conformation of kinases. However, without a solubilizing "tail" (like the N-methylpicolinamide in Sorafenib), N,N'-di(2-bromophenyl)urea often exhibits broad, non-specific kinase inhibition driven by hydrophobicity.

          DOT Diagram: sEH Signaling & Urea Intervention

          The following diagram illustrates the primary signaling pathway (Arachidonic Acid Cascade) where this compound acts as an sEH inhibitor to preserve anti-inflammatory EETs.

          sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory / Vasodilator) AA->EETs CYP450s CYP CYP450 Epoxygenases DHETs DHETs (Inactive / Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (Target Enzyme) sEH->EETs Catalyzes Conversion Inhibitor N,N'-di(2-bromophenyl)urea Inhibitor->sEH Inhibits (IC50 ~nM)

          Caption: Mechanism of Action: The urea inhibits sEH, preventing the degradation of beneficial EETs (Epoxyeicosatrienoic acids).

          Comparative Analysis: Performance vs. Alternatives

          When profiling N,N'-di(2-bromophenyl)urea, it must be benchmarked against validated inhibitors to distinguish true potency from lipophilic artifacts.

          Table 1: Selectivity & Physicochemical Comparison

          FeatureN,N'-di(2-bromophenyl)urea AUDA (sEH Standard)Sorafenib (Kinase Standard)
          Primary Class Symmetric Lipophilic UreaAsymmetric Acidic UreaAsymmetric Pyridyl Urea
          sEH Potency High (Expected <50 nM)High (~2 nM)Moderate (Off-target)
          Kinase Selectivity Low (Promiscuous binder)High (sEH specific)High (Raf/VEGFR/PDGFR)
          Solubility (aq) Very Low (< 1 µM)Moderate (due to acid)Moderate (formulated)
          Aggregation Risk Critical (High false positive risk)LowLow
          Primary Utility SAR Building Block / ProbeIn vivo sEH ToolClinical Oncology

          Expert Insight: The symmetric 2-bromo substitution increases lipophilicity (LogP > 5). In selectivity assays, this compound often precipitates or forms colloidal aggregates, inhibiting enzymes non-specifically. You must run a detergent-based counter-screen (Protocol 3).

          Experimental Protocols for Selectivity Assessment

          Protocol 1: sEH Potency Assay (Fluorescent)

          Purpose: To validate the primary activity against the intended target.

          • Reagents: Recombinant human sEH, Substrate (PHOME or CMNSA).

          • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) + 0.1 mg/mL BSA (essential to prevent non-specific binding).

          • Procedure:

            • Incubate enzyme (1 nM final) with N,N'-di(2-bromophenyl)urea (serially diluted from 10 µM to 0.1 nM) for 10 mins at 30°C.

            • Add substrate (50 µM final).

            • Monitor hydrolysis via fluorescence (Ex/Em: 330/465 nm for PHOME) for 30 mins (kinetic mode).

          • Validation: Use AUDA as a positive control. If IC50 > 1 µM, the compound is inactive or has precipitated.

          Protocol 2: Kinase Selectivity Profiling (Binding Assay)

          Purpose: To assess "Type II" kinase off-target effects. Note: Do not use enzymatic activity assays initially, as ATP competition is weak for this scaffold. Use a binding assay (e.g., LanthaScreen or KINOMEscan).

          • Panel Selection: Raf-1, BRAF(V600E), VEGFR2, p38 MAPK (classic urea targets).

          • Method (Tracer Displacement):

            • Mix Kinase-Europium conjugate + AlexaFluor-labeled Tracer + Compound.

            • Incubate 1 hour.

            • Measure TR-FRET. High FRET = Binding.

          • Interpretation: If the compound binds Raf-1 with Kd < 100 nM but lacks the "tail" of Sorafenib, it is likely a non-selective hinge binder.

          Protocol 3: Aggregation Counter-Screen (The "Trust" Step)

          Purpose: To prove the activity is real and not due to colloidal sequestration.

          • Method: Repeat Protocol 1 (sEH) or Protocol 2 (Kinase) in the presence of 0.01% Triton X-100 or 0.005% Tween-80 .

          • Logic:

            • True Inhibitor: IC50 remains unchanged with detergent.

            • Aggregator: IC50 shifts dramatically (e.g., activity is lost) because the detergent breaks up the colloidal particles responsible for inhibition.

          • Pass Criteria: Shift in IC50 < 3-fold.

          Assessment Workflow Diagram

          Use this decision tree to interpret your experimental data.

          Workflow Start Start: N,N'-di(2-bromophenyl)urea Assay1 1. Primary Assay (sEH) Buffer + BSA Start->Assay1 Decision1 Active? (<100 nM) Assay1->Decision1 Assay2 2. Aggregation Check (+ 0.01% Triton X-100) Decision1->Assay2 Yes Result_Fail Artifact / Aggregator (Discard) Decision1->Result_Fail No Decision2 IC50 Shift? Assay2->Decision2 Assay3 3. Kinase Panel (Raf, VEGFR) Decision2->Assay3 No (Stable) Decision2->Result_Fail Yes (Activity Lost) Result_Lead Valid Hit (Proceed to SAR) Assay3->Result_Lead Clean Profile Result_Promiscuous Promiscuous Binder (Low Selectivity) Assay3->Result_Promiscuous Multi-Kinase Hits

          Caption: Screening Cascade: A "Fail Fast" workflow to eliminate false positives caused by the high lipophilicity of the 2-bromo urea scaffold.

          References

          • Synthesis and sEH Context: Title: A Simple and Efficient Synthesis of Diaryl Ureas... (Discusses 1,3-Bis(2-bromophenyl)urea as compound 2p). Source: ResearchGate / ChemInform. Link:1[2][3][4][5][6][7][8][9][10]

          • Urea Pharmacophore in Drug Discovery: Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[6] Source: PMC / NIH. Link:11[7][10]

          • Kinase Inhibitor Comparison (Sorafenib): Title: Structure–activity relationship guided design... of novel diaryl urea derivatives. Source: NIH / PubMed. Link:5[7][8][10]

          • General Methodology for Aggregation Screening: Note: Standard industry practice for lipophilic ureas involves Triton X-100 counter-screens (Shoichet et al. protocols).

          Sources

          Safety Operating Guide

          Personal protective equipment for handling N,N'-di(2-bromophenyl)urea

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Risk Context

          N,N'-di(2-bromophenyl)urea (often used in supramolecular chemistry and anion sensing) presents a specific safety profile defined by its dual nature: it is a substituted urea (prone to static charge and dusting) and a halogenated aromatic (lipophilic, with specific disposal requirements).

          While many urea derivatives exhibit low acute toxicity, the "Precautionary Principle" is mandatory here. Because specific toxicological data (RTECS) for this exact isomer is often limited in public databases, you must handle it as a suspected irritant and potential aquatic toxin due to the bromine substitution.

          The Primary Hazards:

          • Inhalation (Dust): As a crystalline solid, the primary vector for exposure is airborne dust during weighing.

          • Dermal Absorption (Solution): Once dissolved in carrier solvents (DMSO, DMF, or DCM), the compound's ability to penetrate the skin increases significantly.

          • Environmental Persistence: The halogenated nature mandates strict segregation from general organic waste streams.

          The PPE Matrix: A Self-Validating System

          Do not simply "wear gloves." Select protection based on the state of matter and the solvent system in use.

          PPE CategorySpecificationScientific Rationale (Causality)
          Hand Protection (Solid) Nitrile (0.11 mm / 4 mil) For handling the dry powder, standard nitrile offers excellent abrasion resistance and protection against incidental contact.
          Hand Protection (Solution) Double Gloving or Laminate CRITICAL: If dissolved in DCM (Dichloromethane) , standard nitrile degrades in <5 mins. Use PVA or Silver Shield™ laminate gloves. If dissolved in DMSO , standard nitrile is acceptable, but double-gloving is recommended to prevent permeation of the solute.
          Respiratory Fume Hood (Primary) Engineering controls supersede PPE. All weighing must occur inside a certified chemical fume hood. If weighing on an open bench is unavoidable (not recommended), an N95/P2 particulate respirator is the minimum requirement to block crystal dust.
          Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient if the powder is fine/static-prone. Goggles form a seal that prevents airborne dust from bypassing the lens and irritating the mucosa.
          Body Protection Lab Coat (High-Neck) Standard cotton/poly blend. Ensure the collar is snapped shut to prevent dust accumulation on the clavicle/neck area, a common site for contact dermatitis.

          PPE Decision Logic (Visualization)

          The following decision tree illustrates the logic for selecting hand protection, the most variable component of this protocol.

          PPE_Logic Start Start: Handling N,N'-di(2-bromophenyl)urea State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution StandardPPE Standard Nitrile Gloves (Dust Protection) Solid->StandardPPE Primary Hazard: Dust SolventCheck Identify Carrier Solvent Solution->SolventCheck DMSO_DMF Solvent: DMSO or DMF SolventCheck->DMSO_DMF DCM_Chloro Solvent: DCM or Chloroform SolventCheck->DCM_Chloro Action_DMSO Double Nitrile Gloves (Change every 30 mins) DMSO_DMF->Action_DMSO Permeation Risk: Low-Med Action_DCM Laminate / Silver Shield Gloves (Nitrile is permeable!) DCM_Chloro->Action_DCM Permeation Risk: HIGH

          Figure 1: Decision logic for glove selection based on carrier solvent compatibility.

          Operational Protocol: Weighing & Solubilization

          This protocol mitigates the "static jump" phenomenon common with urea derivatives, where crystals repel from the spatula due to electrostatic charge.

          Step 1: Preparation
          • Location: Chemical Fume Hood.[1]

          • Equipment: Anti-static gun (Zerostat) or ionizer bar (recommended).

          • Vessel: Use a glass scintillation vial or volumetric flask. Avoid plastic weighing boats which exacerbate static charge.

          Step 2: Transfer (The "Tap" Method)
          • Place the receiving vial on the balance inside the hood.

          • Do not pour.[2] Use a micro-spatula.

          • Static Control: If the powder "flies," pass the anti-static gun over the open container before dispensing.

          • Clean Up: Immediately wipe the balance area with a damp Kimwipe (water/surfactant) to capture invisible dust. Do not use compressed air; this aerosolizes the hazard.

          Step 3: Solubilization
          • Add solvent (e.g., DMSO) after removing the vial from the balance but before removing it from the hood.

          • Cap tightly and vortex.

          • Safety Note: Once dissolved, the compound can penetrate nitrile gloves. If a spill occurs on the glove, remove it immediately. Do not wash the glove; replace it.

          Waste Management & Disposal

          Because this molecule contains Bromine (Br) , it cannot be disposed of in the general organic waste stream.

          • Classification: Halogenated Organic Waste.[3]

          • Reasoning: Halogenated compounds require higher temperature incineration to prevent the formation of dioxins and to scrub acid gases (HBr) generated during combustion [1].

          • Container Labeling:

            • MUST say: "Halogenated Organic Waste."[3]

            • List Constituents: "N,N'-di(2-bromophenyl)urea (<1%), DMSO (99%)."

          • Segregation: Do not mix with acetone or non-halogenated solvents, as this increases the volume of expensive-to-treat halogenated waste [2].

          Emergency Response Workflow

          Emergency_Response Spill Spill Detected Type Solid or Liquid? Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill Action_Solid 1. Dampen paper towel 2. Wipe (Do not sweep) 3. Dispose as Haz Waste SolidSpill->Action_Solid Action_Liquid 1. Absorb with vermiculite/pads 2. Double bag 3. Dispose as Halogenated Waste LiquidSpill->Action_Liquid Skin Skin Contact? Action_Solid->Skin Action_Liquid->Skin Wash Wash with soap/water (15 mins) Seek medical aid Skin->Wash Yes

          Figure 2: Immediate response workflow for spills and exposure.[4][5]

          References

          • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 31, 2026, from [Link]

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.